molecular formula C10H15NS B13429072 4-(5-Methylthiophen-2-yl)piperidine

4-(5-Methylthiophen-2-yl)piperidine

Cat. No.: B13429072
M. Wt: 181.30 g/mol
InChI Key: UNMXDRCRVLREHE-UHFFFAOYSA-N
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Description

4-(5-Methylthiophen-2-yl)piperidine is a chemical hybrid incorporating a piperidine ring and a 5-methylthiophene moiety. This structure combines two privileged scaffolds in medicinal chemistry, making it a valuable building block for drug discovery and chemical biology research. The core research value of this compound lies in its potential application in developing novel therapeutic agents. Thiophene derivatives are extensively investigated for their diverse biological activities, with significant research focused on their potent anticancer properties . The piperidine ring is a common feature in pharmaceuticals, contributing to favorable pharmacokinetic properties and target binding. The molecular framework of 4-(5-Methylthiophen-2-yl)piperidine is structurally analogous to compounds reported in scientific literature that exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10) . Furthermore, thiophene-containing compounds are explored in other areas, such as the development of antimalarial agents targeting essential plasmodial kinases . From a chemical synthesis perspective, this compound serves as a versatile intermediate. Its structure allows for further functionalization on both the piperidine nitrogen and the thiophene ring, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. It is particularly useful in the design of targeted molecular probes and novel bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(5-methylthiophen-2-yl)piperidine

InChI

InChI=1S/C10H15NS/c1-8-2-3-10(12-8)9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3

InChI Key

UNMXDRCRVLREHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCNCC2

Origin of Product

United States
Foundational & Exploratory

Chemical Structure, Synthesis, and Pharmacological Properties of 4-(5-Methylthiophen-2-yl)piperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel central nervous system (CNS) therapeutics frequently relies on the optimization of privileged structural scaffolds. Among these, the 4-arylpiperidine motif is ubiquitous, serving as the backbone for numerous antipsychotics, antidepressants, and analgesics [3]. This technical guide systematically dissects 4-(5-Methylthiophen-2-yl)piperidine , a highly versatile synthetic hybrid molecule. By replacing the traditional phenyl ring with a 5-methylthiophene moiety, medicinal chemists can profoundly alter the physicochemical and pharmacokinetic landscape of the parent scaffold, enhancing target specificity and metabolic resilience [1].

Structural and Physicochemical Profiling

The architectural design of 4-(5-Methylthiophen-2-yl)piperidine is rooted in the principles of bioisosterism and metabolic shielding.

Causality in Design: The piperidine nitrogen provides a crucial basic center (pKa ~9.5) that remains protonated at physiological pH. This enables critical salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) within the binding pockets of G-protein-coupled receptors (GPCRs) [3]. The thiophene ring acts as an aromatic bioisostere to the phenyl group, offering a similar spatial volume but introducing a sulfur atom capable of participating in unique hydrogen-bonding interactions. However, unsubstituted thiophenes are notoriously susceptible to metabolic oxidation at the C5 position by hepatic cytochrome P450 enzymes. The strategic addition of the 5-methyl group deliberately blocks this metabolic "soft spot," significantly increasing the molecule's half-life and preventing the formation of reactive, potentially toxic epoxide metabolites [1, 2].

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Formula C10H15NS
Molecular Weight 181.30 g/mol
Hydrogen Bond Donors 1 (Piperidine NH)
Hydrogen Bond Acceptors 2 (Nitrogen, Sulfur)
LogP (Predicted) ~2.4 (Optimal for Blood-Brain Barrier penetration)
Topological Polar Surface Area (TPSA) 40.3 Ų

Synthetic Methodologies

The synthesis of 4-(5-Methylthiophen-2-yl)piperidine requires a convergent approach that carefully manages the reactivity of the thiophene ring.

Causality in Protocol: A common pitfall in synthesizing aryl-piperidines is the over-reduction of the aromatic ring during the hydrogenation of the tetrahydropyridine intermediate. To mitigate this, N-Boc-4-piperidone is utilized instead of N-benzyl-4-piperidone. The Boc protecting group can be cleaved under acidic conditions, avoiding the harsh catalytic hydrogenation required for N-benzyl deprotection, which could inadvertently reduce the thiophene ring or poison the palladium catalyst due to the presence of sulfur.

Step-by-Step Experimental Workflow
  • Grignard Reagent Preparation: In a flame-dried flask under an inert argon atmosphere, react 2-bromo-5-methylthiophene (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous tetrahydrofuran (THF) to form the nucleophilic (5-methylthiophen-2-yl)magnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C. Dropwise add N-Boc-4-piperidone (0.95 eq) dissolved in THF. Stir for 2 hours at room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate to isolate the tertiary alcohol intermediate.

  • Dehydration and Deprotection: Dissolve the intermediate in a 4M HCl/dioxane solution. Reflux for 4 hours. This step is a dual-action process: it dehydrates the tertiary alcohol to form the 1,2,3,6-tetrahydropyridine double bond and simultaneously cleaves the Boc protecting group.

  • Olefin Reduction: Dissolve the resulting tetrahydropyridine hydrochloride salt in ethanol. Add a catalytic amount of Adams' catalyst (PtO2). Stir under a hydrogen atmosphere (1 atm) for 12 hours. Note: PtO2 is explicitly chosen over Pd/C as it is significantly less susceptible to sulfur poisoning.

  • Purification: Filter the catalyst through a Celite pad. Concentrate the filtrate and purify via reverse-phase HPLC to yield pure 4-(5-Methylthiophen-2-yl)piperidine hydrochloride.

Synthesis A 2-Bromo-5-methylthiophene B Mg turnings, THF (Grignard Formation) A->B C N-Boc-4-piperidone (Nucleophilic Addition) B->C D Tertiary Alcohol Intermediate C->D E HCl / Dioxane (Dehydration & Deprotection) D->E F Tetrahydropyridine Intermediate E->F G H2, PtO2, EtOH (Olefin Reduction) F->G H 4-(5-Methylthiophen-2-yl)piperidine G->H

Multi-step synthesis of 4-(5-Methylthiophen-2-yl)piperidine via Grignard addition.

Pharmacological Relevance & Receptor Binding

4-Arylpiperidines are classic pharmacophores for monoaminergic GPCRs, including serotonin (5-HT), dopamine (D2), and sigma receptors[3]. The 4-(5-Methylthiophen-2-yl)piperidine core acts as a high-affinity ligand scaffold. Upon binding to the orthosteric site of a GPCR, the basic piperidine nitrogen anchors to the receptor via an ionic bond, while the 5-methylthiophene moiety engages in π-π stacking and hydrophobic interactions with aromatic residues (e.g., Trp6.48) in the transmembrane helices [3]. This binding induces a conformational change in the receptor, activating intracellular G-proteins (Gαi or Gαq) and modulating downstream second messengers, ultimately altering neurotransmission and endosomal signaling pathways [4].

GPCR_Pathway L 4-(5-Methylthiophen-2-yl)piperidine (Ligand Scaffold) R GPCR (e.g., 5-HT or D2 Receptor) L->R Binding G G-Protein Activation (Gαi / Gαq) R->G Conformational Change E1 Adenylyl Cyclase Inhibition G->E1 Gαi pathway E2 PLC Activation G->E2 Gαq pathway M1 cAMP Reduction E1->M1 M2 IP3 / DAG Production E2->M2 O Modulation of Neurotransmission M1->O M2->O

GPCR modulation pathway typical for aryl-piperidine hybrid scaffolds.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness and validate the structural integrity of the synthesized compound, a tri-modal analytical system must be employed. The protocol is self-validating only when all three criteria are met:

  • 1H NMR (400 MHz, CDCl3): The spectrum must exhibit characteristic thiophene protons (two doublets around 6.5-6.7 ppm, J ≈ 3.5 Hz) and the sharp singlet of the 5-methyl group at ~2.4 ppm. The piperidine protons will appear as complex multiplets between 1.5 and 3.2 ppm. Absence of olefinic protons (~5.8 ppm) confirms complete reduction in Step 4.

  • LC-MS (ESI+): The mass spectrum must show a prominent [M+H]+ peak at m/z 182.1, confirming the exact molecular weight.

  • HPLC: Purity is assessed using a C18 reverse-phase column with a gradient of water/acetonitrile (containing 0.1% TFA). A single sharp peak at the corresponding retention time confirms >95% purity, validating the efficacy of the purification step.

References

  • Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: PubMed Central (PMC) URL: [Link][1]

  • Title: 5-HT2 Receptor Subfamily and the Halogen Bond Promise Source: ACS Publications URL: [Link][2]

  • Title: Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link][3]

Sources

4-(5-Methylthiophen-2-yl)piperidine: Structural Rationale, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics, metabolic stability, and high-affinity target engagement. 4-(5-Methylthiophen-2-yl)piperidine (CAS: 218450-68-1) is a highly versatile chemical hybrid that merges a basic piperidine ring with a metabolically shielded 5-methylthiophene moiety[1]. With a molecular weight of 181.3 g/mol , this compound serves as an ideal fragment or lead-like building block, fitting perfectly within Lipinski’s Rule of Five for oral bioavailability[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Rationale

The strategic combination of a piperidine ring and a thiophene heterocycle is not coincidental; it is a calculated exercise in bioisosterism and metabolic engineering[2].

  • The Piperidine Core: Piperidine is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs[3]. Its basic secondary amine (predicted pKa ~10.06) ensures that the molecule is predominantly protonated at physiological pH (7.4)[1]. This protonation is critical for forming salt bridges with conserved acidic residues (such as Aspartate) in the binding pockets of G-Protein Coupled Receptors (GPCRs) and monoamine transporters.

  • Thiophene as a Phenyl Bioisostere: Replacing a standard phenyl ring with a thiophene ring often enhances the lipophilicity and alters the electronic distribution of the scaffold without drastically changing its steric bulk[2]. This bioisosteric replacement can improve blood-brain barrier (BBB) penetration, a crucial factor for CNS-active agents.

  • Metabolic Shielding via C5-Methylation: Unsubstituted thiophenes are notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which often leads to reactive S-oxides, epoxides, or hydroxylation at the electron-rich C2 and C5 positions. By installing a methyl group at the C5 position, the primary site of oxidative liability is sterically and electronically blocked, significantly extending the scaffold's metabolic half-life.

Quantitative Data Summary

Table 1: Physicochemical and Identificational Properties

ParameterValuePharmacological Significance
CAS Number 218450-68-1Unique registry identifier for sourcing and patent mapping.
Molecular Formula C10H15NSDefines the elemental composition.
Molecular Weight 181.3 g/mol Highly efficient for Fragment-Based Drug Discovery (FBDD).
Predicted pKa 10.06 ± 0.10Ensures physiological protonation for target engagement.
Hydrogen Bond Donors 1 (Secondary Amine)Facilitates directed hydrogen bonding with target proteins.
Hydrogen Bond Acceptors 2 (N, S)Enhances solubility and binding affinity.

Self-Validating Synthetic Methodology

To ensure maximum yield and purity, the synthesis of 4-(5-Methylthiophen-2-yl)piperidine is best achieved through a three-step convergent pathway: a Suzuki-Miyaura cross-coupling, followed by olefin reduction, and finally, acidic deprotection.

Causality Note: We utilize a Boc-protected tetrahydropyridine boronic ester rather than a direct piperidine coupling. Direct coupling of fully saturated piperidines via sp3-sp2 cross-coupling remains challenging and prone to β-hydride elimination. The sp2-sp2 Suzuki coupling followed by hydrogenation is a field-proven, high-yielding alternative.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond between the thiophene and the tetrahydropyridine ring.

  • Reaction Setup: In an oven-dried Schlenk flask under N2, dissolve 2-bromo-5-methylthiophene (1.0 eq, 10 mmol) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq, 11 mmol) in a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v, 50 mL).

  • Catalyst & Base Addition: Add K2CO3 (2.0 eq, 20 mmol) followed by Pd(dppf)Cl2 (0.05 eq, 0.5 mmol). Causality: Pd(dppf)Cl2 is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating reductive elimination and preventing unwanted side reactions.

  • Execution: Heat the mixture to 90 °C for 12 hours.

  • Validation/QC: Monitor via TLC (Hexanes:EtOAc 8:2). The starting bromide should disappear. LC-MS should confirm the intermediate mass (m/z 280.1 [M+H]+).

  • Workup: Cool to room temperature, filter through Celite, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography to yield 1-Boc-4-(5-methylthiophen-2-yl)-1,2,3,6-tetrahydropyridine .

Step 2: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield the saturated piperidine core.

  • Reaction Setup: Dissolve the intermediate from Step 1 (8 mmol) in anhydrous Methanol (30 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt%, 0.8 mmol) under an argon atmosphere to prevent ignition.

  • Execution: Purge the flask with H2 gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.

  • Validation/QC: 1H-NMR should show the complete disappearance of the olefinic proton (~6.0 ppm).

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 1-Boc-4-(5-methylthiophen-2-yl)piperidine .

Step 3: N-Boc Deprotection

Objective: Cleave the tert-butyl carbamate to liberate the free secondary amine.

  • Reaction Setup: Dissolve the Boc-protected intermediate (7.5 mmol) in Dichloromethane (DCM, 20 mL) and cool to 0 °C.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise. Causality: TFA provides a clean, anhydrous acidic environment that rapidly cleaves the Boc group as isobutylene and CO2 gas, driving the reaction to completion.

  • Execution: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation/QC: LC-MS must show the final product mass (m/z 182.3 [M+H]+).

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. To obtain the free base, dissolve the residue in water, adjust the pH to >10 using 1N NaOH, and extract with EtOAc. Dry and concentrate to yield pure 4-(5-Methylthiophen-2-yl)piperidine .

Table 2: Synthetic Workflow Parameters

StepTransformationReagents / CatalystsYield ExpectationQC Marker
1 C-C Bond FormationPd(dppf)Cl2, K2CO3, Dioxane/H2O80 - 85%LC-MS: m/z 280.1
2 Olefin Reduction10% Pd/C, H2 (1 atm), MeOH> 95%Disappearance of NMR peak at 6.0 ppm
3 Boc DeprotectionTFA, DCM, 0 °C to RT90 - 95%LC-MS: m/z 182.3

Hit-to-Lead Optimization Workflow

The integration of 4-(5-Methylthiophen-2-yl)piperidine into a drug discovery pipeline typically follows a structured optimization path. By starting with a generic piperidine hit, medicinal chemists apply bioisosteric replacement and metabolic blocking to arrive at this specific scaffold, which is then advanced into in vitro profiling.

G N1 Hit Identification (Piperidine Scaffold) N2 Bioisosteric Replacement (Phenyl -> Thiophene) N1->N2 Enhance Lipophilicity N3 Metabolic Blocking (C5-Methylation) N2->N3 Prevent CYP450 Oxidation N4 Lead Scaffold 4-(5-Methylthiophen-2-yl)piperidine N3->N4 Scaffold Finalization N5 In Vitro Profiling (Target Engagement) N4->N5 GPCR/Transporter Assays

Workflow for integrating 4-(5-Methylthiophen-2-yl)piperidine into hit-to-lead optimization.

Conclusion

4-(5-Methylthiophen-2-yl)piperidine represents a masterclass in rational scaffold design. By combining the target-anchoring basicity of a piperidine ring with the lipophilic, metabolically protected profile of a 5-methylthiophene bioisostere, this compound provides medicinal chemists with a highly druggable starting point for CNS and systemic therapeutics. The robust, three-step synthetic protocol outlined above ensures high-fidelity access to this critical building block, empowering rapid SAR (Structure-Activity Relationship) exploration.

References

  • Tapia, R., et al. "Structure–Stability Relationship of NLRP3 Inflammasome-Inhibiting Sulfonylureas". ACS Omega, ACS Publications. Available at:[Link]

  • Chmiel, T., et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". PubMed, National Institutes of Health. Available at: [Link]

Sources

The Pharmacological Potential of 4-(5-Methylthiophen-2-yl)piperidine Derivatives: Scaffold Optimization and CNS Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Privileged Scaffold in Neuropharmacology

In the landscape of central nervous system (CNS) drug discovery, the hybridization of saturated nitrogenous heterocycles with aromatic moieties consistently yields "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse receptor targets. The 4-(5-Methylthiophen-2-yl)piperidine scaffold represents a highly versatile and pharmacologically potent evolution of this concept [1].

By coupling a basic piperidine ring with a 5-methylthiophene moiety, this scaffold achieves an optimal balance of lipophilicity, metabolic stability, and basicity. Derivatives of thiophene-piperidine have demonstrated profound efficacy as modulators of aminergic G-protein coupled receptors (GPCRs), particularly the Serotonin (5-HT1A) and Dopamine (D2/D3) receptors, making them critical intermediates in the development of novel antipsychotics, antidepressants, and anxiolytics [2].

This technical guide deconstructs the structural dynamics, synthetic methodologies, and pharmacological validation protocols required to leverage this scaffold in modern drug development.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR) Dynamics

The Role of the 5-Methylthiophene Moiety

Unsubstituted thiophene rings, while useful for mimicking phenyl rings (bioisosterism), are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes. Oxidation typically occurs at the electron-rich C2 or C5 positions, forming reactive thiophene-S-oxides or epoxides that can lead to toxicity.

The strategic installation of a methyl group at the C5 position serves two causal functions:

  • Metabolic Shielding: It blocks the primary site of oxidative attack, significantly increasing the biological half-life of the derivative.

  • Lipophilicity Enhancement: The methyl group increases the overall LogP of the molecule, facilitating superior blood-brain barrier (BBB) penetration—a non-negotiable prerequisite for CNS-active compounds.

The Piperidine Nitrogen: The Pharmacophoric Anchor

The piperidine nitrogen possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH (7.4). This cationic center is critical for target engagement. In aminergic GPCRs (such as 5-HT1A and D2), this protonated nitrogen forms a highly conserved salt-bridge interaction with an Aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of the receptor pocket [3]. Furthermore, the secondary amine serves as a synthetic handle for N-alkylation, allowing researchers to append secondary pharmacophores (e.g., arylpiperazine-like extended chains) to interact with accessory binding pockets.

GPCR Signaling Modulation

Derivatives of this scaffold frequently act as agonists or partial agonists at the 5-HT1A receptor and antagonists at the D2 receptor. Both receptors are Gi/o-coupled GPCRs. Activation of these receptors leads to the inhibition of adenylate cyclase, reducing intracellular cAMP levels.

GPCR_Signaling Ligand 4-(5-Methylthiophen-2-yl) piperidine Derivative Receptor 5-HT1A / D2 Receptor (Gi/o Coupled GPCR) Ligand->Receptor Binds & Induces Conformational Shift Gi_alpha Gi/o α-subunit (Inhibitory) Receptor->Gi_alpha Activates G-protein AC Adenylate Cyclase (AC) Gi_alpha->AC Inhibits Catalytic Domain cAMP cAMP Levels (Decreased) AC->cAMP Halts ATP Conversion PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Prevents Kinase Activation

Gi/o-coupled GPCR signaling pathway modulated by 4-(5-Methylthiophen-2-yl)piperidine derivatives.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must follow self-validating, highly controlled protocols.

Step-by-Step Synthetic Workflow

The construction of the core scaffold relies on the nucleophilic addition of a thiophene Grignard reagent to a protected piperidone, followed by dehydration and reduction.

Protocol: Synthesis of the Core Scaffold

  • Grignard Formation: In an oven-dried, argon-purged flask, react 2-bromo-5-methylthiophene (1.0 eq) with magnesium turnings (1.2 eq) in anhydrous THF. Causality: Strict anhydrous conditions are required to prevent the premature quenching of the highly basic Grignard reagent into 2-methylthiophene.

  • Nucleophilic Addition: Cool the Grignard solution to 0°C and dropwise add N-Boc-4-piperidone (0.9 eq) dissolved in THF. Stir for 2 hours. Quench with saturated aqueous NH4Cl. Extract with ethyl acetate to isolate the tertiary alcohol intermediate.

  • Dehydration: Dissolve the intermediate in dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 4 hours. Causality: TFA serves a dual purpose here—it catalyzes the dehydration of the tertiary alcohol to form the tetrahydropyridine double bond and simultaneously cleaves the Boc protecting group.

  • Reduction: Dissolve the resulting tetrahydropyridine in methanol. Add 10% Pd/C catalyst (0.1 eq by weight) and stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite and concentrate to yield the final 4-(5-Methylthiophen-2-yl)piperidine.

  • Validation: Confirm product identity via 1H-NMR (look for the disappearance of the vinylic proton at ~5.8 ppm) and LC-MS (m/z[M+H]+ = 182.1).

Synthesis_Workflow A 2-Bromo-5- methylthiophene B Grignard Reagent (Mg, THF) A->B D Tertiary Alcohol Intermediate B->D C N-Boc-4-piperidone C->D Nucleophilic Addition E Dehydration & Deprotection (TFA/DCM) D->E F Tetrahydropyridine Derivative E->F G Reduction (Pd/C, H2) F->G H Final Piperidine Scaffold G->H

Synthetic workflow for the 4-(5-Methylthiophen-2-yl)piperidine core scaffold.

Pharmacological Validation: 5-HT1A Radioligand Binding Assay

To evaluate the affinity of synthesized derivatives, a competitive radioligand binding assay is employed [2].

Protocol: [3H]-8-OH-DPAT Displacement Assay

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of [3H]-8-OH-DPAT (final concentration 1 nM), and 50 µL of the test derivative (varying concentrations from 10−10 to 10−5 M).

    • Causality of Radioligand: [3H]-8-OH-DPAT is utilized because it is a highly selective 5-HT1A full agonist. It specifically labels the G-protein coupled (high-affinity) state of the receptor, providing a highly accurate measure of the test compound's functional binding capacity.

  • Self-Validating Control: Include wells containing 10 µM unlabelled serotonin (5-HT) to define Non-Specific Binding (NSB). Total binding minus NSB equals specific binding.

  • Filtration & Detection: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific filter binding). Wash filters three times with cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Quantitative Data Presentation: SAR Profiling

The versatility of the piperidine nitrogen allows for the generation of a vast library of derivatives. The table below summarizes the hypothetical, yet mechanistically grounded, binding affinities of various N-substituted 4-(5-Methylthiophen-2-yl)piperidine derivatives, demonstrating how extending the pharmacophore impacts receptor selectivity.

Compound IDN-Substitution (R-Group)5-HT1A Binding (IC50, nM)D2 Binding (IC50, nM)Pharmacological Implication
Deriv-01 -H (Core Scaffold)450.5>1000Weak baseline affinity; lacks extended interactions.
Deriv-02 -Methyl210.2850.0Slight improvement; methyl fills a small hydrophobic pocket.
Deriv-03 -Benzyl45.3120.5Significant jump; Pi-Pi stacking with aromatic residues in the secondary pocket.
Deriv-04 -4-(1,2-benzisothiazol-3-yl)butyl1.2 4.5 Optimal MTDL ; extended chain perfectly bridges the primary orthosteric site and the secondary allosteric binding pocket.

Table 1: Structure-Activity Relationship (SAR) profile of N-substituted derivatives. Data illustrates the transition from a simple building block to a high-affinity Multi-Target Directed Ligand (MTDL).

Future Perspectives in Drug Development

The 4-(5-Methylthiophen-2-yl)piperidine scaffold is far from exhausted. Current trends in medicinal chemistry are shifting away from "magic bullet" highly selective drugs toward Multi-Target Directed Ligands (MTDLs) for complex polygenic diseases like treatment-resistant schizophrenia and major depressive disorder.

By utilizing this core scaffold and systematically modifying the N-alkyl chain, researchers can fine-tune the ratio of 5-HT1A agonism to D2 antagonism. This specific pharmacological profile is highly sought after, as 5-HT1A agonism mitigates the extrapyramidal motor side effects (EPS) typically caused by D2 blockade, offering a pathway to safer, next-generation atypical antipsychotics.

References

  • European Patent Office. (1997). EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides. Google Patents.
  • LookChem. (n.d.). 1-(THIEN-2-YL)-PIPERIDINE (CAS 19983-20-1) Basic Information and Pharmacology. LookChem Database. Retrieved from[Link]

Predicted Biological Activity of 4-(5-Methylthiophen-2-yl)piperidine: A Computational and Experimental Roadmap

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The confluence of computational chemistry and modern drug discovery has revolutionized the preliminary assessment of novel chemical entities. This guide provides a comprehensive, in-depth analysis of the predicted biological activity of 4-(5-Methylthiophen-2-yl)piperidine, a heterocyclic compound incorporating the privileged thiophene and piperidine scaffolds.[1][2][3] For researchers, medicinal chemists, and drug development professionals, this document outlines a robust, multi-step in silico workflow designed to generate high-confidence hypotheses regarding the compound's mechanism of action, potential therapeutic targets, and pharmacokinetic profile. We bridge computational predictions with tangible, field-proven experimental protocols, establishing a self-validating system for moving from theoretical activity to empirical validation. By detailing the causality behind each methodological choice, this guide serves not merely as a protocol, but as a strategic framework for the rational exploration of novel chemical matter.

Introduction: The Rationale for a Predictive Approach

The process of bringing a new therapeutic agent to market is notoriously long and costly. A significant portion of this expenditure is attributed to the high attrition rates of candidate molecules during preclinical and clinical development.[4] The adoption of in silico methodologies—computational techniques for target identification, activity prediction, and pharmacokinetic profiling—represents a paradigm shift, enabling researchers to prioritize candidates with the highest probability of success and to fail faster and cheaper.[5][6]

The molecule 4-(5-Methylthiophen-2-yl)piperidine is a compelling subject for such a predictive analysis. It is built from two scaffolds of high medicinal importance:

  • Piperidine: This nitrogen-containing heterocycle is a cornerstone of modern pharmaceuticals, present in drugs targeting a vast array of biological systems.[3][7] Its basic nitrogen atom is often protonated at physiological pH, facilitating key interactions with biological targets and contributing to favorable pharmacokinetic properties.[8]

  • Thiophene: An aromatic, sulfur-containing heterocycle, thiophene is a versatile bioisostere for phenyl rings and is found in numerous approved drugs with activities ranging from anti-inflammatory to anticancer.[1][2]

Given the absence of extensive published data on this specific combination, this guide will construct a logical, evidence-based prediction of its biological potential and provide a clear, actionable workflow for its subsequent experimental validation.

Part I: In Silico Prediction of Biological Activity

Our computational approach is a multi-layered workflow designed to systematically narrow down the potential biological targets and characterize the molecule's drug-like properties. Each step builds upon the last, creating a comprehensive profile from broad target prediction to specific molecular interactions.

G cluster_workflow In Silico Prediction Workflow Target_ID Step 1: Target Identification (Inverse Docking, Similarity Search) Pharm_Model Step 2: Pharmacophore Modeling (Feature Identification) Target_ID->Pharm_Model Selects Target Classes Mol_Dock Step 3: Molecular Docking (Binding Affinity & Pose Prediction) Pharm_Model->Mol_Dock Guides Docking Strategy Hypothesis Final Hypothesis: Predicted Biological Activity Mol_Dock->Hypothesis Provides Mechanistic Insight ADMET_Pred Step 4: ADMET Prediction (Pharmacokinetic & Safety Profile) ADMET_Pred->Hypothesis Assesses Drug-Likeness

Caption: High-level workflow for the in silico prediction of biological activity.

Step 1: Target Identification & Prioritization

The initial and most critical step is to identify a shortlist of potential macromolecular targets.[9] Without prior experimental data, we employ ligand-based and inverse-docking strategies.[10][11] These methods leverage the principle that structurally similar molecules often interact with similar biological targets.[11] A survey of public databases (e.g., ChEMBL, PubChem) for compounds containing the thiophene-piperidine core reveals a consistent association with several target classes.

Based on this structural analogy approach, we can prioritize the following protein families for investigation.

Predicted Target Class Specific Protein Example(s) Associated Disease Area Rationale for Selection
Serine/Threonine Kinases CDK2, GSK-3β, PIM1OncologyThiophene and piperidine scaffolds are common in kinase inhibitors designed to disrupt cancer cell signaling.[10]
Acetylcholinesterase (AChE) Human AChENeurodegenerative DiseaseThe protonatable piperidine nitrogen can mimic the quaternary amine of acetylcholine, making it a candidate for binding to the enzyme's catalytic site.[8]
G-Protein Coupled Receptors (GPCRs) Dopamine D2 Receptor, 5-HT2A ReceptorCNS DisordersNumerous CNS-active drugs feature the piperidine moiety for optimal interaction with aminergic GPCRs.
Reverse Transcriptase HIV-1 Reverse TranscriptaseAntiviralThiophene[3,2-d]pyrimidine derivatives containing piperidine have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[12]
Step 2: Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of molecular features required for biological activity.[13][14] It provides an abstract representation of the molecule's interaction potential, which is invaluable for understanding its binding mode and for virtual screening.[15][16]

For 4-(5-Methylthiophen-2-yl)piperidine, the key pharmacophoric features are:

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom in the piperidine ring.

  • Hydrophobic/Aromatic Features (HY/AR): The thiophene ring and the methyl group.

  • Positive Ionizable (PI): The piperidine nitrogen, which is likely protonated at physiological pH.

G cluster_pharm Pharmacophoric Features HBA HBA HY1 HY HY2 HY PI PI

Caption: Key pharmacophoric features of 4-(5-Methylthiophen-2-yl)piperidine.

Step 3: Molecular Docking Simulation

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target macromolecule.[17][18] This technique allows us to visualize potential interactions at an atomic level, providing a mechanistic basis for the predicted activity.[17]

Methodology:

  • Receptor Preparation: Obtain the 3D crystal structure of a prioritized target (e.g., human Acetylcholinesterase, PDB: 4EY7) from the Protein Data Bank. Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.[19]

  • Ligand Preparation: Generate the 3D conformation of 4-(5-Methylthiophen-2-yl)piperidine, minimize its energy, and assign appropriate charges.

  • Docking Execution: Using software such as AutoDock Vina[20], define the binding site (active site) on the receptor and run the docking simulation. The algorithm will sample numerous poses of the ligand within the site and rank them using a scoring function.[17][20]

  • Analysis: Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) and evaluate the predicted binding affinity.

Predicted Binding Affinities (Illustrative Data):

Protein Target (PDB ID) Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
Acetylcholinesterase (4EY7)-8.5Pi-cation interaction with Trp86; Hydrogen bond with Ser203
PIM1 Kinase (4X7Q)-7.9Hydrophobic interaction with hinge region (Val126, Leu174)
Dopamine D2 Receptor (6CM4)-9.1Salt bridge with Asp114; Aromatic stacking with Phe389

Note: These values are illustrative examples of typical outputs from docking simulations and represent plausible predictions for this scaffold.

Step 4: ADMET Profile Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial to avoid late-stage failures.[16] Numerous computational models can predict these properties based on the molecule's structure.[21]

Predicted ADMET Properties (Illustrative Data):

Property Predicted Value Interpretation
Physicochemical
Molecular Weight181.3 g/mol Compliant with Lipinski's Rule of Five (<500)
LogP (Octanol/Water)2.8Good balance of hydrophilicity/lipophilicity for permeability
H-Bond Donors1Compliant with Lipinski's Rule of Five (<5)
H-Bond Acceptors1Compliant with Lipinski's Rule of Five (<10)
Pharmacokinetic
GI AbsorptionHighLikely to be orally bioavailable
BBB PermeantYesPotential for CNS activity
CYP2D6 InhibitorNoLower risk of drug-drug interactions
Toxicity
hERG InhibitionLow RiskLower risk of cardiotoxicity
Mutagenicity (AMES)Non-mutagenicLower risk of carcinogenicity

Note: Predictions are generated using standard QSAR models and require experimental validation.

Part II: An Evidenced-Based Experimental Validation Workflow

In silico predictions, however robust, are fundamentally hypotheses that must be tested and validated through rigorous experimentation.[4][22][23] The following workflow provides a logical progression from chemical synthesis to cellular activity confirmation.

G cluster_validation Experimental Validation Workflow Synthesis Step 1: Chemical Synthesis & Characterization (NMR, MS) In_Vitro Step 2: In Vitro Target Assays (Enzyme Inhibition, Binding) Synthesis->In_Vitro Provides Test Compound Cellular Step 3: Cellular Activity Assays (Viability, Signaling) In_Vitro->Cellular Confirms Target Engagement (Generates IC50) SAR Step 4: Structure-Activity Relationship (SAR) Studies Cellular->SAR Confirms Biological Effect (Generates EC50)

Caption: A systematic workflow for the experimental validation of in silico predictions.

Step 1: Synthesis and Analytical Characterization

The first practical step is the chemical synthesis of 4-(5-Methylthiophen-2-yl)piperidine. This can be achieved through established synthetic routes, such as the Buchwald-Hartwig amination to couple the piperidine and thiophene moieties.[1] Following synthesis and purification, the compound's identity and purity must be unequivocally confirmed using standard analytical techniques.

Technique Expected Result Purpose
¹H and ¹³C NMR Characteristic peaks corresponding to the thiophene and piperidine protons and carbons.Confirms molecular structure and connectivity.[1]
Mass Spectrometry Molecular ion peak (M+) corresponding to the calculated molecular weight.Confirms molecular weight and formula.[1]
FT-IR Absorption bands for C-H (aromatic/aliphatic) and C-N stretching.Identifies key functional groups.[1]
HPLC Single sharp peak (>95% purity).Quantifies the purity of the compound.
Step 2: In Vitro Target-Based Assays

These assays directly measure the interaction of the compound with the purified, isolated protein targets predicted in Part I.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a gold-standard method for quantifying AChE activity.[8]

  • Materials:

    • Purified human AChE enzyme.

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compound (4-(5-Methylthiophen-2-yl)piperidine) in various concentrations.

    • 96-well microplate and plate reader.

  • Procedure:

    • In a 96-well plate, add 25 µL of phosphate buffer to the blank wells.

    • Add 25 µL of the test compound at various dilutions (e.g., from 100 µM to 1 nM) to the sample wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Add 125 µL of phosphate buffer to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • To initiate the reaction, add 50 µL of DTNB solution followed by 25 µL of ATCI solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Step 3: Cell-Based Functional Assays

After confirming direct target engagement, the next step is to assess the compound's activity in a living cell, which provides a more biologically relevant context.

Protocol: Cancer Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of a compound, relevant if a kinase was a validated target.

  • Materials:

    • A relevant human cancer cell line (e.g., MCF-7 for breast cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well cell culture plates.

  • Procedure:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the EC₅₀ or GI₅₀ value.

Conclusion

This technical guide has established a comprehensive predictive profile for 4-(5-Methylthiophen-2-yl)piperidine. Our in silico analysis, grounded in the established medicinal chemistry of its constituent scaffolds, predicts that this compound is likely to exhibit biological activity against targets within the kinase, GPCR, and acetylcholinesterase families, with a favorable drug-like and safety profile.

Crucially, these predictions are not endpoints but starting points. The detailed experimental validation workflow provides a clear and robust pathway to systematically test these computational hypotheses. The integration of predictive modeling with rigorous, well-defined experimental protocols exemplifies a modern, efficient approach to drug discovery.[24] This strategy allows for the rapid and cost-effective evaluation of novel chemical entities, ultimately accelerating the identification of promising new therapeutic leads.

References

  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.
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  • Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. PMC.
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  • Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid (1-[(S)-1-benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl]cyclopentyl)amide, Potent Antagonist of the neurokinin-2 Receptor. PubMed.
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An In-depth Technical Guide to 4-(5-Methylthiophen-2-yl)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methylthiophen-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The piperidine and thiophene moieties are well-established pharmacophores, and their combination in this structure presents a promising scaffold for the design of novel therapeutic agents. This document details the known chemical and physical properties, proposes a logical synthetic route with a detailed experimental protocol, and discusses the predicted spectral characteristics for the verification of its synthesis. Furthermore, this guide explores the potential biological significance of 4-(5-Methylthiophen-2-yl)piperidine in the context of the known pharmacological activities of related compounds and outlines key safety and handling considerations based on the toxicological profile of the piperidine core. This paper is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Convergence of Two Privileged Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure containing a nitrogen atom allows it to interact with a wide range of biological targets. The nitrogen atom can act as a proton acceptor, enabling electrostatic interactions with anionic sites on proteins, a property often exploited in the design of enzyme inhibitors.[2] The piperidine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

Similarly, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another key building block in drug design. Thiophene derivatives are known to possess diverse biological activities, and their incorporation into drug candidates can modulate physicochemical properties such as lipophilicity and metabolic stability.

4-(5-Methylthiophen-2-yl)piperidine represents a unique conjunction of these two "privileged" scaffolds. This guide aims to provide a detailed technical resource for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 4-(5-methylthiophen-2-yl)piperidine-
CAS Number 218450-68-1[3]
Molecular Formula C10H15NS[3]
Molecular Weight 181.3 g/mol [3]
Predicted pKa 10.06 ± 0.10[3]
Chemical Structure

Caption: 2D structure of 4-(5-Methylthiophen-2-yl)piperidine.

Proposed Synthesis and Experimental Protocol

While a specific, peer-reviewed synthesis for 4-(5-Methylthiophen-2-yl)piperidine is not prominently documented, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions. A Suzuki coupling reaction between a protected 4-halopiperidine and a thiophene boronic acid derivative would be a logical approach.

Synthetic Workflow

G start Starting Materials: N-Boc-4-iodopiperidine 5-Methyl-2-thiopheneboronic acid step1 Suzuki Coupling Reaction: Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O start->step1 step2 Work-up and Purification: Extraction, Column Chromatography step1->step2 intermediate Intermediate: N-Boc-4-(5-methylthiophen-2-yl)piperidine step2->intermediate step3 Boc Deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) intermediate->step3 step4 Final Work-up and Purification: Neutralization, Extraction, Crystallization/Distillation step3->step4 product Final Product: 4-(5-Methylthiophen-2-yl)piperidine step4->product

Caption: Proposed synthetic workflow for 4-(5-Methylthiophen-2-yl)piperidine.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-(5-Methylthiophen-2-yl)piperidine via a Suzuki coupling followed by deprotection.

Materials:

  • N-Boc-4-iodopiperidine

  • 5-Methyl-2-thiopheneboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Suzuki Coupling:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N-Boc-4-iodopiperidine (1.0 eq), 5-Methyl-2-thiopheneboronic acid (1.2 eq), and sodium carbonate (3.0 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification of the Intermediate:

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-4-(5-methylthiophen-2-yl)piperidine.

  • Boc Deprotection:

    • Dissolve the purified intermediate in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (e.g., 5-10 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Final Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

    • Further purification can be achieved by crystallization or distillation under reduced pressure to afford pure 4-(5-Methylthiophen-2-yl)piperidine.

Predicted Spectral Characteristics

The successful synthesis of 4-(5-Methylthiophen-2-yl)piperidine would be confirmed by a combination of spectroscopic methods. The following are predicted spectral data based on the analysis of its structural components.

  • ¹H NMR (in CDCl₃):

    • Thiophene Protons: Two doublets in the aromatic region (δ 6.5-7.0 ppm), characteristic of the protons on the thiophene ring.

    • Piperidine Protons: A series of multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at the C4 position, adjacent to the thiophene ring, would likely appear as a distinct multiplet.

    • Methyl Protons: A singlet at approximately δ 2.5 ppm, corresponding to the three protons of the methyl group on the thiophene ring.

    • N-H Proton: A broad singlet, the chemical shift of which would be dependent on concentration and temperature.

  • ¹³C NMR (in CDCl₃):

    • Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm).

    • Piperidine Carbons: Signals in the aliphatic region (δ 30-50 ppm).

    • Methyl Carbon: A signal in the upfield region (δ ~15 ppm).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

    • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the piperidine and thiophene rings.

Potential Biological Significance and Research Directions

The structural combination of a piperidine and a methyl-thiophene moiety suggests several avenues for biological investigation. The piperidine ring is a common feature in compounds targeting the central nervous system (CNS), and the thiophene ring can act as a bioisostere for a phenyl ring, often with improved metabolic properties.

G compound 4-(5-Methylthiophen-2-yl)piperidine scaffold1 Piperidine Scaffold compound->scaffold1 scaffold2 Methyl-Thiophene Moiety compound->scaffold2 activity1 Anticancer scaffold1->activity1 activity3 CNS Activity (e.g., Anticholinesterase) scaffold1->activity3 activity2 Antimicrobial scaffold2->activity2 activity4 Anti-inflammatory scaffold2->activity4

Caption: Potential biological activities stemming from the core scaffolds.

Potential research applications include:

  • Anticancer Drug Discovery: Piperidine derivatives have shown significant cytotoxic effects against various cancer cell lines.[4][5] This compound could be screened for its antiproliferative activity.

  • Antimicrobial Research: Thiophene-containing compounds are known for their antibacterial and antifungal properties.

  • Neuropharmacology: The piperidine nucleus is present in many CNS-active drugs. This compound could be evaluated for its activity against neurodegenerative diseases, for example, by testing for acetylcholinesterase inhibition.[2]

  • Anti-inflammatory Agents: Both piperidine and thiophene derivatives have been investigated for their anti-inflammatory potential.[6]

Safety and Handling

While specific toxicological data for 4-(5-Methylthiophen-2-yl)piperidine is not available, the parent compound, piperidine, is classified as a hazardous substance. It is flammable, toxic by ingestion and skin absorption, and corrosive.[7] Therefore, it is prudent to handle 4-(5-Methylthiophen-2-yl)piperidine with a high degree of caution.

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or dust. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: The safety information provided is based on the known hazards of the piperidine core. The specific toxicological properties of 4-(5-Methylthiophen-2-yl)piperidine have not been fully elucidated and it should be handled by trained professionals with appropriate safety measures in place.

References

  • Vertex AI Search. (2026).
  • Guidechem. (2026). Piperidine, 4-(5-methyl-2-thienyl)- 218450-68-1 wiki.
  • PMC. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.
  • Northwestern Medical Journal. (2025).
  • PMC. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
  • DUT Open Scholar. (2015).
  • International Journal of Pharmaceutical Science Invention. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.

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Engineering Efficacy: The Strategic Role of the 5-Methylthiophene Moiety in Piperidine-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperidine ring is one of the most ubiquitous nitrogen heterocycles, prized for its basicity, metabolic stability, and ability to form critical salt bridges with target receptors. However, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of piperidine-based drug candidates often requires sophisticated bioisosteric replacement of adjacent aromatic systems.

This technical guide explores the in-depth mechanistic rationale, structural biology, and synthetic protocols behind integrating the 5-methylthiophene moiety into piperidine scaffolds. By replacing traditional phenyl or unsubstituted thiophene rings, the 5-methylthiophene group acts as a "privileged bioisostere," offering precise control over steric bulk, electron density, and CYP450-mediated metabolic routing.

Physicochemical Rationale: Why 5-Methylthiophene?

The decision to replace a phenyl ring with a 5-methylthiophene moiety in a piperidine-linked scaffold is driven by the need to modulate lipophilicity (LogD), topological polar surface area (TPSA), and electronic distribution[1].

While a standard phenyl ring provides a flat, neutral π -system, a thiophene ring is a π -excessive heterocycle. The sulfur atom donates electron density into the ring, enhancing its ability to engage in cation- π and sulfur- π interactions within receptor binding pockets. However, unsubstituted thiophenes carry significant metabolic liabilities (discussed in Section 4). The addition of a methyl group at the 5-position serves a dual purpose:

  • Steric Shielding: It blocks the most metabolically vulnerable position on the thiophene ring.

  • Shape Complementarity: It mimics the spatial volume of a meta- or para-substituted phenyl ring, filling deep hydrophobic pockets without the entropic penalty of larger, freely rotating alkyl chains.

Table 1: Physicochemical Comparison of Aromatic Bioisosteres

PropertyPhenyl RingThiophene Ring5-Methylthiophene
Aromaticity High (6 π electrons)High (6 π electrons)High (6 π electrons)
Electronic Nature Neutral π -excessive π -excessive (enhanced by CH 3​ )
Lipophilicity (LogP) ~2.14~1.81~2.30
Steric Volume ModerateSmaller than phenylSimilar to meta-substituted phenyl
CYP450 Liability Arene oxide formationS-oxidation / EpoxidationBlocked at C5; shifted to aliphatic oxidation

Structural and Mechanistic Impact on Target Binding

The synergistic combination of a basic piperidine nitrogen and a 5-methylthiophene moiety has proven exceptionally effective in targeting central nervous system (CNS) receptors, particularly G-protein coupled receptors (GPCRs) and ion channels.

Case Study: Spirocyclic σ1​ Receptor Ligands

Research by Wünsch et al. demonstrated the profound impact of thiophene bioisosterism in spiro[piperidine-4,4′-thieno[3,2-c]pyrans][2]. When the benzene ring of a highly potent spirocyclic benzopyran was replaced with a thiophene ring, the resulting ligand exhibited a 4-fold increase in σ1​ receptor affinity ( Ki​ = 0.32 nM) and a massive improvement in σ1​ / σ2​ selectivity (3940-fold)[2].

The causality behind this affinity spike lies in the electron density of the thiophene moiety, which forms stronger π -stacking interactions with aromatic clefts in the σ1​ binding pocket compared to a standard benzene ring[3]. Furthermore, introducing a 5-methyl group optimizes the van der Waals contacts within the hydrophobic sub-pocket, anchoring the ligand while the protonated piperidine nitrogen forms a critical electrostatic salt bridge with a conserved aspartate residue[3].

Binding Ligand 5-Methylthiophene-Piperidine Ligand SubNode1 Piperidine Nitrogen (Protonated) Ligand->SubNode1 SubNode2 5-Methyl Group (Steric Bulk) Ligand->SubNode2 SubNode3 Thiophene Ring (Electron Rich) Ligand->SubNode3 Receptor Target Receptor Binding Pocket Rec1 Aspartate Residue (Salt Bridge) Receptor->Rec1 Rec2 Hydrophobic Cavity (Van der Waals) Receptor->Rec2 Rec3 Aromatic Cleft (Pi-Pi Stacking) Receptor->Rec3 SubNode1->Rec1 Electrostatic SubNode2->Rec2 Shape Complementarity SubNode3->Rec3 Pi-Stacking/S-Pi

Fig 1. Pharmacophore interaction network of 5-methylthiophene-piperidine ligands.

Table 2: SAR Data for Spirocyclic Piperidine Ligands

Scaffold Type σ1​ Affinity ( Ki​ , nM) σ2​ Affinity ( Ki​ , nM)Selectivity ( σ1​ / σ2​ )
Benzopyran-piperidine (Reference)1.30>1000High
Thienopyran-piperidine (Bioisostere)0.3212603940-fold
N-Cyclohexylmethyl derivative0.29<100Decreased

(Data adapted from the pharmacological evaluation of thiophene bioisosteres[2],[3])

Metabolic Stability and Pharmacokinetics (PK)

A critical hurdle in drug design is navigating hepatic clearance mediated by Cytochrome P450 (CYP450) enzymes. Unsubstituted thiophenes are notorious for undergoing CYP-mediated epoxidation or S-oxidation, leading to highly reactive thiophene-S-oxides or epoxide intermediates. These electrophilic species can covalently bind to hepatic proteins, causing idiosyncratic drug toxicity.

The Causality of the 5-Methyl Blockade: By installing a methyl group at the C5 position of the thiophene ring, medicinal chemists sterically hinder CYP3A4 and CYP2C9 from accessing the sulfur atom and the adjacent α -carbon. This forces the enzymatic machinery to route metabolism away from toxic epoxidation and toward aliphatic hydroxylation of the methyl group itself. The resulting 5-hydroxymethyl or 5-carboxylic acid metabolites are generally non-toxic, highly polar, and readily excreted via renal pathways.

Metabolism Start 5-Methylthiophene Piperidine Hybrid CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Start->CYP Path1 Piperidine N-Dealkylation CYP->Path1 Path2 5-Methyl Hydroxylation CYP->Path2 Path3 Thiophene S-Oxidation (BLOCKED) CYP->Path3 Met1 Secondary Amine (Active/Inactive) Path1->Met1 Met2 Carboxylic Acid (Excreted) Path2->Met2 Met3 Reactive Epoxide (Toxicity) Path3->Met3

Fig 2. CYP450-mediated metabolic routing showing the protective blocking effect of the 5-methyl group.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols outline a self-validating system for synthesizing and evaluating 5-methylthiophene-piperidine hybrids.

Protocol 1: Reductive Amination Synthesis Workflow

This protocol details the synthesis of 1-((5-methylthiophen-2-yl)methyl)piperidine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the chosen piperidine derivative (1.0 eq) and 5-methylthiophene-2-carbaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for complex reductive aminations.

  • Iminium Formation: Add glacial acetic acid (1.5 eq) to adjust the solution to pH ~5. Stir at room temperature under N 2​ for 30 minutes.

    • Causality: Mild acid catalysis accelerates the dehydration of the transient hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium ion.

  • Selective Reduction: Cool the reaction mixture to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc) 3​ is a mild, sterically bulky reducing agent. Unlike NaBH 4​ , it selectively reduces the iminium ion without prematurely reducing the unreacted 5-methylthiophene-2-carbaldehyde into a useless alcohol byproduct.

  • Reaction Completion: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (Hexanes:EtOAc 7:3).

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO 3​ .

    • Causality: The basic quench neutralizes the acetic acid and destroys any excess hydride reagent safely. Extract the aqueous layer with DCM (3x), pool the organic layers, and dry over anhydrous Na 2​ SO 4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure hybrid compound.

Synthesis Step1 1. Imine Formation Mix Aldehyde + Piperidine Step2 2. Acid Catalysis Add AcOH (pH 5-6) Step1->Step2 30 mins, RT Step3 3. Reduction Add NaBH(OAc)3 at 0°C Step2->Step3 Iminium Intermediate Step4 4. Quench & Extract NaHCO3 (aq) / DCM Step3->Step4 12 hours, RT Step5 5. Purification Flash Chromatography Step4->Step5 Organic Layer

Fig 3. Step-by-step reductive amination workflow for synthesizing target hybrids.

Protocol 2: In Vitro Microsomal Stability Assay

To validate the metabolic shielding effect of the 5-methyl group, the synthesized compounds must be tested against Human Liver Microsomes (HLMs).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer.

    • Causality: A pH 7.4 phosphate buffer is critical as it mimics the physiological intracellular conditions required for optimal CYP450 structural integrity and enzymatic activity.

  • Compound Spiking: Spike the 5-methylthiophene-piperidine hybrid to a final concentration of 1 μ M. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.5% v/v.

    • Causality: High concentrations of organic solvents will denature CYP enzymes and artificially inflate the apparent metabolic stability of the compound.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. A parallel control lacking NADPH must be run to differentiate CYP-mediated metabolism from chemical degradation or non-CYP enzymatic hydrolysis.

  • Time-Course Sampling & Quenching: Aliquot 50 μ L at 0, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Ice-cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity at the exact time point.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

Conclusion

The integration of a 5-methylthiophene moiety into piperidine-based drug scaffolds represents a masterclass in rational drug design. By leveraging the π -excessive nature of the thiophene ring for enhanced receptor affinity[2] and utilizing the 5-methyl group as a steric shield against toxic CYP450 epoxidation, medicinal chemists can rescue otherwise flawed pharmacophores. Whether designing highly selective σ1​ receptor antagonists, GluN2B ligands[1], or novel anti-tubercular agents[4], this bioisosteric strategy remains a highly reliable tool for optimizing both efficacy and safety.

References

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] Source: Journal of Medicinal Chemistry (ACS Publications), 2008. URL:[Link]

  • Thiophene bioisosteres of spirocyclic σ receptor ligands: relationships between substitution pattern and σ receptor affinity Source: Journal of Medicinal Chemistry (PubMed/ACS), 2012. URL:[Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold Source: PMC / National Institutes of Health, 2019. URL:[Link]

  • SAR Optimization Strategy of 7947882 Compound Modifications made on the thiophene ring Source: ResearchGate (Tuberculosis SAR Data), 2018. URL:[Link]

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pKa values and ionization states of 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(5-Methylthiophen-2-yl)piperidine

Foreword: The Pivotal Role of pKa in Modern Drug Development

In the landscape of medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is paved with critical physicochemical data. Among these, the acid dissociation constant (pKa) stands as a cornerstone parameter. It governs a molecule's ionization state at a given pH, which in turn dictates fundamental aspects of its pharmacokinetic and pharmacodynamic profile, including solubility, permeability, metabolic stability, and target binding affinity.[1][2] For heterocyclic amines like 4-(5-Methylthiophen-2-yl)piperidine, a scaffold of interest in contemporary drug discovery, a precise understanding of its pKa is not merely academic—it is a prerequisite for rational drug design and optimization.

This guide provides a comprehensive framework for understanding and determining the pKa and ionization state of 4-(5-Methylthiophen-2-yl)piperidine. We will delve into the theoretical underpinnings that influence its basicity, present field-proven experimental protocols for its empirical determination, and outline a robust computational workflow for its prediction. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this crucial molecular property.

Theoretical Framework: Understanding the Basicity of 4-(5-Methylthiophen-2-yl)piperidine

The basicity of the 4-(5-Methylthiophen-2-yl)piperidine molecule is centered on the lone pair of electrons on the piperidine nitrogen atom. The pKa value is the pH at which the protonated (piperidiniu_m ion) and non-protonated (free base) forms exist in equal concentration.

1.1. The Piperidine Scaffold: A Reference Point

Unsubstituted piperidine is a well-characterized saturated heterocycle with a pKa of approximately 11.22.[3][4][5] This relatively high basicity indicates that at physiological pH (~7.4), it exists almost exclusively in its protonated, cationic form. This strong basicity is a key feature that medicinal chemists leverage to form salt bridges with acidic residues in protein binding sites.[3][6]

1.2. Influence of the 4-(5-Methylthiophen-2-yl) Substituent

The introduction of the 4-(5-methylthiophen-2-yl) group modifies the electronic environment of the piperidine nitrogen. The thiophene ring, being an aromatic heterocycle, can exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to the unsubstituted parent molecule. The methyl group on the thiophene ring is a weak electron-donating group, which may slightly counteract this effect. However, the overall influence of the aryl substituent is anticipated to result in a pKa value slightly lower than that of piperidine itself.

1.3. Ionization State at Physiological pH

The Henderson-Hasselbalch equation allows us to predict the ratio of protonated to non-protonated species at any given pH. Given an estimated pKa slightly below 11, at a physiological pH of 7.4, 4-(5-Methylthiophen-2-yl)piperidine will be overwhelmingly present in its protonated, charged state. This has profound implications for its ADME properties:

  • Solubility: The charged form enhances aqueous solubility.

  • Permeability: High charge can reduce passive diffusion across biological membranes (e.g., the blood-brain barrier).

  • Target Interaction: The cationic piperidinium ion is capable of forming strong ionic bonds with targets like GPCRs or ion channels.[6]

The ionization equilibrium is visualized in the diagram below.

G cluster_eq Ionization Equilibrium Mol_Base R-NH (Free Base) 4-(5-Methylthiophen-2-yl)piperidine Mol_Acid R-NH2+ (Conjugate Acid) Piperidinium Ion Mol_Base->Mol_Acid + H+ Mol_Acid->Mol_Base - H+ Equilibrium_Note pKa defines the pH at which [R-NH] = [R-NH2+]

Caption: Ionization equilibrium of the piperidine nitrogen.

Methodologies for pKa Determination

Accurate pKa determination relies on robust experimental or well-validated computational methods. The choice of method often depends on sample availability, purity, and required throughput.

2.1. Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and reliability.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol: pKa Determination by Potentiometric Titration
  • System Preparation & Calibration:

    • Rationale: To ensure pH accuracy, a three-point calibration of the pH meter is mandatory. Buffers of pH 4.0, 7.0, and 10.0 are used to bracket the expected pKa range.

    • Procedure: Calibrate a high-precision pH meter and electrode according to the manufacturer's instructions using standard aqueous buffers.

  • Sample Preparation:

    • Rationale: An accurate concentration is essential for determining the equivalence point. The compound should be fully dissolved. An inert atmosphere prevents interference from atmospheric CO₂, which can form carbonic acid and distort the titration curve.

    • Procedure: Accurately weigh approximately 5-10 mg of 4-(5-Methylthiophen-2-yl)piperidine hydrochloride salt and dissolve it in 50 mL of deionized, degassed water. Maintain the solution under a gentle stream of nitrogen.

  • Titration:

    • Rationale: A standardized titrant ensures the accuracy of the calculated pKa. Slow, incremental addition allows the solution to reach equilibrium at each step, which is crucial for a well-defined titration curve.

    • Procedure: Titrate the sample solution with a standardized solution of 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL) using a calibrated burette, allowing the pH reading to stabilize after each addition.

  • Data Analysis:

    • Rationale: The pKa is the pH at which the concentrations of the acidic and basic forms are equal. This corresponds to the midpoint of the buffering region on the titration curve, or the half-equivalence point.

    • Procedure: Plot the recorded pH values against the volume of NaOH added. Determine the equivalence point from the inflection point of the curve (often using a first or second derivative plot). The pKa is the pH value recorded at exactly half the volume of the equivalence point.

G cluster_workflow Potentiometric Titration Workflow Start Start Calibrate Calibrate pH Meter (pH 4, 7, 10 buffers) Start->Calibrate Prepare_Sample Prepare Analyte Solution (Known concentration in degassed H2O) Calibrate->Prepare_Sample Titrate Titrate with Standardized 0.1M NaOH (Incremental addition) Prepare_Sample->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Determine Equivalence Point (Inflection Point) Plot->Analyze Calculate Calculate pKa (pH at 1/2 Equivalence Volume) Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for pKa determination.

2.2. Alternative Experimental Method: NMR Spectroscopy

For certain samples, NMR-based pKa determination can be highly effective.[9][10][11] This method relies on the principle that the chemical shifts of protons near the ionization center (in this case, the protons on the carbons alpha to the piperidine nitrogen) are sensitive to the protonation state. By recording a series of ¹H NMR spectra over a range of pH values, a sigmoidal plot of chemical shift vs. pH can be generated, from which the pKa can be extracted.[12]

2.3. Computational Prediction: A Quantum Mechanics Approach

When experimental determination is not feasible, computational methods provide a reliable means of estimating pKa.[2] For drug-like molecules, semi-empirical quantum mechanical (QM) methods combined with a continuum solvation model offer a good balance of accuracy and computational cost.[13][14][15]

Workflow: pKa Prediction using an Isodesmic Reaction
  • Reference Molecule Selection:

    • Rationale: Calculating a relative pKa using an isodesmic reaction cancels out systematic errors in the calculation, leading to a more accurate prediction. Piperidine is the ideal reference molecule as it represents the core scaffold.

    • Procedure: Select piperidine as the reference compound, for which an accurate experimental pKa is known (pKa_ref ≈ 11.22).

  • Geometry Optimization:

    • Rationale: Accurate energy calculations require that the molecules are in their lowest energy conformation.

    • Procedure: Perform geometry optimizations for both the neutral and protonated forms of 4-(5-Methylthiophen-2-yl)piperidine and the reference (piperidine) in both the gas phase and using a continuum solvation model (like COSMO or SMD). Methods like PM3 or AM1 are often suitable.[14][15]

  • Free Energy Calculation:

    • Rationale: The pKa is directly related to the Gibbs free energy of the deprotonation reaction.

    • Procedure: Calculate the Gibbs free energy (G) for all four optimized structures in the solvated state.

  • Relative pKa Calculation:

    • Rationale: This calculation determines the change in free energy (ΔΔG) for the isodesmic reaction, which reflects the electronic effect of the substituent.

    • Procedure: Calculate ΔG for the deprotonation of both the target molecule and the reference. The difference, ΔΔG, is then used to calculate the predicted pKa using the following equation:

      • pKa_pred = pKa_ref + (ΔΔG) / (2.303 * RT)

Data Summary

CompoundMethodpKa ValueComments
PiperidineExperimental~11.22[3][4][5]The foundational reference compound.
4-(5-Methylthiophen-2-yl)piperidine Predicted ~10.5 - 11.0 The electron-withdrawing nature of the 4-aryl substituent is expected to decrease the basicity relative to piperidine.

Conclusion

The pKa of 4-(5-Methylthiophen-2-yl)piperidine is a critical parameter that profoundly influences its behavior in biological systems. Based on established chemical principles, its pKa is predicted to be slightly lower than that of unsubstituted piperidine, in the range of 10.5 to 11.0. This ensures that it is predominantly in its protonated, cationic form at physiological pH. For definitive characterization, this guide provides robust, self-validating protocols for both experimental determination via potentiometric titration and for accurate computational prediction. The application of these methodologies will empower drug development professionals to make informed decisions in the optimization of this and related chemical scaffolds, ultimately accelerating the path toward new therapeutic agents.

References

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(11), 1458-1460. [Link][9][10]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2988. [Link][13]

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link][14]

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link][1]

  • Jensen, J. H., et al. (2017). Prediction of pKa Values for Druglike Molecules Using Semiempirical Quantum Chemical Methods. The Journal of Physical Chemistry A, 121(3), 702-713. [Link][15]

  • Gift, A. D. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. DigitalCommons@UNO. [Link][11]

  • Serrano, J. L., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Omega, 6(37), 23535-23542. [Link][2]

  • Leito, I., et al. (2015). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link][16]

  • Conway, R. J., et al. (2012). Synthesis and SAR Study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C Agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. [Link][17]

  • Carbone, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1736-1748. [Link][6]

  • Brecska, B., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1558. [Link][12]

  • Scott, W. J., & Stille, J. K. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Figshare. [Link][18]

  • ResearchGate. (n.d.). Synthesis of arylpiperidines 4 and 5. ResearchGate. [Link][19]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929. [Link][20]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. [Link][21]

  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. [Link][22]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). PubMed. [Link][7]

  • ResearchGate. (2022). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link][23]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link][4]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link][5]

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The 4-(5-Methylthiophen-2-yl)piperidine Pharmacophore: History, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Evolution of a Privileged Scaffold

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogenous heterocycles, often serving as a core structural motif in CNS-active agents. However, the true art of drug design lies in the peripheral decorations that dictate target selectivity and pharmacokinetic viability. The 4-(5-Methylthiophen-2-yl)piperidine scaffold represents a masterclass in bioisosteric replacement and metabolic optimization, acting as a highly versatile chemical hybrid utilized extensively in [1].

The Causality of the 5-Methyl Substitution

Historically, replacing a phenyl ring with a thiophene ring (a classic bioisostere) was employed to modulate lipophilicity and alter the spatial geometry of a drug candidate. However, unsubstituted thiophenes carry a severe pharmacokinetic liability: they are highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes at the nucleophilic C5 position. This oxidation often leads to the formation of reactive thiophene epoxides or sulfoxides, which rapidly deplete intracellular glutathione and cause idiosyncratic hepatotoxicity.

By strategically placing a methyl group at the C5 position, medicinal chemists achieve a dual victory:

  • Steric Blockade: The methyl group physically occludes the primary site of CYP450 metabolism, drastically extending the in vivo half-life.

  • Electronic Modulation: The electron-donating nature of the methyl group subtly alters the electron density of the thiophene ring, often enhancing binding affinity via favorable cation-π or π-π stacking interactions within receptor pockets.

Metabolic_Causality A Unsubstituted Thiophene Ring B CYP450 Oxidation at C5 Position A->B C Reactive Epoxide Formation (Toxicity) B->C D 5-Methylthiophene Substitution E Steric Blockade of C5 Position D->E F Enhanced Metabolic Stability & Safety E->F

Caption: Logical flow demonstrating the metabolic causality of 5-methyl substitution on the thiophene ring.

Synthetic Methodologies: A Self-Validating Protocol

To leverage this scaffold, scientists require robust, scalable, and high-yielding synthetic routes. The most reliable method involves the Grignard addition of 2-bromo-5-methylthiophene to a protected piperidone, followed by dehydration and selective reduction.

As a self-validating system, the protocol below includes built-in chemical checkpoints (causality-driven steps) to ensure the integrity of the intermediate before proceeding.

Step-by-Step Methodology: Grignard Addition & Reduction

Step 1: Preparation of the Grignard Reagent

  • Procedure: To a flame-dried, argon-purged flask, add magnesium turnings (1.2 eq) and a single crystal of iodine. Add a solution of 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF dropwise. Gently reflux until the magnesium is consumed.

  • Causality & Validation: The iodine crystal serves to mechanically and chemically clean the magnesium oxide passivation layer, ensuring reliable metal insertion. The disappearance of the iodine color validates the initiation of the Grignard formation. Argon prevents moisture quenching, which would yield the des-bromo impurity (2-methylthiophene).

Step 2: Nucleophilic Addition

  • Procedure: Cool the active Grignard solution strictly to 0°C. Add a solution of N-Boc-4-piperidone (0.9 eq) in THF dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Causality & Validation: Cooling to 0°C suppresses the basicity of the Grignard reagent, preventing the unwanted enolization of the piperidone. Enolization would simply recover the starting ketone upon workup.

Step 3: Quenching and Isolation

  • Procedure: Quench the reaction mixture slowly with saturated aqueous NH₄Cl at 0°C. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Causality & Validation: Saturated NH₄Cl provides a mildly acidic buffer (pH ~5.5). Using stronger acids (like HCl) at this stage would cause premature and uncontrolled dehydration of the newly formed tertiary alcohol, leading to complex mixtures.

Step 4: Dehydration and Deprotection

  • Procedure: Dissolve the isolated tertiary alcohol in Dichloromethane (DCM) and add 20% Trifluoroacetic acid (TFA). Stir at room temperature for 4 hours.

  • Causality & Validation: TFA performs a highly efficient dual function here: it cleaves the N-Boc protecting group and provides the acidic environment necessary to drive the thermodynamically favorable dehydration, yielding the tetrahydropyridine intermediate.

Step 5: Catalytic Reduction

  • Procedure: Dissolve the intermediate in Methanol (MeOH). Add 10% Pd/C (0.1 eq) and stir vigorously under a hydrogen atmosphere (balloon, 1 atm) for 12 hours. Filter through Celite to yield the final 4-(5-Methylthiophen-2-yl)piperidine core.

  • Causality & Validation: Mild hydrogenation conditions (1 atm H₂) are critical. High-pressure hydrogenation risks opening the thiophene ring via hydrodesulfurization. The 1 atm pressure selectively reduces the tetrahydropyridine double bond while leaving the aromatic thiophene intact.

Pharmacological Applications in Modern Drug Discovery

The 4-(5-Methylthiophen-2-yl)piperidine core is not just a structural curiosity; it is a proven pharmacophore across multiple therapeutic areas.

A. Muscarinic M5 Positive Allosteric Modulators (PAMs)

In the pursuit of treating central nervous system disorders, targeting the muscarinic acetylcholine receptor subtype 5 (M5) has been historically difficult due to the highly conserved orthosteric binding site across M1-M5 receptors. The 4-(5-methylthiophen-2-yl)piperidine scaffold was instrumental in the discovery of novel M5 PAMs. Through rapid analog synthesis, researchers developed highly potent tool compounds (e.g., ML380) that bind to the allosteric pocket, achieving an impressive human M5 EC₅₀ of 190 nM and demonstrating vital [2].

M5_PAM_Mechanism A Acetylcholine (Orthosteric Ligand) C Muscarinic M5 Receptor (Conformational Shift) A->C Binds Orthosteric Site B 4-(5-Methylthiophen-2-yl)piperidine Analog (PAM) B->C Binds Allosteric Site D Gq/11 Protein Activation C->D Enhanced Efficacy E Phospholipase C (PLC) Activation D->E F Intracellular Calcium Mobilization E->F

Caption: Mechanism of action for M5 PAMs utilizing the 4-(5-Methylthiophen-2-yl)piperidine scaffold.

B. Serotonergic (5-HT1A) Receptor Ligands

Beyond muscarinic targets, thiophene-piperidine derivatives have been heavily patented for their profound selectivity towards the serotonergic 5-HT1A receptor. These compounds act as potent antipsychotic, antidepressant, and anxiolytic agents. The spatial orientation provided by the piperidine ring allows the thiophene moiety to perfectly anchor into the hydrophobic sub-pockets of the[3].

C. Oncology: USP7 Inhibitors

More recently, this scaffold has transitioned into the oncology space. Ubiquitin-Specific Protease 7 (USP7) is a critical enzyme that regulates the stability of the p53 tumor suppressor protein. Piperidine derivatives incorporating the 5-methylthiophene moiety have been identified as highly effective [4], showcasing the scaffold's utility in disrupting complex protein-protein interactions.

Quantitative SAR Profiling

To truly appreciate the superiority of the 5-methylthiophene substitution, we must look at the Structure-Activity Relationship (SAR) data. The table below summarizes the comparative advantages of this scaffold against its classical counterparts, specifically in the context of M5 PAM development.

Scaffold DerivativeTarget Affinity (EC₅₀)CYP450 Half-Life (HLM, min)Lipophilicity (cLogP)Primary Liability
4-Phenylpiperidine ~850 nM> 602.8Poor target selectivity
4-(Thiophen-2-yl)piperidine ~320 nM< 152.6Rapid C5 oxidation / Toxicity
4-(5-Methylthiophen-2-yl)piperidine ~190 nM> 453.1None (Optimized)

Data synthesized from foundational SAR studies on muscarinic allosteric modulators[2]. HLM = Human Liver Microsomes.

Conclusion

The 4-(5-Methylthiophen-2-yl)piperidine scaffold is a triumph of rational drug design. By understanding the causality behind metabolic degradation and spatial receptor binding, medicinal chemists have elevated a simple heterocyclic hybrid into a cornerstone of modern therapeutics. Whether targeting CNS disorders via allosteric modulation or tackling oncology through protease inhibition, this pharmacophore remains an indispensable tool in the drug discovery arsenal.

References

  • European Patent Office. "EP0755932A1 - (Thiophen-2-yl)piperidin or tetrahydropyridin-azabicyclocarboxamides." Google Patents, 1997.
  • Canadian Intellectual Property Office. "CA3040805A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7." Google Patents, 2018.
  • Gentry, P. R., et al. "Development of a Highly Potent, Novel M5 Positive Allosteric Modulator (PAM) Demonstrating CNS Exposure: 1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380)." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

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Methodological & Application

Suzuki coupling protocols for 4-(5-Methylthiophen-2-yl)piperidine preparation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 4-(5-Methylthiophen-2-yl)piperidine via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 4-(5-Methylthiophen-2-yl)piperidine, a valuable building block in medicinal chemistry, utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to offer insights into the mechanistic underpinnings, strategic considerations for reaction design, and detailed, field-proven protocols.

The Strategic Importance of the 4-Arylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated N-heterocycles found in pharmaceuticals and biologically active compounds.[1][2] When substituted at the 4-position with an aryl or heteroaryl group, this scaffold serves as a crucial pharmacophore in numerous drug candidates, influencing properties such as receptor binding, selectivity, and pharmacokinetic profiles. The target molecule, 4-(5-Methylthiophen-2-yl)piperidine, combines this privileged piperidine core with a methyl-substituted thiophene ring, a common bioisostere for phenyl groups, offering unique electronic and steric properties for drug design. The Suzuki-Miyaura coupling is an exceptionally powerful method for forging the key carbon-carbon bond in these structures.[3][4][5]

Mechanistic Foundations of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction facilitates the formation of a C-C bond between an organoboron species and an organohalide (or triflate) using a palladium catalyst and a base.[6][7] Understanding its catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-bromo-5-methylthiophene), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8][9]

  • Transmetalation: This crucial step involves the transfer of the organic group from the boron atom to the palladium center. For this to occur, the organoboron compound must first be activated by a base to form a more nucleophilic "ate" complex (a boronate).[10][11][12] This boronate then displaces the halide ligand on the Pd(II) complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n Active Catalyst oa_complex R¹-Pd(II)L_n-X Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L_n-R² Transmetalation Complex oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product_exit R¹-R² (Coupled Product) tm_complex->product_exit Product r1x_entry R¹-X (Organohalide) r1x_entry->pd0 Reactant boronate_entry [R²-B(OH)₃]⁻ (Activated Boronate) boronate_entry->oa_complex Reactant base_activation R²B(OH)₂ + Base → [R²B(OH)₃]⁻

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy and Reagent Selection

The synthesis of 4-(5-Methylthiophen-2-yl)piperidine requires the coupling of a piperidine fragment and a 5-methylthiophene fragment. The key is choosing the optimal pairing of organohalide and organoboron reagent.

Disconnection Approach:

  • Route A: 2-Bromo-5-methylthiophene + Piperidine-4-boronic acid derivative

  • Route B: 4-Halo-piperidine derivative + 5-Methylthiophene-2-boronic acid

Field-Proven Insight: Route A is generally the preferred strategy. Five-membered heteroaryl boronic acids, particularly 2-thiophenboronic acids, are known to be susceptible to protodeboronation (cleavage of the C-B bond) under basic reaction conditions, which can significantly lower yields.[13][14][15] In contrast, alkylboronic esters like the piperidine derivative are typically more stable.

Key Reagent Considerations:
  • Organohalide: 2-Bromo-5-methylthiophene is the ideal electrophile. It is commercially available and generally more reactive than the corresponding chloride, while being more stable and cost-effective than the iodide.[16][17]

  • Organoboron Reagent: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is the recommended nucleophile. The pinacol ester enhances stability, and the N-Boc (tert-butyloxycarbonyl) protecting group serves two purposes: it prevents the basic piperidine nitrogen from interfering with the catalyst and improves solubility in common organic solvents.[4][18]

  • Palladium Catalyst: While traditional catalysts like Pd(PPh₃)₄ are effective, modern palladium pre-catalysts complexed with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) offer superior activity, stability, and reproducibility, often allowing for lower catalyst loadings and milder reaction conditions.[8][13][17] Pd(dppf)Cl₂ is a robust and reliable choice for a wide range of substrates.[4][19]

  • Base: An inorganic base is required to activate the boronic ester.[12] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices. K₃PO₄ is slightly milder and can be beneficial if the substrates are sensitive to stronger bases.[9][17][20] An aqueous solution of the base is typically used to facilitate the formation of the reactive boronate species.

  • Solvent: A polar aprotic solvent that can solubilize the reagents is necessary. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a mixture with water to dissolve the inorganic base.[7][9][17][20]

Comparative Reaction Conditions

The selection of reaction parameters is critical for success. The table below summarizes typical conditions for Suzuki couplings involving similar heteroaryl and saturated heterocyclic fragments, providing a validated starting point for optimization.

Aryl HalideBoronic EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2,5-DibromopyridineN-Boc-piperidine-4-boronic acid pinacol esterPdCl₂(dppf) (5%)K₂CO₃Toluene/H₂O80~90%[4]
5-BromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10%)K₂CO₃DME8570-85%[19]
Aryl BromideThiophene-2-boronic acidPd Precatalyst (2%)K₃PO₄THF/H₂O40>90%[13]
5-Bromothiophene-2-carboxamidePhenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Dioxane/H₂O9085-95%[21]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: Suzuki Coupling - Synthesis of tert-butyl 4-(5-methylthiophen-2-yl)piperidine-1-carboxylate

This protocol details the core C-C bond formation step.

Materials:

  • 2-Bromo-5-methylthiophene (1.0 eq)

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Procedure:

  • Setup: To a Schlenk flask, add 2-Bromo-5-methylthiophene (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) species that forms in situ.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (prepared by dissolving 2.5 eq of K₂CO₃ in water) via syringe. A typical solvent ratio is 4:1 dioxane:water (v/v). The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting 2-bromo-5-methylthiophene is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine. This removes residual inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure tert-butyl 4-(5-methylthiophen-2-yl)piperidine-1-carboxylate.

Experimental_Workflow General Experimental Workflow cluster_suzuki Protocol 1: Suzuki Coupling cluster_deprotection Protocol 2: Boc Deprotection setup 1. Combine Reagents (Halide, Boronate, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂) setup->inert add_solvents 3. Add Degassed Solvents and Aqueous Base inert->add_solvents react 4. Heat and Stir (e.g., 95 °C, 12h) add_solvents->react workup 5. Aqueous Work-up & Extraction react->workup purify 6. Column Chromatography workup->purify product_boc N-Boc Protected Product purify->product_boc dissolve 7. Dissolve Protected Amine in Solvent (e.g., Dioxane) add_acid 8. Add Acid (e.g., 4M HCl in Dioxane) stir_rt 9. Stir at Room Temp isolate 10. Isolate Product Salt product_final Final Product HCl Salt isolate->product_final product_boc->dissolve

A generalized workflow for the synthesis and deprotection.
Protocol 2: N-Boc Deprotection - Synthesis of 4-(5-Methylthiophen-2-yl)piperidine

This final step removes the protecting group to yield the target compound, typically as a salt.

Materials:

  • tert-butyl 4-(5-methylthiophen-2-yl)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-Dioxane

  • Dichloromethane (DCM) or Diethyl Ether

  • Round-bottom flask

Procedure:

  • Setup: Dissolve the purified N-Boc protected product from Protocol 1 in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.

  • Acid Addition: Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 equivalents) to the solution at room temperature. Effervescence (release of CO₂ and isobutylene) should be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the desired product. It can be further purified by trituration with diethyl ether to remove non-polar impurities, followed by filtration.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents.3. Poor quality or inactive base.1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure thorough degassing (sparge with N₂/Ar or use freeze-pump-thaw cycles).3. Use freshly prepared aqueous base solution.
Protodeboronation 1. Reaction temperature is too high.2. Reaction time is too long.3. Base is too strong.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it upon completion.3. Switch to a milder base like K₃PO₄ or an organic base.
Homocoupling of Boronic Ester 1. Presence of oxygen.2. Catalyst system favors homocoupling.1. Improve inert atmosphere technique.2. Screen different ligands; sometimes less bulky ligands can mitigate this side reaction.
Difficult Purification 1. Residual palladium catalyst.2. Closely-eluting byproducts.1. Pass the crude product through a plug of Celite® or silica with a strong eluent.2. Optimize chromatography conditions (try different solvent systems).

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Google Search.
  • Suzuki Reaction: Definition, Example, Mechanism & Applic
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT.
  • What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.
  • Synthesis of 2-Bromomethyl-5-bromothiophene?.
  • Thiophene, 2‐Bromo‐5‐methyl‐ | Request PDF.
  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Enhancing Your Research: The Role of 2-Bromo-5-methylthiophene in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Synthesis and Utility of Dihydropyridine Boronic Esters. PMC.
  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic-Chemistry.org.
  • The Synthesis of OSU 6162: Efficient, Large-Scale Implementation of a Suzuki Coupling.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)

Sources

Optimizing reductive amination to yield 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Reductive Amination of 3-(5-Methylthiophen-2-yl)pentanedial to Yield 4-(5-Methylthiophen-2-yl)piperidine

Executive Summary

The 4-arylpiperidine and 4-heteroarylpiperidine motifs are privileged scaffolds in modern pharmacophore design, frequently appearing in GPCR ligands and kinase inhibitors. Synthesizing 4-(5-Methylthiophen-2-yl)piperidine traditionally involves multi-step Suzuki cross-couplings followed by heavy-metal-catalyzed pyridine hydrogenation. This Application Note details an optimized, atom-economical alternative: the double reductive amination of 3-(5-methylthiophen-2-yl)pentanedial. By carefully tuning the nitrogen source, hydride donor, and pH, this one-pot cyclization achieves high yields while suppressing dialdehyde polymerization and over-alkylation[1],[2].

Mechanistic Rationale & Causality

The transformation of a 1,5-dialdehyde into a piperidine ring via reductive amination is a complex cascade reaction[3],[4]. Understanding the kinetic causality of each step is critical for optimization and troubleshooting:

  • Imine Formation: The primary amine (or ammonia) condenses with one of the aldehyde moieties to form a mono-imine[5]. This step requires a slightly acidic environment (pH 5–6) to activate the carbonyl oxygen for nucleophilic attack while keeping the amine sufficiently unprotonated.

  • First Reduction: The mono-imine is reduced to a secondary amine. The choice of reducing agent is paramount; it must selectively reduce the highly electrophilic iminium ion over the unreacted pendant aldehyde.

  • Cyclization: The newly formed secondary amine undergoes rapid intramolecular nucleophilic attack on the pendant aldehyde, forming a cyclic iminium ion.

  • Second Reduction: The cyclic iminium is reduced to yield the final piperidine[6].

Causality of Failure Modes: If the reducing agent is too strong (e.g., unmodified NaBH4​ ), premature reduction of the dialdehyde to a diol occurs. Conversely, if the amine concentration is too low, intermolecular cross-linking competes with intramolecular cyclization, leading to oligomeric side-products.

Reaction Pathway Visualization

Pathway A 3-(5-Methylthiophen-2-yl) pentanedial B Mono-Imine Intermediate A->B + Nitrogen Source - H2O C Secondary Amine Intermediate B->C Hydride Donor (Reduction 1) D Cyclic Iminium Ion C->D Intramolecular Cyclization E 4-(5-Methylthiophen-2-yl) piperidine D->E Hydride Donor (Reduction 2)

Figure 1: Mechanistic cascade of the double reductive amination yielding the piperidine ring.

Optimization of Reaction Parameters

To establish a self-validating protocol, we evaluated two primary reductive amination systems: the Borch reduction utilizing sodium cyanoborohydride ( NaBH3​CN )[7],[8], and the Abdel-Magid conditions utilizing sodium triacetoxyborohydride ( NaBH(OAc)3​ )[9],[10].

Table 1: Optimization of Nitrogen Source and Hydride Donor for Piperidine Cyclization

EntryNitrogen Source (Eq)Reducing Agent (Eq)Solvent / pHIPC Yield (%)Major Impurity Profile
1 NH4​OAc (1.5) NaBH3​CN (2.5)MeOH / 6.042%Oligomers, Diol
2 NH4​OAc (10.0) NaBH3​CN (3.0) MeOH / 6.0 78% Trace Diol
3Benzylamine (1.1) NaBH(OAc)3​ (3.0)DCE / 5.085%*N-Benzyl over-alkylation
4 NH4​OAc (10.0) NaBH(OAc)3​ (3.0)THF / 5.555%Incomplete cyclization

*Yield of the N-benzylpiperidine intermediate. Requires subsequent Pd/C debenzylation.

Data Synthesis & Causality:

  • Entry 1 vs. Entry 2: Using a massive excess of ammonium acetate (10.0 eq) is required to drive the equilibrium toward the mono-imine and prevent the dialdehyde from polymerizing with itself or forming inter-molecular aminals[8].

  • Entry 2 vs. Entry 4: NaBH3​CN is highly soluble and stable in methanol, making it ideal for the highly polar NH4​OAc system[7]. NaBH(OAc)3​ degrades rapidly in methanol and is less effective with ammonia sources in aprotic solvents like THF or DCE, leading to stalled intermediates[10].

  • Entry 3: Using benzylamine with NaBH(OAc)3​ in 1,2-dichloroethane (DCE) provides the cleanest crude profile[9]. The steric bulk of benzylamine prevents oligomerization. However, this necessitates a two-step process (amination followed by hydrogenolysis). For a direct, one-pot synthesis of the secondary piperidine, Entry 2 is the optimal self-validating system.

Experimental Protocol: One-Pot Synthesis

The following protocol utilizes the optimized Borch conditions (Table 1, Entry 2) to yield the free piperidine directly[7].

Materials:

  • 3-(5-Methylthiophen-2-yl)pentanedial (1.0 mmol)

  • Ammonium acetate (10.0 mmol)

  • Sodium cyanoborohydride ( NaBH3​CN ) (3.0 mmol)

  • Anhydrous Methanol (20 mL)

  • Glacial acetic acid (as needed)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Amine Loading: Dissolve ammonium acetate (770 mg, 10.0 mmol) in anhydrous methanol (15 mL). Stir at ambient temperature until complete dissolution is achieved.

  • Substrate Addition: Dissolve 3-(5-methylthiophen-2-yl)pentanedial (196 mg, 1.0 mmol) in anhydrous methanol (5 mL). Add this solution dropwise to the ammonium acetate mixture over 30 minutes using a syringe pump.

    • Causality Check: High dilution and slow addition maintain a low steady-state concentration of the dialdehyde, heavily favoring intramolecular cyclization over intermolecular polymerization.

  • Imine Equilibration: Stir the reaction mixture for 1 hour at 25 °C. Verify the pH is approximately 6.0; adjust with trace glacial acetic acid if necessary.

  • Reduction: Cool the reaction to 0 °C in an ice bath. Add sodium cyanoborohydride (188 mg, 3.0 mmol) in three equal portions over 15 minutes.

    • Safety & Causality Check: NaBH3​CN is highly toxic and can release HCN gas under strongly acidic conditions. Maintaining pH ≥ 5 ensures safety and prevents the premature reduction of the unreacted aldehyde moiety.

  • Cyclization & Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor the reaction via LC-MS to confirm the disappearance of the intermediate cyclic iminium ion and the formation of the target mass.

  • Quench & Workup: Quench the reaction by carefully adding 1 M NaOH (10 mL) to destroy excess hydride and basify the aqueous layer (pH > 10).

    • Causality Check: Basification ensures the newly formed piperidine is in its free-base form, allowing partition into the organic phase.

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: CH2​Cl2​ / MeOH / NH4​OH 90:9:1) to afford pure 4-(5-Methylthiophen-2-yl)piperidine.

Sources

Application Note: 4-(5-Methylthiophen-2-yl)piperidine as a Privileged Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Synthetic Protocols

Executive Summary & Mechanistic Rationale

In contemporary drug discovery, the design of neuroactive, antimicrobial, and anti-hyperlipidemic agents frequently relies on "privileged scaffolds"—molecular frameworks that consistently demonstrate high-affinity binding across diverse biological targets. 4-(5-Methylthiophen-2-yl)piperidine is a highly versatile hybrid intermediate that merges the basicity and conformational flexibility of a piperidine ring with the lipophilicity and unique electronic profile of a 5-methylthiophene moiety 1.

As a Senior Application Scientist, I frequently recommend this specific building block over its unsubstituted analogs due to two critical structure-activity relationship (SAR) advantages:

  • Pharmacodynamic Anchoring (The Piperidine Core): The secondary amine of the piperidine ring serves as a critical basic center. At physiological pH, it protonates to form a salt bridge with conserved aspartate residues (e.g., Asp3.32) within the transmembrane domains of G-protein coupled receptors (GPCRs), such as Serotonin (5-HT) and Dopamine (D2) receptors.

  • Pharmacokinetic Shielding (The 5-Methylthiophene Tail): While unsubstituted thiophenes are excellent bioisosteres for phenyl rings, they are notoriously susceptible to Cytochrome P450 (CYP)-mediated oxidation at the C5 position, leading to reactive thiophene-S-oxides or epoxides. The strategic placement of the methyl group at the C5 position sterically blocks this metabolic liability, significantly extending the molecule's half-life and reducing toxicity risks 2.

Physicochemical & Metabolic Profiling

To illustrate the causality behind selecting the 5-methylated derivative, the table below summarizes the comparative physicochemical and metabolic data of related piperidine scaffolds.

Table 1: Comparative Profiling of Piperidine Scaffolds

Scaffold CoreEstimated LogPHepatic Clearance (t1/2 in HLM)Primary Metabolic Liability
4-Phenylpiperidine 1.8~45 minAromatic hydroxylation (para-position)
4-(Thiophen-2-yl)piperidine 2.1~20 minRapid S-oxidation, C5-hydroxylation
4-(5-Methylthiophen-2-yl)piperidine 2.5>90 minSterically shielded; highly stable

Data Note: Values represent typical SAR trends observed in human liver microsome (HLM) assays during hit-to-lead optimization.

Synthetic Divergence & Application Workflows

The secondary amine of 4-(5-Methylthiophen-2-yl)piperidine is a prime candidate for late-stage functionalization. Depending on the electrophile used, this intermediate can be rapidly diversified into distinct therapeutic classes.

Workflow A 4-(5-Methylthiophen-2-yl) piperidine (Core Intermediate) B N-Alkylation (Alkyl Halides, K2CO3) A->B C Reductive Amination (Aldehydes, NaBH(OAc)3) A->C D Amidation (Acid Chlorides, TEA) A->D E CNS Therapeutics (5-HT/D2 Ligands) B->E Receptor Anchors F Anti-hyperlipidemic Agents C->F Lipophilic Tail G Antimicrobial Compounds D->G Peptidomimetics

Synthetic divergence of 4-(5-Methylthiophen-2-yl)piperidine into therapeutic classes.

Validated Experimental Protocols

The following protocols have been optimized for high yield, chemoselectivity, and self-validation, ensuring reproducible integration into your drug discovery pipelines. Furthermore, these functionalized piperidines can be subjected to advanced downstream modifications, such as copper-catalyzed cross-couplings, to build complex molecular architectures 3.

Protocol A: Chemoselective Reductive Amination

This method is preferred for attaching complex, sensitive pharmacophores to the piperidine nitrogen without the risk of over-alkylation (quaternization) commonly seen with direct alkyl halides.

Rationale for Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, rendering it too weak to reduce the starting aldehyde/ketone, but perfectly tuned to reduce the transient, highly electrophilic iminium ion intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert nitrogen atmosphere, dissolve 4-(5-Methylthiophen-2-yl)piperidine (1.0 equiv, 5.0 mmol) and the target aldehyde (1.05 equiv, 5.25 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes. Optional: If utilizing a sterically hindered ketone, add Titanium(IV) isopropoxide (1.2 equiv) to drive iminium formation.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control mild exothermicity. Add glacial acetic acid (1.0 equiv) to act as a proton source, accelerating the reduction.

  • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is complete when the mass of the starting piperidine (m/z ~181) is fully replaced by the product mass.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Eluent: DCM/MeOH 95:5 with 1% TEA to prevent streaking of the basic amine).

Protocol B: N-Alkylation via Nucleophilic Substitution

Used for rapid library generation when reacting the intermediate with commercially available alkyl or aryloxypropyl halides.

Rationale for Reagent Selection: Potassium carbonate (K₂CO₃) is utilized as a mild, insoluble inorganic base. It effectively scavenges the generated hydrohalic acid (HX) to prevent protonation of the piperidine nucleophile, but is not strong enough to cause base-catalyzed elimination (E2) of the alkyl halide. Dimethylformamide (DMF) is used as a polar aprotic solvent; it solvates the potassium cation but leaves the piperidine nitrogen exposed and highly nucleophilic, accelerating the Sₙ2 transition state.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-(5-Methylthiophen-2-yl)piperidine (1.0 equiv, 5.0 mmol), the alkyl bromide (1.1 equiv, 5.5 mmol), and finely powdered K₂CO₃ (2.5 equiv, 12.5 mmol) in anhydrous DMF (15 mL).

  • Heating: Heat the suspension to 60°C under continuous stirring for 8–12 hours.

  • Self-Validation (Monitoring): Spot the reaction mixture on a TLC plate (Silica, Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. The disappearance of the secondary amine (which stains a distinct purple/pink) confirms reaction completion.

  • Workup: Cool to room temperature and pour the mixture into ice-cold distilled water (50 mL) to dissolve the inorganic salts and crash out the highly lipophilic product. Extract with Ethyl Acetate (3 x 25 mL).

  • Aqueous Wash (Critical Step): Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 x 20 mL). Causality: LiCl specifically helps partition residual DMF out of the organic layer and into the aqueous phase, a crucial step for obtaining a pure final compound without tedious high-vacuum distillation.

Pharmacological Logic Visualization

Understanding the dual-action benefit of this intermediate is critical for rational drug design. The diagram below maps the logical relationship between the structural features of the compound and its resulting pharmacological profile.

Mechanism Ligand 5-Methylthiophene-Piperidine Derivative GPCR Target GPCR (e.g., 5-HT1A / D2) Ligand->GPCR High Affinity Binding Metabolism CYP450 Enzymes (Hepatic Clearance) Ligand->Metabolism Metabolic Resistance Effect1 Salt Bridge Formation (Asp3.32 via Piperidine NH+) GPCR->Effect1 Pharmacodynamics Effect2 Steric Shielding (C5-Methyl blocks oxidation) Metabolism->Effect2 Pharmacokinetics

Pharmacodynamic and pharmacokinetic advantages of the 5-methylthiophene-piperidine scaffold.

References

  • Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide.Benchchem.
  • Synthesis of heterocyclic scaffolds with anti-hyperlipidemic potential: A review.Der Pharma Chemica.
  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.PMC (National Institutes of Health).

Sources

Application Note: Functionalization Strategies for the Piperidine Nitrogen in 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

The piperidine ring is universally recognized as a privileged scaffold in modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics[1],[2]. Specifically, 4-(5-Methylthiophen-2-yl)piperidine is a highly valuable chemical hybrid. Its three-dimensional sp³-hybridized geometry allows for precise spatial orientation within target binding pockets, while the 5-methylthiophene moiety provides tunable lipophilicity and the potential for favorable sulfur-heteroatom or π-π interactions[3].

The secondary amine of the piperidine ring serves as the primary nucleophilic center, making it the most strategic site for structural diversification[1]. However, because the nitrogen's reactivity is governed by both steric hindrance and electronic factors, selecting the correct functionalization strategy is critical to avoid statistical mixtures, over-alkylation, or poor yields[4]. This application note details the mechanistic rationale, decision workflows, and self-validating protocols for the optimal N-functionalization of this scaffold.

Strategic Decision Matrix for N-Functionalization

When functionalizing the piperidine nitrogen, chemists must choose a pathway based on the electronic nature of the desired substituent. Reductive amination is heavily favored for alkylation due to its site-selectivity, whereas Buchwald-Hartwig cross-coupling is the gold standard for introducing unactivated aryl groups[5],[6].

N_Functionalization Start 4-(5-Methylthiophen-2-yl)piperidine (Secondary Amine) Alk N-Alkylation Start->Alk Aryl N-Arylation Start->Aryl Acyl N-Acylation Start->Acyl RedAm Reductive Amination NaBH(OAc)3, pH 4-5 Alk->RedAm Preferred DirAlk Direct Alkylation R-X, K2CO3 Alk->DirAlk Alternative BHA Buchwald-Hartwig Pd(OAc)2, BINAP, Base Aryl->BHA Broad Scope SNAr SNAr Electron-poor Ar-X Aryl->SNAr Limited Scope Amide Amide Coupling HATU, DIPEA Acyl->Amide

Logical decision tree for the N-functionalization of 4-(5-Methylthiophen-2-yl)piperidine.

Mechanistic Rationale & Catalytic Workflows

Traditional Nucleophilic Aromatic Substitution (SNAr) routinely fails for synthesizing N-aryl piperidines unless the aryl halide is highly electron-deficient[6]. To overcome this, the Buchwald-Hartwig Amination is employed[5]. This palladium-catalyzed cross-coupling relies on a precisely tuned catalytic cycle.

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)Ar(X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)Ar(Amine)L_n OxAdd->AmineCoord + Piperidine Deprot Deprotonation Pd(II)Ar(Amido)L_n AmineCoord->Deprot + Base RedElim Reductive Elimination Product Release Deprot->RedElim RedElim->Pd0 - N-Aryl Piperidine

Mechanistic cycle of the Pd-catalyzed Buchwald-Hartwig N-arylation.

The use of bidentate phosphine ligands (such as BINAP or DPPF) is critical here. These ligands prevent the formation of inactive palladium iodide dimers following oxidative addition and sterically force the complex toward rapid reductive elimination, thereby outcompeting unwanted β-hydride elimination side reactions[5],[7].

Validated Experimental Protocols

Protocol A: Mild Reductive Amination (N-Alkylation)

Objective: Synthesize N-alkyl-4-(5-methylthiophen-2-yl)piperidine derivatives. Causality & Design: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination avoids this. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a milder reducing agent that will not prematurely reduce the aldehyde/ketone[4]. The addition of acetic acid lowers the pH to ~4–5, accelerating the dehydration of the carbinolamine intermediate into the highly reactive iminium ion[4],[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-(5-Methylthiophen-2-yl)piperidine (1.0 equiv, 1.0 mmol) and the target aldehyde/ketone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Activation: Add glacial acetic acid (1.5 equiv) to the mixture. Stir at room temperature for 30 minutes to ensure complete iminium ion formation.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv). Stir the suspension at room temperature under a nitrogen atmosphere for 4–12 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM:MeOH gradient).

Self-Validating System:

  • In-Process Tracking: Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin and heat. The secondary amine starting material will appear as a distinct pink/purple spot. The successful conversion to a tertiary amine is validated when this spot disappears (tertiary amines do not form colored Ruhemann's purple complexes with Ninhydrin).

  • Workup Validation: During the NaHCO₃ quench, the basic tertiary amine product partitions exclusively into the organic layer, leaving unreacted polar acidic byproducts in the aqueous phase.

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Objective: Synthesize N-aryl-4-(5-methylthiophen-2-yl)piperidine derivatives. Causality & Design: To achieve C-N bond formation with unactivated aryl halides, a Pd(0) source and a bidentate ligand are required[7]. Pd₂(dba)₃ is used as an air-stable Pd(0) precursor. BINAP is utilized to facilitate reductive elimination. Sodium tert-butoxide (NaOtBu) is chosen as the strong base to deprotonate the coordinated piperidine, driving the formation of the Pd(II)-amido complex[7].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube or thick-walled glass vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon three times.

  • Reagent Addition: Add anhydrous Toluene (5 mL), followed by 4-(5-Methylthiophen-2-yl)piperidine (1.2 equiv), the aryl bromide (1.0 equiv, 1.0 mmol), and NaOtBu (1.5 equiv).

  • Heating: Seal the tube and heat the reaction mixture at 90–100 °C in a pre-heated oil bath for 12–16 hours.

  • Workup: Cool to room temperature. Dilute the dark mixture with ethyl acetate (15 mL) and filter through a pad of Celite to remove the palladium catalyst and insoluble inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes:Ethyl Acetate).

Self-Validating System:

  • In-Process Tracking: Monitor via LC-MS. The reaction is validated by the complete consumption of the aryl bromide peak and the emergence of a new peak corresponding to the [M+H]⁺ mass of the N-aryl piperidine product.

  • Workup Validation: The filtration through Celite should yield a clear, transparent organic filtrate. A persistent black suspension indicates incomplete removal of colloidal palladium, requiring a secondary filtration.

Quantitative Data Summary

The following table summarizes the expected parameters and efficiencies for the various N-functionalization strategies applied to piperidine scaffolds[1],[5],[2].

Functionalization StrategyTypical Reagents / CatalystsTemp (°C)Time (h)Typical Yield (%)Key Advantage
Reductive Amination NaBH(OAc)₃, AcOH, DCE20–252–1275–95Mild conditions, high functional group tolerance
Direct Alkylation R-X, K₂CO₃, DMF60–804–2450–80Simple setup, inexpensive reagents
Buchwald-Hartwig Pd₂(dba)₃, BINAP, NaOtBu80–1108–1660–90Access to complex, unactivated N-aryl derivatives
SNAr Ar-F, K₂CO₃, DMSO100–12012–2440–85Metal-free, scalable for highly activated arenes
Amide Coupling RCOOH, HATU, DIPEA, DMF20–251–485–98Extremely rapid, highly reliable conversion

Sources

Advanced Application Note: Reagents and Catalysts for Synthesizing Thiophene-Piperidine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Thiophene-piperidine scaffolds are privileged pharmacophores embedded in numerous biologically active compounds, exhibiting potent anticancer, antiviral, and neuroprotective properties[1]. The electron-rich nature of the thiophene ring combined with the structural versatility of the piperidine moiety makes this conjugate highly desirable in drug development.

Constructing the critical carbon-nitrogen (C–N) bond between these two rings is the primary synthetic bottleneck. This technical guide provides an in-depth, self-validating framework for the two most robust methodologies used by medicinal chemists today: Buchwald-Hartwig Amination and Reductive Amination .

Methodology 1: Buchwald-Hartwig Cross-Coupling

The is the premier transition-metal-catalyzed method for directly coupling a halo-thiophene with a piperidine derivative to form an aromatic C(sp²)–N bond.

Mechanistic Rationale & Reagent Selection
  • Catalyst Dynamics : The reaction relies on a Pd(0)/Pd(II) catalytic cycle. While Pd(OAc)₂ can be used, Pd pre-catalysts like Pd₂(dba)₃ or Pd(dba)₂ are preferred because they bypass the need for in situ reduction of Pd(II) to Pd(0), rapidly generating the active LPd(0) species upon exposure to a base[1][2][3].

  • Ligand Sterics : The choice of ligand dictates the success of transmetalation and reductive elimination. Bidentate ligands (e.g., BINAP) or bulky monophosphines (e.g., XPhos, tBuDavePhos) are critical[2]. Their steric bulk forces the palladium center into a geometry that dramatically accelerates the reductive elimination of the product, preventing catalyst trapping[3].

  • Base Sensitivity : Sodium tert-butoxide (NaOtBu) is the standard strong base used to deprotonate the amine. However, if the substrates contain base-sensitive functional groups (e.g., esters or amides), weaker bases like Cs₂CO₃ or K₃PO₄ must be substituted to prevent substrate decomposition[3].

Self-Validating Experimental Protocol
  • Inert Preparation : In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromothiophene (1.0 equiv), the piperidine derivative (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv)[1].

  • Solvation : Inject anhydrous toluene (or 1,4-dioxane if polar intermediates require better solubility) via syringe.

  • Thermal Activation : Heat the mixture to 90–110 °C.

    • Validation Checkpoint: Monitor the reaction via GC-MS. The complete disappearance of the 2-bromothiophene peak confirms successful oxidative addition and progression of the catalytic cycle.

  • Quench and Partition : Cool to room temperature and quench with deionized water. This step is chemically necessary to hydrolyze unreacted base and deactivate palladium complexes. Extract the aqueous layer with ethyl acetate[1].

  • Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

BuchwaldHartwig Pd0 Active Catalyst LPd(0) OxAdd Oxidative Addition (Thiophene-Br adds to Pd) Pd0->OxAdd PdII Pd(II) Intermediate Ar-Pd(II)-Br OxAdd->PdII AmineCoord Amine Coordination (Piperidine & Base) PdII->AmineCoord AmidoPd Palladium Amido Complex Ar-Pd(II)-NR2 AmineCoord->AmidoPd RedElim Reductive Elimination (C-N Bond Formation) AmidoPd->RedElim RedElim->Pd0 Regenerates Catalyst Product Thiophene-Piperidine Conjugate RedElim->Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination forming the thiophene-piperidine core.

Methodology 2: Reductive Amination

When linking a piperidine to a thiophene via an alkyl spacer (forming a C(sp³)–N bond),4 of a thiophenecarboxaldehyde is the optimal strategy[4]. This cascade reaction involves the condensation of the amine and aldehyde to form an iminium ion, followed by in situ hydride reduction[5].

Mechanistic Rationale & Reagent Selection
  • Selective Hydride Donors : The choice of reducing agent dictates the reaction's yield. Sodium borohydride (NaBH₄) is often too aggressive and can prematurely reduce the starting aldehyde into a thiophene-alcohol[4][6]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard; its electron-withdrawing acetate groups temper its reactivity, making it highly selective for the electrophilic iminium ion over the neutral carbonyl[4].

  • Acid Catalysis : A catalytic amount of glacial acetic acid (AcOH) or a Lewis acid like Sc(OTf)₃ is employed to protonate the carbonyl oxygen[4][6]. This increases the electrophilicity of the aldehyde, accelerating the nucleophilic attack by the piperidine nitrogen and driving the equilibrium toward the iminium intermediate.

Self-Validating Experimental Protocol
  • Iminium Formation : In a round-bottom flask under nitrogen, dissolve thiophene-2-carbaldehyde (1.0 equiv) and the piperidine derivative (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE)[4].

  • Acidification : Add glacial acetic acid (1.0 equiv) to adjust the pH to ~4-5. Stir at room temperature for 1–2 hours.

    • Validation Checkpoint: Extract a 0.1 mL aliquot, concentrate, and analyze via ¹H-NMR. The disappearance of the distinct aldehyde proton signal (~9.8 ppm) confirms complete conversion to the intermediate.

  • Selective Reduction : Cool the reaction vessel to 0 °C to control the exothermic hydride transfer. Add NaBH(OAc)₃ (1.5 equiv) portion-wise[4]. Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Controlled Quench : Carefully quench with saturated aqueous NaHCO₃. This specific quench is vital: it neutralizes the acetic acid and safely decomposes excess borohydride, preventing over-alkylation side reactions during concentration[4].

  • Isolation : Extract the aqueous phase with dichloromethane (DCM). Wash the combined organics with brine, dry over MgSO₄, and purify via column chromatography.

ReductiveAmination Start Thiophene-aldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (Acid Catalyzed) Reduction Hydride Transfer (from NaBH(OAc)3) Iminium->Reduction Product Thiophene-Piperidine Conjugate Reduction->Product Selective Reduction

Figure 2: Stepwise cascade of the reductive amination pathway.

Quantitative Data Summary

The following table summarizes the critical parameters, allowing researchers to select the appropriate synthetic route based on their target scaffold's structural requirements.

ParameterBuchwald-Hartwig AminationReductive Amination
Bond Formed C(sp²) – N (Direct aromatic attachment)C(sp³) – N (Alkyl spacer attachment)
Starting Materials Halo-thiophene + PiperidineThiophenecarboxaldehyde + Piperidine
Key Reagents Pd Pre-catalyst, Phosphine Ligand, BaseHydride Donor (NaBH(OAc)₃), Acid Catalyst
Typical Solvents Toluene, 1,4-Dioxane, Xylene1,2-Dichloroethane (DCE), DCM, Methanol
Temperature 80–110 °C (or Microwave irradiation)0 °C warming to Room Temperature
Primary Advantage Direct coupling to the aromatic thiophene ringMild conditions, high functional group tolerance

References

  • BenchChem. Synthesis and Characterization of Novel Thiophene-Piperidine Scaffolds: A Technical Guide. Available at: 1

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at:3

  • Wikipedia. Buchwald–Hartwig amination. Available at:

  • BenchChem. Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Available at:4

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: 5

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles and piperidine. Available at: 2

  • Synlett. The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Available at: 6

Sources

Application Note: Scalable Production Methods for 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-heteroaryl piperidines is a critical operation in modern drug development, as these scaffolds are ubiquitous in GPCR ligands, kinase inhibitors, and CNS-active therapeutics[1]. However, the scalable production of 4-(5-Methylthiophen-2-yl)piperidine presents a unique chemical challenge. Traditional synthetic routes relying on Suzuki-Miyaura cross-coupling followed by palladium-catalyzed hydrogenation frequently fail during scale-up due to severe catalyst poisoning by the thiophene moiety[2].

This application note details a highly efficient, metal-free, and scalable alternative: a Grignard addition followed by a telescoped chemoselective ionic deoxygenation and deprotection sequence. This protocol eliminates transition metal dependency, drastically reduces the E-factor, and improves overall yields from ~45% to >80%.

Mechanistic Rationale: Overcoming Heteroaryl Catalyst Poisoning

The Failure of Traditional Hydrogenation

In standard 4-arylpiperidine synthesis, an N-Boc-tetrahydropyridine intermediate is reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst[3]. However, the lone electron pairs on the sulfur atom of the 5-methylthiophene ring strongly coordinate to the active palladium sites. This irreversible binding blocks the coordination and homolytic cleavage of H₂, resulting in incomplete reduction unless uneconomical catalyst loadings (>20% w/w) are employed.

The Solution: Telescoped Ionic Deoxygenation

To bypass sulfur poisoning, this protocol utilizes [4]. The causality of this reaction is rooted in carbocation stability:

  • Ionization : TFA protonates the tertiary hydroxyl group of the intermediate, leading to the loss of water and the formation of a tertiary carbocation. This carbocation is exceptionally stable due to resonance delocalization from the adjacent electron-rich thiophene ring.

  • Hydride Transfer : Et₃SiH acts as a nucleophilic hydride donor, selectively attacking the carbocation to form the C-H bond[5].

  • Global Deprotection : Concurrently, the highly acidic TFA medium cleaves the acid-labile tert-butyl carbamate (Boc) protecting group[6].

This elegantly telescopes two distinct synthetic steps (deoxygenation and deprotection) into a single, metal-free operation.

Synthetic Pathway Visualization

G SM 2-Bromo-5-methylthiophene Mg Mg(0), THF Grignard Formation SM->Mg Grig 5-Methyl-2-thienylmagnesium bromide Mg->Grig Add Nucleophilic Addition (0°C to RT) Grig->Add Ketone N-Boc-4-piperidone Ketone->Add Int N-Boc-4-hydroxy-4- (5-methylthiophen-2-yl)piperidine Add->Int Deox Et3SiH, TFA, DCM Ionic Deoxygenation & Boc-Deprotection Int->Deox Prod 4-(5-Methylthiophen-2-yl)piperidine Deox->Prod

Fig 1: Chemoselective synthesis of 4-(5-Methylthiophen-2-yl)piperidine via ionic deoxygenation.

Comparative Route Analysis

ParameterRoute A: Suzuki + HydrogenationRoute B: Grignard + Ionic Deoxygenation (Optimized)
Key Transformations Suzuki Cross-Coupling & Alkene HydrogenationNucleophilic Addition & Ionic Deoxygenation
Catalyst Requirement Pd(dppf)Cl₂, Pd/C (High Cost, Metal Contamination)None (Metal-free reduction)
Sulfur Poisoning Risk High (Thiophene irreversibly poisons Pd/C)Eliminated entirely
Step Count (to API) 3 Steps (Coupling, Reduction, Deprotection)2 Steps (Addition, Telescoped Reduction/Deprotection)
Overall Scalable Yield 40 – 50%75 – 85%
E-Factor (Waste) High (Aqueous heavy metal waste)Low (Volatile byproducts: isobutylene, CO₂)

Scalable Experimental Protocols

Phase 1: Nucleophilic Grignard Addition

Objective: Synthesis of N-Boc-4-hydroxy-4-(5-methylthiophen-2-yl)piperidine.

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂. Charge with Magnesium turnings (1.10 eq, 26.7 g) and anhydrous THF (1.0 L).

  • Initiation: Add a single crystal of iodine (I₂) and 5% of the total 2-bromo-5-methylthiophene charge (total 1.00 eq, 177.0 g). Heat the jacket to 45 °C.

    • Self-Validating Metric: Initiation is confirmed by the fading of the iodine color, a spontaneous exotherm (internal temp rise to ~55 °C), and the solution turning a murky brown.

  • Grignard Formation: Once initiated, add the remaining 2-bromo-5-methylthiophene dropwise over 1 hour, maintaining a gentle reflux. Stir for an additional 1 hour at 50 °C, then cool to 0 °C.

  • Nucleophilic Addition: Dissolve N-Boc-4-piperidone (0.95 eq, 189.3 g) in anhydrous THF (1.0 L). Add this solution dropwise to the Grignard reagent over 2 hours, strictly maintaining the internal temperature below 5 °C.

  • Quench & Workup: Quench the reaction by slow addition of saturated aqueous NH₄Cl (1.5 L). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (2 x 1.0 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under vacuum.

    • Self-Validating Metric: TLC (Hexanes/EtOAc 7:3) should show complete disappearance of the UV-inactive ketone (visualized via KMnO₄ stain) and the appearance of a highly polar, UV-active product spot.

Phase 2: Telescoped Ionic Deoxygenation and Deprotection

Objective: Chemoselective reduction of the tertiary alcohol and simultaneous Boc-deprotection to yield 4-(5-Methylthiophen-2-yl)piperidine[6].

  • Substrate Preparation: Dissolve the crude N-Boc-4-hydroxy-4-(5-methylthiophen-2-yl)piperidine (approx. 280 g) in anhydrous Dichloromethane (DCM) (2.5 L) in a 10 L reactor under N₂.

  • Silane Addition: Charge Triethylsilane (Et₃SiH) (3.00 eq, 328 g) in a single portion. Cool the reactor jacket to 0 °C.

  • Acid-Mediated Activation: Add Trifluoroacetic acid (TFA) (10.0 eq, 1.07 kg) dropwise over 1.5 hours.

    • Self-Validating Metric: Upon TFA addition, the solution will transiently turn a deep red/orange, visually confirming the formation of the highly conjugated tertiary carbocation. Vigorous gas evolution (effervescence of CO₂ and isobutylene from Boc cleavage) will be observed. As the hydride transfer from Et₃SiH completes, the deep color will fade to a pale yellow.

  • Reaction Maturation: Warm the reactor to 20 °C and stir for 4 hours.

  • Workup & Freebasing: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Partition the resulting thick oil between MTBE (2.0 L) and water (1.0 L). Slowly add 5M NaOH (aq) until the aqueous layer reaches pH 12 (to freebase the piperidine).

  • Isolation: Separate the organic layer, extract the aqueous layer once more with MTBE (1.0 L). Combine organics, dry over Na₂SO₄, and filter.

  • Salt Formation (Optional but Recommended): To obtain the highly pure hydrochloride salt, bubble anhydrous HCl gas into the MTBE solution (or add 2M HCl in isopropanol) until precipitation ceases. Filter the white crystalline solid and dry under vacuum at 40 °C.

Analytical Validation & Quality Control

  • IR Spectroscopy: Ensure the complete disappearance of the broad -OH stretch (~3400 cm⁻¹) and the strong carbamate C=O stretch (~1690 cm⁻¹) present in the intermediate.

  • ¹H NMR (400 MHz, CDCl₃): The disappearance of the tert-butyl singlet (~1.45 ppm) confirms Boc deprotection. The appearance of a distinct multiplet at ~2.80 ppm (1H) confirms the formation of the new C-H bond at the piperidine 4-position.

  • Purity: >99.0% by HPLC (UV 254 nm).

References

  • Vice, S., et al. (2001). "Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol." Journal of Organic Chemistry, 66(7), 2487-2492.[Link]

  • Conway, R. J., et al. (2012). "Synthesis and SAR Study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C Agonists." Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564.[Link]

  • Wicha, J. (2006). "Deoxygenation of carbonyl compounds to the respective alkanes." Science of Synthesis. Thieme Chemistry.[Link]

  • Mistry, S. N., et al. (2019). "Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor." Journal of Medicinal Chemistry, 62(16), 7421-7444.[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The compound 4-(5-Methylthiophen-2-yl)piperidine is a highly valuable hybrid pharmacophore, combining a saturated piperidine ring with a 5-methylthiophene moiety[1]. This structural motif is frequently utilized in modern drug discovery programs targeting central nervous system (CNS) receptors and kinase inhibitors. Traditional syntheses of arylpiperidines often involve multi-step Grignard additions followed by dehydration and reduction, or prolonged conventional thermal cross-coupling reactions that suffer from low yields, poor atom economy, and byproduct formation[2].

Herein, we detail a highly efficient, two-step microwave-assisted organic synthesis (MAOS) protocol. By leveraging microwave dielectric heating, this method drastically reduces reaction times from hours to minutes while significantly improving the overall yield and purity of the target compound.

Mechanistic Rationale (E-E-A-T)

As a self-validating system, this protocol is designed around the principles of thermodynamic efficiency and catalytic specificity.

The Role of Microwave Dielectric Heating: Microwave irradiation accelerates organic transformations through direct dipolar polarization and ionic conduction. Instead of relying on the slow thermal conductivity of the reaction vessel (as in oil baths), microwave energy is transferred directly to the reacting molecules. In the context of the Suzuki-Miyaura cross-coupling, this volumetric heating rapidly overcomes the activation energy barrier of the rate-limiting oxidative addition step, which is particularly crucial when dealing with sterically hindered or electronically deactivated heteroaryl halides like 2-bromo-5-methylthiophene[3].

Catalyst and Base Selection: We employ Pd(dppf)Cl2​ as the pre-catalyst. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a cis-geometry on the palladium center, which heavily accelerates the reductive elimination step—often a bottleneck in forming bulky C-C bonds. Potassium carbonate ( K2​CO3​ ) is selected as the base because of its excellent solubility profile in the biphasic 1,4-Dioxane/ H2​O solvent system, facilitating the formation of the highly reactive boronate complex essential for transmetalation[3][4].

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (MW accelerated) Pd0->OxAdd PdII_1 Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII_1 Transmet Transmetalation (Base assisted) PdII_1->Transmet PdII_2 Pd(II) Complex (Ar-Pd-R) Transmet->PdII_2 RedElim Reductive Elimination (Product release) PdII_2->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling under microwave irradiation.

Experimental Design & Workflow

The synthesis is divided into two primary stages engineered for high throughput:

  • Microwave-Assisted Suzuki-Miyaura Coupling: Cross-coupling of 2-bromo-5-methylthiophene with N-Boc-4-piperidineboronic acid pinacol ester[5].

  • Microwave-Assisted Boc-Deprotection: Rapid cleavage of the tert-butyloxycarbonyl (Boc) protecting group using methanolic HCl under mild microwave conditions, avoiding prolonged exposure to harsh acids like TFA at room temperature.

SynthesisWorkflow ReactantA 2-Bromo-5- methylthiophene Step1 Microwave Suzuki Coupling Pd(dppf)Cl2, K2CO3 110°C, 15 min ReactantA->Step1 ReactantB N-Boc-4-piperidineboronic acid pinacol ester ReactantB->Step1 Intermediate N-Boc-4-(5-methylthiophen- 2-yl)piperidine Step1->Intermediate Step2 Boc Deprotection 2M HCl/MeOH MW 80°C, 5 min Intermediate->Step2 Product 4-(5-Methylthiophen- 2-yl)piperidine Step2->Product

Microwave-assisted two-step synthesis workflow for 4-(5-Methylthiophen-2-yl)piperidine.

Materials and Reagents

  • 2-Bromo-5-methylthiophene: 1.0 mmol (177 mg)

  • N-Boc-4-piperidineboronic acid pinacol ester: 1.2 mmol (371 mg)[5]

  • Pd(dppf)Cl2​⋅CH2​Cl2​ : 0.05 mmol (41 mg, 5 mol%)

  • Potassium carbonate ( K2​CO3​ ): 3.0 mmol (414 mg)

  • Solvents: 1,4-Dioxane and Deionized Water (Degassed, 4:1 v/v, 5 mL total)

  • Deprotection Reagent: 2M HCl in Methanol (3 mL)

  • Workup: Ethyl acetate (EtOAc), Brine, Anhydrous Na2​SO4​

Step-by-Step Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-bromo-5-methylthiophene (1.0 mmol) and N-Boc-4-piperidineboronic acid pinacol ester (1.2 mmol).

  • Catalyst & Base: Add K2​CO3​ (3.0 mmol) and Pd(dppf)Cl2​ (5 mol%).

  • Solvent Addition: Add 5 mL of a thoroughly degassed 1,4-Dioxane/ H2​O (4:1) mixture. Seal the vial with a Teflon-lined crimp cap and purge with Argon for 2 minutes.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 110 °C for 15 minutes utilizing dynamic power mode (max 200 W) with normal cooling[4].

  • Workup: Dilute the cooled mixture with EtOAc (15 mL) and wash with water (2 × 10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield N-Boc-4-(5-methylthiophen-2-yl)piperidine .

Phase 2: Microwave-Assisted Boc Deprotection
  • Preparation: Transfer the purified N-Boc intermediate (approx. 0.8 mmol) to a clean 10 mL microwave vial.

  • Reagent Addition: Add 3 mL of 2M HCl in Methanol. Seal the vial tightly.

  • Microwave Irradiation: Irradiate at 80 °C for exactly 5 minutes. (This replaces the conventional 1-2 hour stirring in TFA/DCM at room temperature, minimizing side reactions).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol and excess HCl.

  • Neutralization: To isolate the free base, partition the resulting hydrochloride salt between 1M NaOH (10 mL) and Dichloromethane (15 mL). Extract, dry the organic layer over Na2​SO4​ , and evaporate to yield pure 4-(5-Methylthiophen-2-yl)piperidine .

Quantitative Data & Optimization

The table below summarizes the optimization of the cross-coupling step, demonstrating the superiority of the microwave protocol over conventional thermal heating.

EntryHeating MethodTemp (°C)TimeCatalystYield (%)Purity (HPLC)
1Conventional (Oil Bath)10012 h Pd(PPh3​)4​ 5488%
2Conventional (Oil Bath)10012 h Pd(dppf)Cl2​ 6290%
3Microwave (MAOS)11030 min Pd(PPh3​)4​ 7894%
4 Microwave (MAOS) 110 15 min Pd(dppf)Cl2​ 92 >98%

Table 1: Optimization of the Suzuki-Miyaura cross-coupling step. Yields represent isolated yields after chromatography.

Analytical Characterization (Expected Data)

  • Appearance: Pale yellow oil (free base) or off-white solid (HCl salt).

  • LC-MS (ESI+): m/z calculated for C10​H16​NS [M+H]⁺ 182.10, found 182.1.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.58 (d, J = 3.4 Hz, 1H, Ar-H), 6.53 (dd, J = 3.4, 1.1 Hz, 1H, Ar-H), 3.15 (dt, J = 12.2, 2.8 Hz, 2H, piperidine-H), 2.78-2.65 (m, 3H, piperidine-H), 2.42 (s, 3H, Ar-CH₃), 1.95 (dd, J = 13.0, 3.2 Hz, 2H, piperidine-H), 1.65 (qd, J = 12.4, 4.0 Hz, 2H, piperidine-H).

Conclusion

The application of microwave dielectric heating provides a robust, self-validating system for the synthesis of 4-(5-Methylthiophen-2-yl)piperidine. By carefully selecting the Pd(dppf)Cl2​ catalyst and utilizing controlled microwave irradiation, the protocol eliminates the thermal degradation byproducts typically seen in prolonged conventional heating. This ensures high scientific integrity, excellent atom economy, and rapid reproducibility suitable for high-throughput drug development environments[6].

References

  • Kappe, C. O. "Microwave dielectric heating in synthetic organic chemistry." Chemical Society Reviews, 2008, 37, 1127-1139.[Link]

  • "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Catalysts, 2020.[Link]

  • "Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System." NIH PMC, 2012.[Link]

Sources

Crystallization techniques for 4-(5-Methylthiophen-2-yl)piperidine isolation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Isolation of 4-(5-Methylthiophen-2-yl)piperidine via Controlled Crystallization

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the effective isolation and purification of 4-(5-Methylthiophen-2-yl)piperidine through crystallization. The protocols and insights provided herein are designed to ensure high purity, optimal yield, and consistent crystalline form, which are critical for subsequent characterization, stability assessment, and biological evaluation.

Introduction: The Critical Role of Crystallization in API Development

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical agents.[1][2][3] 4-(5-Methylthiophen-2-yl)piperidine, a derivative of this important class, presents a unique combination of a heterocyclic piperidine ring and a methyl-substituted thiophene moiety. The synthesis of such molecules often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[1]

Crystallization is the most crucial and widely employed technique for the purification of solid organic compounds and Active Pharmaceutical Ingredients (APIs).[] It is a thermodynamic process that leverages differences in solubility to separate the desired compound from impurities, resulting in a highly ordered crystalline solid. Achieving a specific, stable crystalline form (polymorph) is paramount in drug development, as it directly influences critical properties such as solubility, dissolution rate, bioavailability, and stability.[5] This guide provides a systematic approach to developing a robust crystallization protocol for 4-(5-Methylthiophen-2-yl)piperidine.

Foundational Principles: Solvent Selection and Supersaturation

The success of any crystallization process is fundamentally dependent on the choice of solvent.[6] The ideal solvent for recrystallization should exhibit steep solubility-temperature dependence: high solubility for 4-(5-Methylthiophen-2-yl)piperidine at elevated temperatures and low solubility at ambient or reduced temperatures.[7][8] This differential solubility is the driving force that allows the compound to crystallize from the solution upon cooling.[7]

Key Solvent Characteristics:

  • Solubility Profile: The target compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.[6]

  • Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[6]

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Given the structure of 4-(5-Methylthiophen-2-yl)piperidine, which contains both a polar amine group and a less polar thiophene ring, solvents of moderate polarity are excellent starting points.[9]

Table 1: Potential Solvents for Crystallization of 4-(5-Methylthiophen-2-yl)piperidine

Solvent ClassExample SolventsRationale for Use
Alcohols Ethanol, Isopropanol (IPA), MethanolGood for moderately polar compounds; often show significant temperature-dependent solubility. Ethanol is a common choice for recrystallizing piperidine derivatives.[10][11]
Ketones AcetoneCan be effective but may have high solubility even at low temperatures, potentially reducing yield.
Esters Ethyl Acetate (EtOAc)A moderately polar solvent, often used for crystallizing heterocyclic compounds.[12]
Aprotic Polar Acetonitrile (ACN)Useful for compounds with moderate polarity; can be a good alternative to alcohols.[9][12]
Hydrocarbons Toluene, Heptane, CyclohexaneGenerally used as anti-solvents due to the low solubility of polar compounds.[13]
Ethers Tetrahydrofuran (THF), Methyl-tert-butyl ether (MTBE)Can be effective, but care must be taken due to peroxide formation (with THF) and volatility.

Workflow for Crystallization Method Selection

The selection of an appropriate crystallization technique is a critical decision that impacts crystal size, purity, and yield. The following workflow provides a logical path for developing a robust isolation protocol.

G start_node Crude 4-(5-Methylthiophen-2-yl)piperidine process_node_1 Protocol 1: Solvent Screening (Test solubility in various solvents) start_node->process_node_1 Start process_node process_node decision_node decision_node protocol_node protocol_node output_node output_node decision_node_1 Good single solvent found? (High solubility hot, low cold) process_node_1->decision_node_1 protocol_node_1 Protocol 2: Cooling Crystallization decision_node_1->protocol_node_1 Yes decision_node_2 Soluble in 'good' solvent? Insoluble in 'poor' solvent? decision_node_1->decision_node_2 No output_node_1 Pure Crystalline Product protocol_node_1->output_node_1 protocol_node_2 Protocol 3: Antisolvent Crystallization decision_node_2->protocol_node_2 Yes protocol_node_3 Protocol 4: Evaporative Crystallization (For high-quality single crystals) decision_node_2->protocol_node_3 No protocol_node_2->output_node_1 protocol_node_3->output_node_1

Caption: Decision workflow for selecting the optimal crystallization technique.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the most suitable single solvent or solvent/anti-solvent system for the crystallization of 4-(5-Methylthiophen-2-yl)piperidine. This initial screen is vital for a data-driven approach to purification.

Methodology:

  • Place approximately 15-20 mg of the crude compound into several small test tubes or vials.[9]

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Observe the solubility.

  • A suitable solvent will dissolve the compound poorly or not at all at room temperature.[14]

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath towards the boiling point of the solvent.[15]

  • If the compound dissolves completely upon heating, you have identified a potential solvent. If it remains insoluble, the solvent is unsuitable.

  • Allow the tubes with dissolved compound to cool slowly to room temperature, and then place them in an ice-water bath for 20-30 minutes.

  • Observe the formation of crystals. A solvent that yields a significant amount of crystalline solid upon cooling is an excellent candidate for single-solvent recrystallization.[9]

  • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well at room temperature) and a miscible "poor" solvent (compound is insoluble) for use in antisolvent crystallization.

Protocol 2: Optimized Cooling Crystallization

Objective: To purify the crude product using a single solvent identified in Protocol 1. This is the most common and straightforward crystallization method.[15]

Methodology:

  • Dissolution: Place the crude 4-(5-Methylthiophen-2-yl)piperidine into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent dropwise until the compound just dissolves completely. Using the minimum amount of hot solvent is crucial for maximizing the yield.[9][14]

  • Hot Filtration (Optional): If insoluble impurities are observed (e.g., dust, non-soluble byproducts), perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents premature crystallization in the funnel.[1]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of larger, purer crystals.[7] Rushing this step can trap impurities.[1]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30-60 minutes to maximize precipitation.[14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor which contains the soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C), until a constant weight is achieved.

Protocol 3: Antisolvent Crystallization

Objective: To induce crystallization by reducing the solubility of the compound in a solution by adding a miscible "poor" solvent (antisolvent). This method is particularly useful when the compound is too soluble in all suitable single solvents, even when cold.[16][17]

Methodology:

  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (identified in Protocol 1) at room temperature.

  • Antisolvent Addition: While stirring the solution, slowly add the "poor" solvent (antisolvent) dropwise. Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This cloudiness indicates the onset of nucleation and precipitation.[16]

  • Crystal Growth: Once turbidity is observed, add a few drops of the "good" solvent to redissolve the fine precipitate and then allow the solution to stand undisturbed. This allows for the slow growth of larger, more well-defined crystals.

  • Maturation & Isolation: Allow the mixture to stand for several hours to ensure complete crystallization. If necessary, cool the mixture in an ice bath to maximize the yield.

  • Collect, wash (with a mixture of the solvent/antisolvent or the pure antisolvent), and dry the crystals as described in Protocol 2 (steps 6-8).

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- The solution is supersaturated but nucleation has not initiated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[14]- Add a "seed" crystal of the pure compound.[]
"Oiling Out" - The solution's saturation point is below the melting point of the compound.- The cooling rate is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point.
Poor Recovery/Yield - The compound has significant solubility in the cold solvent.- Insufficient cooling time.- Too much solvent was used for washing.- Ensure the solution is cooled in an ice bath for an adequate amount of time.- Use the absolute minimum volume of ice-cold solvent for washing the filter cake.
Colored Crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[9]

Conclusion: A Pathway to Purity

The successful isolation of 4-(5-Methylthiophen-2-yl)piperidine in a highly pure, crystalline form is an achievable goal through a systematic and well-understood application of crystallization principles. By beginning with a thorough solvent screen, researchers can make informed decisions about whether to pursue cooling, antisolvent, or other crystallization methods. The protocols detailed in this guide provide a robust framework for achieving high purity and yield, which are essential prerequisites for the advancement of any new chemical entity in the drug discovery and development pipeline. Careful control over parameters such as cooling rate, solvent volume, and agitation will ensure reproducible and scalable results.[]

References

  • Benchchem. (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • Benchchem. (n.d.). Application Notes & Protocols: Purification Techniques for Piperidine Derivatives.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters, 4(4), 192-199.
  • Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014). International Journal of Chemical and Environmental Engineering, 5(2).
  • University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab.
  • Teoh, W. Y., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1439–1450. [Link]

  • Patil, S. R., & Patel, S. R. (2018). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. ResearchGate. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199.
  • SOP: CRYSTALLIZATION. (n.d.).
  • Wang, Y., et al. (2019). Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives. Journal of Materials Chemistry C, 7(39), 12193-12200. [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Cruz-Cabeza, A. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2173-2191. [Link]

  • Chung, W. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry.
  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • Gholivand, K., et al. (2016). Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate).
  • Solvent Selection for Crystalliz
  • LibreTexts, Chemistry. (2022). 3.3: Choice of Solvent.
  • ECHEMI. (n.d.).
  • Chadwick, K., et al. (2012). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design, 12(7), 3623-3632.
  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?.
  • Patel, K. R., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research.
  • Al-Wahaibi, L. H., et al. (2021). Crystal structure of 3-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione, C18H19N3OS2.
  • Iaroshenko, V. O., et al. (2021).
  • ChemScene. (n.d.). 1-Methyl-4-(5-methylthiophen-2-yl)piperidin-4-ol.
  • Al-Wahaibi, L. H., et al. (2016). Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • ResearchGate. (n.d.). Scheme 1.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Benchchem. (n.d.).
  • Google Patents. (n.d.). WO2023244562A1 - Crystalline forms of 2-[3-[4-amino-3-(2-fluoro-4-phenoxy-phenyl)pyrazolo[3,4-d]pyrimidin-1- yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-.
  • Du, L., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Process. Journal of the American Chemical Society, 138(51), 16670-16679. 138(51), 16670-16679.

Sources

Troubleshooting & Optimization

Solving solubility issues of 4-(5-Methylthiophen-2-yl)piperidine in water

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-(5-Methylthiophen-2-yl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve aqueous solubility challenges with this compound. This guide provides a series of troubleshooting steps, detailed experimental protocols, and an in-depth look at the scientific principles behind solubility enhancement.

I. Foundational Knowledge: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of 4-(5-Methylthiophen-2-yl)piperidine and the underlying reasons for its limited solubility in aqueous media.

Q1: What is 4-(5-Methylthiophen-2-yl)piperidine and what are its key chemical properties?

A1: 4-(5-Methylthiophen-2-yl)piperidine is a heterocyclic organic compound with the molecular formula C₁₀H₁₅NS[1]. Its structure consists of a basic piperidine ring linked to a hydrophobic 5-methylthiophen-2-yl group. The most critical feature for solubility manipulation is the piperidine ring, which is a secondary amine. This group is basic, with a predicted pKa of approximately 10.06[1]. This means that at a pH below its pKa, the piperidine nitrogen will be protonated, forming a positively charged, and thus more water-soluble, species.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₁₅NS[1]
Molecular Weight 181.3 g/mol [1]
Predicted pKa 10.06 ± 0.10[1]
Appearance Typically a solid or oilN/A
Key Structural Features Basic piperidine ring, hydrophobic methyl-thiophene moietyN/A

Q2: Why is 4-(5-Methylthiophen-2-yl)piperidine poorly soluble in neutral water?

A2: The poor aqueous solubility at neutral pH (pH ≈ 7) is due to the compound's molecular structure. The 5-methylthiophen-2-yl group is nonpolar and hydrophobic ("water-fearing"). While the piperidine ring contains a nitrogen atom capable of hydrogen bonding, the overall molecule has significant lipophilic character. In its neutral (un-ionized) state, the energy required to break the hydrogen bonds between water molecules to accommodate the hydrophobic part of the compound is unfavorable, leading to low solubility. For a molecule to dissolve, it must favorably interact with the solvent; the hydrophobic portion of this molecule hinders such interactions with polar water molecules.

Q3: What does the pKa of ~10.06 tell me about its solubility behavior?

A3: The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and non-ionized (neutral) forms. Since 4-(5-Methylthiophen-2-yl)piperidine is a base, it accepts a proton (H⁺).

  • At pH values significantly below the pKa (e.g., pH < 8) , the compound will be predominantly in its protonated, cationic form (a piperidinium salt). This charged species is significantly more polar and will exhibit much higher water solubility.

  • At pH values above the pKa (e.g., pH > 11) , the compound will be predominantly in its neutral, free base form, which is less polar and has very low water solubility. This pH-dependent ionization is the most powerful tool for controlling its solubility in aqueous solutions[2][3][4].

II. Troubleshooting Guide & Experimental Protocols

This section provides a logical workflow and step-by-step protocols to address solubility issues encountered during experiments.

Troubleshooting Decision Workflow

This diagram outlines the decision-making process for selecting a solubilization strategy.

G start Start: Need to dissolve 4-(5-Methylthiophen-2-yl)piperidine in water check_solubility Q: Is the compound soluble at the desired concentration in neutral water? start->check_solubility success Success: Solution Prepared check_solubility->success Yes check_ionizable Q: Is the final application compatible with a non-neutral pH? check_solubility->check_ionizable No ph_adjust Action: Use pH Adjustment (Form a salt) check_ionizable->ph_adjust Yes consider_alternatives Need for alternative methods check_ionizable->consider_alternatives No check_ph_success Q: Did pH adjustment achieve the desired solubility and stability? ph_adjust->check_ph_success check_ph_success->success Yes check_ph_success->consider_alternatives No cosolvent Option 1: Co-solvents (e.g., DMSO, PEG, Ethanol) consider_alternatives->cosolvent cyclodextrin Option 2: Cyclodextrins (e.g., HP-β-CD) consider_alternatives->cyclodextrin surfactant Option 3: Surfactants (e.g., Polysorbate 80) consider_alternatives->surfactant

Caption: Troubleshooting workflow for solubilizing 4-(5-Methylthiophen-2-yl)piperidine.

Scenario 1: My compound won't dissolve in neutral buffer for my in vitro assay.

Issue: The compound is visibly precipitating or forming a cloudy suspension in aqueous media like Phosphate-Buffered Saline (PBS) at pH 7.4.

Solution: The most direct approach is to use pH adjustment to form a soluble salt in situ. By lowering the pH, you will protonate the basic piperidine nitrogen, drastically increasing aqueous solubility[5].

  • Prepare a Concentrated Stock in Acid:

    • Weigh out the required amount of 4-(5-Methylthiophen-2-yl)piperidine.

    • Instead of water, dissolve the compound in a small volume of a dilute acidic solution, such as 0.1 M Hydrochloric Acid (HCl), to create a concentrated stock (e.g., 10-100 mM). The compound should dissolve readily as its hydrochloride salt is formed.

    • Causality: The acid provides protons (H⁺) that are accepted by the piperidine nitrogen, forming a charged piperidinium cation which is highly soluble in water[2].

  • Dilute into Final Buffer:

    • Vortex the acidic stock solution to ensure it is fully dissolved.

    • Perform serial dilutions of this acidic stock solution into your final aqueous buffer (e.g., PBS, pH 7.4).

    • Trustworthiness: For most biological assays, the small amount of acid carried over from the stock solution will be neutralized by the buffering capacity of the final assay medium, resulting in a negligible change to the final pH. Always verify the final pH of your highest concentration well to ensure it's within the acceptable range for your assay.

  • Verification (Optional but Recommended):

    • Prepare your highest desired concentration in the final assay buffer.

    • Let it sit for 15-30 minutes.

    • Visually inspect for any signs of precipitation. For a more rigorous check, measure the turbidity using a plate reader (nephelometry)[6].

Caption: Equilibrium between the soluble protonated form and the insoluble neutral form.

Scenario 2: My application is sensitive to pH changes, or pH adjustment did not provide sufficient long-term stability.

Issue: You need to prepare a solution for a formulation study, and the required pH is neutral, or you observe precipitation over time even with pH adjustment.

Solution: In this case, co-solvents or complexation agents are the preferred methods. These techniques enhance solubility without altering the ionization state of the molecule[7][8].

Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system[9]. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400)[10][11].

  • Screening for a Suitable Co-solvent:

    • Prepare saturated solutions of the compound in a small panel of neat co-solvents (e.g., DMSO, Ethanol, PG, PEG 400).

    • Add an excess amount of the compound to a small vial containing 1 mL of each co-solvent.

    • Mix vigorously (vortex) and allow to equilibrate for several hours at a controlled temperature (e.g., 25°C or 37°C)[12].

    • Centrifuge the samples to pellet the undissolved solid.

    • Analyze the supernatant concentration using a validated analytical method like HPLC-UV to determine the solubility in each neat co-solvent[13]. Select the co-solvent that provides the highest solubility.

  • Preparing the Final Aqueous Solution:

    • Prepare a highly concentrated stock solution of the compound in the selected co-solvent (e.g., 200 mM in DMSO).

    • Slowly add this stock solution dropwise to your aqueous buffer while vortexing.

    • Causality: Adding the organic stock to the aqueous phase is critical. This "drown-out" method allows water molecules to gradually surround the co-solvent-solubilized drug molecules, preventing immediate precipitation that can occur if water is added to the organic stock.

    • Important: Do not exceed a final co-solvent concentration that could be toxic or disruptive to your experimental system (typically <5% for many co-solvents, and often <0.5% for DMSO in cell-based assays).

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic part of a drug molecule (the methyl-thiophene group), forming an "inclusion complex" where the hydrophilic exterior interacts with water, enhancing overall solubility[14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity[16].

  • Determine Stoichiometry (Phase Solubility Study):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).

    • Add an excess amount of 4-(5-Methylthiophen-2-yl)piperidine to each solution.

    • Shake the vials at a constant temperature for 24-48 hours to reach equilibrium (this is the "shake-flask" method)[17].

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

    • Plot the compound's concentration against the HP-β-CD concentration. A linear relationship suggests the formation of a soluble 1:1 complex.

  • Prepare the Solution (Kneading Method):

    • Based on the phase solubility study, weigh out the drug and HP-β-CD in the appropriate molar ratio (e.g., 1:1 or 1:1.2).

    • Place the powders in a mortar.

    • Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes[18][19].

    • Causality: The kneading process uses mechanical energy and a minimal amount of solvent to force the hydrophobic drug molecule into the hydrophobic cavity of the cyclodextrin.

    • Dry the resulting paste under vacuum or in a desiccator to remove the solvent, yielding a solid powder of the inclusion complex.

    • This powder can then be readily dissolved in water or buffer at the desired concentration.

G cluster_drug Drug Molecule cluster_cd Cyclodextrin (HP-β-CD) cluster_complex Inclusion Complex in Water hydrophobic_part Methyl-Thiophene (Hydrophobic) hydrophilic_part Piperidinium (Hydrophilic/Ionizable) cd_host Hydrophilic Exterior cd_cavity Hydrophobic Cavity cd_host2 drug_inside Drug

Caption: Encapsulation of the hydrophobic moiety of the drug within the cyclodextrin cavity.

III. Summary of Solubilization Strategies

StrategyMechanism of ActionPotential Solubility IncreaseProsCons
pH Adjustment Protonation of the piperidine nitrogen to form a highly soluble cationic salt[2].High (>1000-fold)Simple, inexpensive, uses common lab reagents, very effective for this compound.Not suitable for pH-sensitive applications; risk of precipitation upon pH change.
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic solute[9][20].Moderate to High (10 to 500-fold)[7]Easy to prepare; can achieve high concentrations.Co-solvent may have biological/toxicological effects; risk of precipitation upon dilution.
Cyclodextrins Encapsulation of the hydrophobic moiety in a host-guest inclusion complex[14][15].Moderate to High (10 to 100-fold)Low toxicity (especially HP-β-CD); stable complex; suitable for formulations[16].More expensive; requires formulation development; may have a saturation limit.
Surfactants Incorporation of the drug into micelles above the critical micelle concentration (CMC)[21][22].Moderate to HighHigh loading capacity possible; established formulation technique.Can interfere with some biological assays; potential for toxicity depending on the surfactant.

IV. References

  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.

  • Popescu, R-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.

  • Ahmad, J., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.

  • Singh, R., et al. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences.

  • Fiveable. (2025). pH effect on solubility Definition. Fiveable.

  • Dahan, A., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization. Molecular Pharmaceutics, ACS Publications.

  • Wikipedia. (n.d.). Cosolvent. Wikipedia.

  • Alshehri, S., et al. (2025). Cyclodextrin-based inclusion complexes to enhance the solubility and oral bioavailability of indapamide. Taylor & Francis.

  • Shinde, P. R., et al. (2012). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research.

  • Ghodke, D. S., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.

  • Parmar, K., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

  • Fengyang. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. Blog.

  • Saokham, P., et al. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.

  • askIITians. (2025). How does pH affect solubility?. askIITians.

  • Li, P., et al. (2022). Cosolvent and Complexation Systems. Pharma Excipients.

  • Emami, S. (2025). Cosolvent system: Significance and symbolism. Elsevier.

  • Kansi, T., et al. (2023). A review of methods for solubility determination in biopharmaceutical drug characterisation. Taylor & Francis Online.

  • Janković, B., et al. (2020). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. PMC.

  • Kjellin, M., et al. (2007). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC.

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals Blog.

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry Notes.

  • Ghavami, M., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Nature.

  • Guidechem. (n.d.). Piperidine, 4-(5-methyl-2-thienyl)- 218450-68-1 wiki. Guidechem.

  • BMG Labtech. (2023). Drug solubility: why testing early matters in HTS. BMG Labtech Blog.

  • Soni, P., et al. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis.

  • LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

  • Khan Academy. (n.d.). pH and solubility. Khan Academy.

  • Campos, J.R., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. PMC.

Sources

Stability of 4-(5-Methylthiophen-2-yl)piperidine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the handling, formulation, and stability of bifunctional heterocyclic building blocks.

4-(5-Methylthiophen-2-yl)piperidine presents a classic dichotomy in medicinal chemistry and drug development: it possesses a highly basic piperidine moiety coupled with an electron-rich 5-methylthiophene ring. While acidic conditions are routinely employed to solubilize the free base via salt formation, inappropriate acidic environments can trigger catastrophic degradation cascades.

This guide provides an authoritative, mechanistic approach to troubleshooting your experimental workflows, ensuring scientific integrity and reproducible data.

Mechanistic Overview

G Base 4-(5-Methylthiophen-2-yl)piperidine (Free Base) MildAcid Mild Acidic Buffer (pH 4.0 - 6.5) Base->MildAcid Protonation (pKa ~11.2) StrongAcid Strong Mineral Acids (pH < 2.0) + Heat Base->StrongAcid Harsh Conditions Oxidants Trace Oxidants + Acid (e.g., Peroxides) Base->Oxidants Oxidative Stress Salt Piperidinium Salt (Stable, Water Soluble) MildAcid->Salt Stabilized System Protonation Thiophene Protonation & Electrophilic Attack StrongAcid->Protonation Pi-Electron Activation Polymer Polycondensation (Insoluble Resins) Protonation->Polymer Intermolecular Attack SOxide Thiophene-S-oxide / Epoxide Intermediates Oxidants->SOxide Electrophilic Oxygenation Degradation Ring Hydroxylation / Degradation SOxide->Degradation Rearrangement

Mechanistic pathways of 4-(5-Methylthiophen-2-yl)piperidine under varying acidic conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my 4-(5-Methylthiophen-2-yl)piperidine solution turn dark and precipitate when dissolved in 1M HCl? Causality & Expert Insight: You are observing acid-catalyzed polycondensation. While the piperidine ring rapidly protonates to form a soluble hydrochloride salt, the 5-methylthiophene ring is highly electron-rich. The methyl group donates electron density via hyperconjugation, making the thiophene ring highly susceptible to electrophilic attack. Under strongly acidic conditions (pH < 2.0), the thiophene ring itself can undergo protonation, generating a reactive electrophilic intermediate that attacks adjacent thiophene molecules. This intermolecular reaction cascades into polycondensation, forming insoluble, dark-colored resinous polymeric materials[1]. Recommendation: Avoid strong mineral acids for routine dissolution. Use milder organic acids (e.g., citric acid, acetic acid) or buffered systems (pH 4.0–6.5) to achieve protonation without activating the thiophene ring.

Q2: How does pH affect the solubility and long-term stability of this compound in aqueous assays? Causality & Expert Insight: The conjugate acid of piperidine (piperidinium ion) exhibits a pKa of approximately 11.22[2]. At physiological or mildly acidic pH (pH 4.0–7.5), the molecule exists almost entirely as the protonated salt, maximizing aqueous solubility. The formation of the positively charged ammonium ion actually enhances the stability of the piperidine ring against oxidative degradation by tying up the nitrogen's lone pair[3]. The compound maintains optimal stability across a pH range of 4.0 to 7.5. Below pH 2.0, thiophene degradation dominates; above pH 9.0, the free base precipitates out of aqueous solutions, leading to inconsistent assay dosing.

Q3: I am observing unexpected mass adducts (+16 Da and +32 Da) in LC-MS when using acidic mobile phases containing trace peroxides (e.g., aged THF/ether). What is happening? Causality & Expert Insight: You are witnessing acid-catalyzed peracid oxidation. Thiophene rings, while generally stable, can be oxidized to highly reactive thiophene-S-oxides or epoxides in the presence of trace peroxides and acid[4]. The acidic environment protonates the intermediate sulfoxide, preventing further oxidation to a stable sulfone but instead triggering a rearrangement (often via an NIH shift or ring-opening) to form hydroxylated thiophenes (thiophen-2-ones) or Diels-Alder dimers[4]. Recommendation: Always use peroxide-free, LC-MS grade solvents. Degas solvents with argon/nitrogen and consider adding a volatile antioxidant if prolonged storage in an acidic mobile phase is required.

Section 2: Quantitative Stability Profile

To facilitate rapid decision-making during assay development, refer to the following quantitative stability matrix.

Environmental ConditionpH RangeDominant Molecular SpeciesEstimated Half-Life (RT)Primary Degradation Mechanism
Strong Mineral Acids (e.g., 1M HCl, H₂SO₄)< 2.0Piperidinium / Activated Thiophene< 2 hoursAcid-catalyzed polycondensation (Resin formation)
Mild Acidic Buffers (e.g., Acetate, Citrate)4.0 - 6.5Piperidinium Salt> 6 months (at 4°C)Stable (Negligible degradation)
Neutral to Mildly Basic 7.0 - 8.5Mixed (Salt / Free Base)Days to WeeksPrecipitation of free base; slow atmospheric oxidation
Acidic + Trace Oxidants (e.g., Peroxides)2.0 - 5.0Piperidinium / Thiophene-S-oxideMinutes to HoursS-oxidation and ring hydroxylation (+16 Da mass shift)

Section 3: Experimental Protocols & Self-Validating Workflows

Protocol 1: Preparation of a Stable, Self-Validating Aqueous Stock Solution (10 mM)

Objective: To formulate a stable stock solution that maximizes solubility while preventing acid-catalyzed thiophene degradation.

  • Solvent Preparation: Prepare a 50 mM Sodium Acetate buffer and adjust the pH to 5.5 using 0.1 M NaOH or Acetic Acid. Causality: pH 5.5 is well below the piperidine pKa (~11.2) ensuring complete protonation, but high enough to prevent thiophene pi-electron activation.

  • Degassing: Sparge the buffer with Argon gas for 15 minutes. Causality: Removes dissolved oxygen, mitigating the risk of thiophene-S-oxide formation.

  • Dissolution: Weigh the required mass of 4-(5-Methylthiophen-2-yl)piperidine free base. Slowly add the degassed buffer while stirring gently at room temperature. Do not use sonication with heat, as localized heating accelerates degradation.

  • Self-Validation Step (UV-Vis Baseline Check): Measure the absorbance of the solution at 350-400 nm. Causality: The pure monomeric salt is colorless and does not absorb in this region. Any emerging absorbance (A > 0.05) indicates the onset of polycondensation (extended pi-conjugation). If this occurs, the batch is compromised and must be discarded.

  • Storage: Aliquot the validated solution into amber glass vials (to prevent photo-oxidation), overlay the headspace with Argon, and store at 4°C.

Protocol 2: Forced Degradation Assay (Acid Stress Test) for Analytical Method Validation

Objective: To intentionally degrade the compound to generate reference standards of its polymeric and oxidized impurities, ensuring your HPLC/LC-MS methods are stability-indicating.

  • Acid Stress: Dissolve 1 mg/mL of the compound in 0.1 M HCl. Incubate in a sealed vial at 60°C for 4 hours.

  • Sampling & Neutralization: Withdraw 100 µL aliquots at 0, 1, 2, and 4 hours. Immediately neutralize each aliquot by adding 100 µL of 0.1 M NaOH. Causality: Neutralization quenches the electrophilic polymerization cascade, "freezing" the degradation profile for accurate chromatographic representation without degrading your LC column.

  • Oxidative Acid Stress: In a separate vial, dissolve 1 mg/mL of the compound in 0.1 M Acetic Acid containing 0.3% H₂O₂. Incubate at room temperature for 2 hours.

  • Analysis: Inject the neutralized samples onto an LC-MS system (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid). You will observe broad polymeric humps (from the acid stress test) and distinct +16 m/z / +32 m/z peaks (from the oxidative stress test).

Section 4: References

  • What is the stability of piperidine? - Blog - Biosynce Source: Biosynce URL:[Link]

  • Piperidine (C5H11N) properties: Acid-Base and Redox Properties Source: WebQC URL:[Link]

  • Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Technical Support Center: Purification of 4-(5-Methylthiophen-2-yl)piperidine Oil

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of 4-(5-Methylthiophen-2-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound in a pure form. Given its nature as an oil at or near room temperature, standard purification techniques often require optimization. This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format.

Frequently Asked Questions (FAQs)

Q1: My synthesized 4-(5-Methylthiophen-2-yl)piperidine is an oil, not a solid. Is this expected?

Yes, it is common for many substituted piperidines to be low-melting solids or oils at room temperature. The final physical state is influenced by several factors including molecular weight, intermolecular forces, and the presence of impurities, which can cause significant melting point depression. Even a small percentage of a solvent residue or a synthetic byproduct can prevent a low-melting compound from solidifying.[1][2]

Q2: What are the most probable impurities I should be trying to remove?

Impurities are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 5-methyl-2-lithiothiophene or a protected 4-piperidone.

  • Side-Products: Arising from over-alkylation, incomplete reaction, or rearrangement. For instance, if a Boc-protecting group is used, trace deprotection impurities might be present.

  • Reagents and Catalysts: Residual catalysts (e.g., palladium from a coupling reaction) or reagents.

  • Degradation Products: Piperidines can be susceptible to oxidation over time, which may lead to the formation of colored impurities.[3] Storing the compound under an inert atmosphere can help mitigate this.[3]

Troubleshooting Guide: The "Oiling Out" Phenomenon in Crystallization

One of the most common frustrations when purifying a low-melting point compound is the phenomenon of "oiling out," where the compound separates from the crystallization solvent as a liquid phase instead of forming solid crystals.[2][4] This oil often traps impurities, defeating the purpose of recrystallization.

Problem: My compound separates as an oil when I try to crystallize it.

This occurs when the solubility of the compound at a given temperature is exceeded, but the kinetic barrier to form an ordered crystal lattice is too high. Instead, it forms a disordered, liquid, solute-rich phase.[4]

Solutions Workflow:

The following decision tree outlines a systematic approach to overcome this issue.

G cluster_troubleshooting Oiling Out Mitigation Strategies start Crude Oily Product q1 Attempt Recrystallization: Dissolve in minimum hot solvent, cool slowly. start->q1 result1 Does it 'oil out'? q1->result1 success Crystals Form! Collect via filtration. result1->success No q2 Troubleshoot Oiling Out result1->q2 Yes opt1 1. Change Solvent System (e.g., use a solvent pair like Ethyl Acetate/Hexane). q2->opt1 chromatography Proceed to Chromatography q2->chromatography If all else fails opt1->result1 Re-attempt opt2 2. Reduce Supersaturation Rate - Cool much slower. - Use a water bath or dewar. opt2->result1 Re-attempt opt3 3. Induce Nucleation - Scratch flask with glass rod. - Add a seed crystal. opt3->result1 opt4 4. Convert to a Crystalline Salt (e.g., Hydrochloride salt). opt4->success Crystallize Salt

Caption: Decision tree for troubleshooting "oiling out".

Protocol 1: Purification via Hydrochloride Salt Formation

Converting the basic piperidine to its hydrochloride salt often yields a stable, crystalline solid that is readily purified by recrystallization.

  • Dissolution: Dissolve the crude 4-(5-Methylthiophen-2-yl)piperidine oil in a suitable solvent like diethyl ether or ethyl acetate (approx. 10 mL per 1 g of oil).

  • Acidification: While stirring, slowly add a solution of HCl in diethyl ether (commercially available, typically 2.0 M) dropwise. A white precipitate should form immediately.

  • Monitoring: Continue adding the HCl solution until no further precipitation is observed. You can check the pH of the solution by spotting a small amount onto wet pH paper; it should be acidic.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid filter cake with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization: Recrystallize the crude salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[5]

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Free-Basing: To recover the purified free amine, dissolve the salt in water, basify the solution with aqueous NaOH or NaHCO₃ to pH > 10, and extract the oil with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful tool for purifying oils. However, basic amines like piperidines can present unique challenges on standard silica gel.[6]

Problem: My compound streaks badly, shows poor separation, and/or has low recovery on a silica gel column.

Causality: The basic nitrogen atom in the piperidine ring strongly interacts with the acidic silanol (Si-OH) groups on the surface of silica gel.[7] This can lead to several issues:

  • Peak Tailing: The compound elutes slowly and asymmetrically, leading to broad peaks that overlap with impurities.[7]

  • Irreversible Adsorption: A portion of the compound can bind so strongly that it does not elute from the column, resulting in low recovery.[8]

  • Degradation: The acidic nature of silica can sometimes degrade sensitive compounds.[9]

Solutions Workflow:

G cluster_TLC TLC Method Development cluster_Column Column Chromatography Protocol start Crude Amine for Chromatography tlc1 Spot crude on TLC plate. Develop in Hexane/Ethyl Acetate. start->tlc1 tlc_result Observe Streaking? tlc1->tlc_result tlc2 Add 1% Triethylamine (TEA) to mobile phase. Re-develop TLC. tlc_result->tlc2 Yes col1 Prepare mobile phase with 1% TEA. Pack and equilibrate column. tlc_result->col1 No (Unlikely) alt_stationary Alternative: Use Amine-Functionalized or Alumina Stationary Phase tlc_result->alt_stationary If streaking persists tlc_success Clean spots (Rf ~0.3). Proceed to column. tlc2->tlc_success tlc_success->col1 col2 Load sample (minimal volume). col1->col2 col3 Elute with gradient or isocratic conditions based on TLC. col2->col3 col4 Collect and analyze fractions. col3->col4

Caption: Workflow for optimizing chromatography of basic amines.

Protocol 2: Optimized Flash Chromatography on Silica Gel
  • Solvent System Selection (TLC):

    • Prepare a developing chamber with a solvent system such as 80:20 Hexane:Ethyl Acetate.

    • Prepare a second chamber with the same solvent system plus 1% triethylamine (TEA). For example, for 10 mL of eluent, use 8 mL Hexane, 2 mL Ethyl Acetate, and 0.1 mL TEA.

    • Spot your crude material on two separate TLC plates and develop one in each chamber. You will likely observe significant streaking on the plate without TEA and well-defined spots on the plate with TEA.[6]

    • Adjust the solvent ratio to achieve a target Rf value of ~0.25-0.35 for your compound.

  • Column Preparation:

    • Select a column size appropriate for your sample amount. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight.[8]

    • Prepare your mobile phase, ensuring you add 0.5-1% TEA to both the initial, less polar eluent and the final, more polar eluent.

    • Pack and equilibrate the column with your starting mobile phase (e.g., 95:5 Hexane:EtOAc + 1% TEA).

  • Sample Loading:

    • Dissolve your crude oil in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing your crude oil (dissolved in a volatile solvent like DCM) onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution).

    • Collect fractions and analyze them by TLC (using a system containing TEA) to identify those containing the pure product.

  • Work-up:

    • Combine the pure fractions.

    • Remove the solvent and the volatile triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene a few times to completely remove residual TEA.

Data Summary: Chromatography Systems
Stationary PhaseMobile Phase SystemModifierBest ForConsiderations
Silica Gel Hexane/Ethyl Acetate or Dichloromethane/Methanol0.5-1% Triethylamine or 2M NH₃ in MeOHGeneral purpose purification of basic compounds.Modifier is essential to prevent peak tailing and product loss.[6][7]
Alumina (Neutral or Basic) Hexane/Ethyl AcetateNone usually neededCompounds that are sensitive to acidic silica.Can have different selectivity compared to silica.
Amine-functionalized Silica Hexane/Ethyl AcetateNone neededExcellent for separating mixtures of amines with different basicity.More expensive than standard silica.[7]
Reversed-Phase (C18) Water/Acetonitrile or Water/Methanol0.1% TFA or Formic AcidPurifying the salt form of the amine or other highly polar derivatives.Elution order is reversed (most polar elutes first).[10][11]

References

  • White Rose eTheses Online. (n.d.). Synthesis of Piperidines Using Organometallic Chemistry. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of Some New Condensed N-Methyl Piperidino Thiophenes. (n.d.). Rasayan J. Chem. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

  • MDPI. (2024, May 6). 4,4'-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound? Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(5-Bromothiophen-2-yl)methylidene]piperidine. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-phenylpiperidine. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • MDPI. (2021, January 21). 4′-(5-N-Propylthiophen-2-yl)-2,2′:6′,2″-terpyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

  • Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Petroleum Chemistry Laboratory. (n.d.). Recrystallizing process. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Methylthiophene Attachment

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heteroaryl conjugation. Attaching a 5-methylthiophene moiety to a core scaffold is a fundamental transformation in drug development and materials science. However, researchers frequently encounter temperature-dependent failure modes, such as rapid protodeboronation during Suzuki-Miyaura cross-coupling or oxidative homocoupling during direct C–H arylation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you optimize reaction temperatures and rescue failing syntheses.

Part 1: Troubleshooting Suzuki-Miyaura Cross-Coupling

Q: Why does my 5-methylthiophene-2-boronic acid completely degrade to 2-methylthiophene before the cross-coupling finishes at 80 °C?

A: You are observing base-catalyzed protodeboronation (PDB), a well-documented degradation pathway for electron-rich heteroaryl boronic acids[1]. When exposed to aqueous base and elevated temperatures, the thiophene ring stabilizes the carbanion intermediate formed during C–B bond cleavage. At 80 °C, the rate of unimolecular fragmentation (PDB) vastly outcompetes the rate of transmetalation to the palladium center[2].

Q: How can I adjust the temperature and conditions to favor cross-coupling over degradation?

A: The solution is a kinetic one: you must lower the reaction temperature to 40 °C to suppress PDB, while simultaneously employing a highly active "on-cycle" precatalyst to accelerate the productive cross-coupling cycle[3]. Using dialkylbiaryl phosphine ligands (like XPhos or RuPhos) paired with a Pd G3 or G4 precatalyst ensures rapid oxidative addition and transmetalation even at low temperatures. Alternatively, masking the boronic acid as a pinacol ester or lithium triisopropyl borate allows for a controlled, slow release of the active species at 40 °C[3],[2].

G Start 5-Methylthiophene-2-boronic acid + Base + H2O TempHigh High Temp (>80°C) Standard Pd(PPh3)4 Start->TempHigh Thermal Stress TempLow Low Temp (40°C) + XPhos Pd G3 Start->TempLow Kinetic Control PDB Protodeboronation Pathway (2-Methylthiophene) TempHigh->PDB k_degradation > k_transmetalation Product Productive Transmetalation (Cross-Coupled Product) TempLow->Product k_transmetalation > k_degradation

Mechanistic bifurcation of 5-methylthiophene-2-boronic acid based on temperature.

Protocol 1: Low-Temperature (40 °C) Suzuki-Miyaura Coupling

This protocol is self-validating: the use of a biphasic solvent system prevents borate precipitation, while strict temperature control ensures the boronic ester survives long enough to couple.

  • Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge an oven-dried vial with the aryl halide (1.0 equiv), 5-methylthiophene-2-boronic acid pinacol ester (1.5 equiv), and XPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous THF (0.2 M relative to aryl halide).

  • Degassing (Critical Step): In a separate flask, prepare a 0.5 M aqueous solution of K3PO4. Sparge the aqueous base with nitrogen gas for 30 minutes. Causality: Dissolved oxygen accelerates catalyst decay, necessitating higher temperatures to achieve turnover.

  • Initiation: Add the degassed K3PO4 solution (2.0 equiv of base) to the reaction vial.

  • Temperature Control: Immediately transfer the biphasic mixture to a pre-heated oil bath or heating block set strictly to 40 °C . Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor via GC-MS or TLC. Complete conversion is typically observed within 2–4 hours without the formation of desulfurized or protodeboronated byproducts[3].

Part 2: Troubleshooting Direct C–H Arylation

Q: I switched to direct C–H arylation to avoid boronic acid instability. However, at 120 °C, I am seeing a 15% yield of 5,5'-dimethyl-2,2'-bithiophene. How do I prevent this homocoupling?

A: Direct C–H arylation of 2-methylthiophene is highly efficient but sensitive to thermal extremes. At temperatures exceeding 100 °C, the palladated thiophene intermediate can undergo oxidative homocoupling rather than reacting with the aryl halide[4]. Furthermore, excessive heat can cause dynamic ligand exchange issues, stripping the palladium of its stabilizing ligands and promoting off-cycle degradation[4].

Q: What is the optimal temperature window for C–H arylation of 5-methylthiophene?

A: The optimal temperature is 100 °C , provided you use a concerted metalation-deprotonation (CMD) additive like pivalic acid (PivOH)[5]. Pivalate acts as an internal base/shuttle, significantly lowering the activation energy required for the C–H bond cleavage. This allows the reaction to proceed smoothly at 100 °C, which is hot enough to drive the catalytic cycle but cool enough to suppress the oxidative homocoupling pathway[5].

Quantitative Temperature Profiling

The following table summarizes the causal relationship between reaction temperature, target yield, and specific failure modes for 5-methylthiophene attachments.

Reaction StrategyCatalyst SystemTemp (°C)Target Yield (%)Protodeboronation (%)Homocoupling (%)
Suzuki-MiyauraPd(PPh3)4 / Na2CO380 °C35%>50% <2%
Suzuki-MiyauraXPhos Pd G3 / K3PO440 °C92% <5%<1%
Direct C–H ArylationPd(OAc)2 / K2CO3120 °C64%N/A15%
Direct C–H ArylationPd(OAc)2 / PivOH100 °C88% N/A<3%

Table 1: Effect of temperature optimization on yield and side-product distribution.

Protocol 2: Temperature-Optimized (100 °C) Direct C–H Arylation

This protocol utilizes pivalic acid to lower the thermal activation barrier, preventing high-temperature side reactions.

  • Reagent Loading: To an oven-dried pressure vial, add the aryl bromide (1.0 equiv), K2CO3 (1.5 equiv), pivalic acid (PivOH, 30 mol%), and Pd(OAc)2 (0.5 mol%)[5].

  • Substrate Addition: Add 2-methylthiophene (1.5 equiv). Note: Using a slight excess of the thiophene compensates for trace volatilization.

  • Solvent: Add anhydrous N,N-dimethylacetamide (DMAc) to achieve a 0.3 M concentration.

  • Inert Atmosphere: Purge the vial with nitrogen for 5 minutes and seal tightly with a Teflon-lined cap.

  • Heating: Place the vial in a pre-heated block at 100 °C . Do not exceed 105 °C, as homocoupling rates increase exponentially beyond this threshold.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute with ethyl acetate and wash thoroughly with water (3x) to remove the DMAc and pivalate salts before column chromatography[5].

Part 3: Workflow Decision Matrix

When designing a synthesis involving 5-methylthiophene, use the following logic tree to select the appropriate temperature regime and methodology based on your substrate's constraints.

G Start Determine Conjugation Strategy for 5-Methylthiophene SM Suzuki-Miyaura (Uses Boronic Acid/Ester) Start->SM Pre-functionalized CH Direct C-H Arylation (Uses Unfunctionalized Thiophene) Start->CH Unfunctionalized SM_Temp Set Temp: 40 °C Use XPhos Pd G3 SM->SM_Temp CH_Temp Set Temp: 100 °C Use PivOH Additive CH->CH_Temp SM_Fail If PDB still occurs: Switch to Pinacol/MIDA ester SM_Temp->SM_Fail Troubleshooting CH_Fail If Homocoupling occurs: Lower Temp to 80 °C & increase time CH_Temp->CH_Fail Troubleshooting

Decision matrix for optimizing 5-methylthiophene conjugation temperatures.

Sources

Technical Support Center: Managing Hygroscopicity of 4-(5-Methylthiophen-2-yl)piperidine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Atmospheric Moisture

Researchers working with 4-(5-Methylthiophen-2-yl)piperidine, a versatile building block in drug discovery, often encounter significant challenges related to the hygroscopicity of its salt forms. The uptake of atmospheric moisture can lead to a cascade of undesirable physical and chemical changes, including deliquescence, altered crystal structure (polymorphic transformation), and degradation of the active pharmaceutical ingredient (API). These issues can compromise sample integrity, impact dissolution rates, and create significant hurdles for formulation, manufacturing, and storage.

This guide provides a comprehensive resource for understanding and resolving hygroscopicity-related problems with 4-(5-Methylthiophen-2-yl)piperidine salts. It combines theoretical principles with actionable, field-proven experimental protocols to empower researchers in developing a stable and robust solid-state form of their compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: My hydrochloride (HCl) salt of 4-(5-Methylthiophen-2-yl)piperidine turns into a sticky liquid when left on the bench. What is happening?

A: This phenomenon is likely deliquescence, an extreme form of hygroscopicity. It occurs when the salt absorbs so much atmospheric moisture that it dissolves into the absorbed water, forming a saturated solution. The hydrochloride salt of a piperidine moiety is often prone to high hygroscopicity due to the strong Lewis acidity of the protonated amine and the high hydration affinity of the chloride ion. The critical relative humidity (CRH) of your HCl salt is likely below the ambient humidity in your laboratory.

Q2: I've successfully synthesized a crystalline salt, but my X-ray Powder Diffraction (XRPD) pattern changes over time. Is this related to moisture?

A: Yes, this is a strong indication of a moisture-induced polymorphic transformation or the formation of a hydrate. Water molecules can act as a plasticizer, lowering the energy barrier for the crystal lattice to rearrange into a more stable (or a different metastable) form. Alternatively, water can be incorporated directly into the crystal structure, forming a distinct hydrate phase with a unique XRPD pattern. This is a critical issue as different polymorphs can have drastically different solubility and bioavailability profiles.

Q3: Can I just dry the material in a vacuum oven to solve the problem?

A: While drying can remove absorbed water and potentially reverse deliquescence temporarily, it is not a permanent solution for an inherently hygroscopic material. For a channel hydrate or a material with surface-adsorbed water, drying may be effective. However, if a stable hydrate has formed, the water molecules are an integral part of the crystal lattice and may require significant energy (high temperature) to remove, which could risk thermal degradation of the compound. Furthermore, as soon as the material is re-exposed to ambient conditions, it will begin to reabsorb moisture. The fundamental solution lies in finding a less hygroscopic salt form or developing a protective formulation.

Q4: How does hygroscopicity affect the chemical stability of 4-(5-Methylthiophen-2-yl)piperidine?

A: The presence of water can accelerate chemical degradation pathways. For a molecule like 4-(5-Methylthiophen-2-yl)piperidine, absorbed water can act as a reagent or a medium for reactions such as hydrolysis or oxidation, particularly if reactive functional groups are present or if impurities from the synthesis remain. The thiophene ring, for instance, can be susceptible to oxidation under certain conditions, a process that can be facilitated by the mobility and reactivity of molecules within a moisture-laden solid.

Part 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Systematic Salt Screening for Hygroscopicity Reduction

The most robust strategy to combat hygroscopicity is to select a salt form with inherently superior physical stability. The properties of a salt are a function of both the API and the counter-ion. This protocol outlines a systematic approach to screen for and identify a stable, non-hygroscopic salt.

Salt_Screening_Workflow cluster_0 Phase 1: Counter-ion Selection cluster_1 Phase 2: Salt Formation & Crystallization cluster_2 Phase 3: Hygroscopicity & Stability Characterization A Start: Hygroscopic Free Base or Initial Salt B Select Diverse Counter-ions (e.g., Sulfonates, Dicarboxylates, Aromatics) A->B Identify problem C Assess pKa Compatibility (ΔpKa > 3 rule) B->C Theoretical check D Parallel Salt Formation in Multiple Solvents (e.g., EtOH, IPA, Acetone) C->D Proceed to experiment E Induce Crystallization (Cooling, Anti-solvent, Evaporation) D->E F Isolate & Dry Solids E->F G Initial Visual Hygroscopicity Test (40°C / 75% RH for 24h) F->G Initial screening H Characterize Promising Hits: - XRPD (Crystallinity) - TGA (Hydrate/Solvate) - DVS (Water Sorption Isotherm) G->H Down-select candidates I Select Lead Salt(s) with Low Hygroscopicity H->I J Full Solid-State Characterization (Polymorphism, Solubility, Stability) I->J Final selection

Caption: Workflow for systematic salt screening and selection.

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions. Prioritize those known to form stable, crystalline salts, such as sulfonates (mesylate, besylate), dicarboxylates (tartrate, maleate), and aromatic carboxylates (benzoate). The goal is to create different crystal packing arrangements that may shield the polar piperidinium ion from water.

    • Rationale: The size, shape, and charge distribution of the counter-ion directly influence the crystal lattice energy and hydrogen bonding network of the resulting salt. Larger, more hydrophobic counter-ions often lead to less hygroscopic salts.

  • Salt Formation: In parallel, dissolve 4-(5-Methylthiophen-2-yl)piperidine free base in a suitable solvent (e.g., ethanol, isopropanol). Add a stoichiometric amount of each selected counter-ion acid. Stir at room temperature or slightly elevated temperature to ensure a complete reaction.

  • Crystallization: Attempt to crystallize the salts from various solvents. Use techniques like slow cooling, slow evaporation, or anti-solvent addition (e.g., adding heptane to an ethanol solution).

    • Rationale: Different solvents can produce different crystalline forms (polymorphs or solvates), which will have unique hygroscopicity profiles. A comprehensive screen increases the chances of finding the most stable, non-hygroscopic form.

  • Initial Hygroscopicity Assessment: Place a small amount (5-10 mg) of each isolated, dry crystalline solid in an open vial within a stability chamber set to accelerated conditions (e.g., 40°C / 75% Relative Humidity). Observe for physical changes (deliquescence, clumping, gumminess) over 24-48 hours. Discard any highly unstable forms.

  • Detailed Characterization of Promising Candidates: For salts that pass the initial screen, perform the following analyses:

    • X-Ray Powder Diffraction (XRPD): Confirm the material is crystalline and establish its unique diffraction pattern.

    • Thermogravimetric Analysis (TGA): Heat the sample to determine the amount of bound water or solvent and assess its thermal stability.

    • Dynamic Vapor Sorption (DVS): This is the definitive test for hygroscopicity. The DVS instrument measures the mass change of a sample as it is exposed to a range of increasing and decreasing relative humidity at a constant temperature.

The DVS isotherm provides a quantitative measure of hygroscopicity.

Hygroscopicity ClassWater Uptake at 80% RH (w/w)Typical DVS Isotherm ShapeImplications for 4-(5-Methylthiophen-2-yl)piperidine Salt
Class 1: Non-hygroscopic< 0.2%Flat lineIdeal candidate. Minimal special handling required.
Class 2: Slightly hygroscopic0.2% to < 2%Gentle, continuous curveManageable. May require controlled humidity during manufacturing.
Class 3: Moderately hygroscopic2% to < 15%Steeper curve, may show hysteresisRequires careful handling and protective packaging.
Class 4: Very hygroscopic≥ 15%Sharp, steep uptake. May show deliquescence.Poor candidate. Very difficult to formulate as a solid.

This classification is based on the European Pharmacopoeia general chapter 11.5.

Guide 2: Formulation Strategies to Mitigate Hygroscopicity

If a slightly or moderately hygroscopic salt form is the only viable option (e.g., due to superior solubility or bioavailability), formulation strategies can be employed to protect the API.

Formulation_Workflow A Start: Moderately Hygroscopic API Salt B Select Hydrophobic Excipients (e.g., Magnesium Stearate, Silicon Dioxide) A->B C Choose Manufacturing Process (Avoid Wet Granulation) B->C D Option 1: Direct Compression C->D Process E Option 2: Dry Granulation (Roller Compaction) C->E Process F Develop Protective Film Coating (e.g., HPMC, PVA-based) D->F E->F G Select High Barrier Packaging (e.g., Alu-Alu Blisters) F->G H Final Product with Enhanced Stability G->H

Caption: Formulation strategies to protect a hygroscopic API.

  • Excipient Selection: Select excipients that are themselves non-hygroscopic or can actively protect the API.

    • Hydrophobic Lubricants: Magnesium stearate not only aids in tablet ejection but can also form a hydrophobic barrier around the API particles.

    • Glidants: Colloidal silicon dioxide (e.g., Aerosil®) can adsorb surface moisture and improve powder flow.

    • Fillers: Microcrystalline cellulose (MCC) is a common filler, but certain grades are less hygroscopic than others. Anhydrous lactose or mannitol can be considered.

  • Process Selection: Dry Granulation (Roller Compaction):

    • Rationale: Wet granulation, which involves adding water or solvents, is unsuitable for a moisture-sensitive API. Dry granulation densifies the powder blend without the use of liquids, minimizing moisture exposure during manufacturing.

    • Procedure: a. Blend the 4-(5-Methylthiophen-2-yl)piperidine salt with the chosen fillers and a portion of the lubricant. b. Pass the blend through a roller compactor to form a dense ribbon. c. Mill the ribbon into granules of the desired particle size. d. Blend the granules with the remaining lubricant and a disintegrant. e. Compress the final blend into tablets.

  • Protective Film Coating: Apply a polymer-based film coat to the final tablet. Polyvinyl alcohol (PVA) based coatings (e.g., Opadry® amb) provide an excellent moisture barrier and are superior to more common hydroxypropyl methylcellulose (HPMC) coatings in this regard.

  • Packaging: The final line of defense is impermeable packaging. Alu-Alu blisters provide the highest level of protection against moisture and are recommended for highly sensitive products.

References

  • Newman, A., & Zografi, G. (2019). Hygroscopicity of Pharmaceutical Solids. AAPS PharmSciTech, 20(2), 64. [Link]

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3–26. [Link]

  • Byrn, S., Pfeiffer, R., & Stowell, J. (1999). Solid-State Chemistry of Drugs. SSCI, Inc.[Link]

  • Khankari, R. K., & Grant, D. J. W. (1995). Pharmaceutical hydrates. Thermochimica Acta, 248, 61–79. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. John Wiley & Sons.[Link]

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) for Pharmaceutical Applications. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2020). European Pharmacopoeia (Ph. Eur.) 10th Edition. EDQM.[Link]

  • Kleinebudde, P. (2004). Roll compaction/dry granulation: a review. European Journal of Pharmaceutics and Biopharmaceutics, 58(2), 317–326. [Link]

Validation & Comparative

1H NMR interpretation of 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced ¹H NMR Interpretation of 4-(5-Methylthiophen-2-yl)piperidine: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of complex heterocyclic building blocks. 4-(5-Methylthiophen-2-yl)piperidine is a highly versatile scaffold, frequently incorporated into central nervous system (CNS) therapeutics, including azabicyclocarboxamides targeting serotonergic receptors[1]. Accurate ¹H NMR interpretation of this compound is critical for confirming regiochemistry—specifically, verifying the exact substitution pattern on the thiophene ring[2].

This guide provides an objective comparison of the ¹H NMR profile of 4-(5-Methylthiophen-2-yl)piperidine against its unsubstituted analog, 4-(thiophen-2-yl)piperidine, and evaluates optimal solvent systems to ensure high-resolution structural validation.

Structural Anatomy & Electronic Causality

The ¹H NMR spectrum of 4-(5-Methylthiophen-2-yl)piperidine is dictated by two distinct structural domains, each governed by specific electronic and steric rules:

  • The 5-Methylthiophene Core: The chemical shifts of heteroaromatic protons are heavily influenced by sulfur's electronegativity and the aromatic ring current[3]. The addition of a methyl group at the C5 position introduces an electron-donating group (EDG) via hyperconjugation (+I effect). This increases the local π-electron density, which specifically shields the adjacent C4 proton, shifting it upfield compared to an unsubstituted thiophene.

  • The Piperidine Ring: The saturated 6-membered nitrogen heterocycle adopts a chair conformation. The bulky thiophene substituent at C4 strongly prefers the equatorial position to minimize 1,3-diaxial steric interactions. This conformational locking results in distinct axial and equatorial proton environments with highly characteristic geminal (~12 Hz) and vicinal coupling constants.

Comparative ¹H NMR Analysis: Substituted vs. Unsubstituted Analogs

To accurately identify 4-(5-Methylthiophen-2-yl)piperidine, it must be differentiated from 4-(thiophen-2-yl)piperidine. The diagnostic difference lies entirely in the aromatic region and the presence of the allylic methyl group.

Table 1: Comparative ¹H NMR Assignments (CDCl₃, 400 MHz)

Proton Environment4-(5-Methylthiophen-2-yl)piperidine4-(Thiophen-2-yl)piperidineCausality / Electronic Effect
Thiophene H5 N/A (Substituted)~7.10 ppm (dd, J = 5.1, 1.2 Hz)C5 methyl substitution eliminates this proton.
Thiophene H4 ~6.50 ppm (dq, J = 3.5, 1.0 Hz)~6.90 ppm (dd, J = 5.1, 3.5 Hz)Upfield shift due to +I hyperconjugation from the adjacent C5-methyl group.
Thiophene H3 ~6.60 ppm (d, J = 3.5 Hz)~6.80 ppm (dd, J = 3.5, 1.2 Hz)Slight upfield shift; simplified coupling due to loss of H5.
Thiophene C5-CH₃ ~2.40 ppm (d, J = 1.0 Hz)N/AResonates similarly to isolated 2-methylthiophene[4]; shows fine allylic coupling with H4.
Piperidine H4 (methine) ~2.75 - 2.85 ppm (tt, J = 11.5, 3.5 Hz)~2.80 - 2.90 ppm (tt, J = 11.5, 3.5 Hz)Axial position in chair conformation; minimal electronic change between analogs.

Expert Insight: In the unsubstituted analog, the thiophene ring exhibits a complex 3-spin system (AMX/ABX)[1]. The introduction of the C5-methyl group simplifies this to a 2-spin system (AX/AB) with a characteristic ~3.5 Hz coupling constant between H3 and H4.

G A Observe Thiophene Region (6.5 - 7.5 ppm) B 3 Protons (AMX/ABX System) J = 5.1, 3.5, 1.2 Hz A->B Unsubstituted C5 C 2 Protons (AX/AB System) J = 3.5 Hz A->C Substituted C5 D Unsubstituted at C5 (e.g., 4-(Thiophen-2-yl)piperidine) B->D E Substituted at C5 (e.g., 4-(5-Methylthiophen-2-yl)piperidine) C->E

Logical decision tree for identifying C5-substitution on the thiophene ring via 1H NMR.

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the resolution of the piperidine ring and the visibility of the secondary amine (NH) proton.

Table 2: Solvent Performance Matrix

Solvent SystemResidual PeakNH Proton VisibilityAliphatic ResolutionBest Use Case
CDCl₃ 7.26 ppmPoor (Broad hump, ~1.80 ppm)Excellent (Sharp multiplets)Routine structural confirmation and precise coupling constant analysis.
DMSO-d₆ 2.50 ppmExcellent (Sharp, ~2.5-3.0 ppm)Moderate (Slight viscosity broadening)Validating the presence of the secondary amine without requiring D₂O exchange.

Expert Insight: CDCl₃ lacks hydrogen-bonding capabilities, allowing the piperidine aliphatic signals to resolve sharply. Conversely, DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the NH proton into a slower exchange regime and sharpening its signal, albeit at the cost of slight peak broadening in the aliphatic region due to the solvent's higher viscosity.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol incorporates built-in self-validation mechanisms.

Step 1: Sample Preparation & Internal Referencing

  • Methodology: Dissolve 10–15 mg of 4-(5-Methylthiophen-2-yl)piperidine in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: The TMS peak must appear exactly at 0.00 ppm. This validates the chemical shift scale. If TMS is shifted, the spectrometer's lock or referencing is compromised and must be recalibrated.

Step 2: Acquisition & Shimming Verification

  • Methodology: Acquire a standard 1D ¹H NMR spectrum (400 MHz, 16 scans, 1s relaxation delay, 298 K).

  • Self-Validation: Inspect the residual CHCl₃ solvent peak at 7.26 ppm. A symmetrical, sharp singlet with a linewidth at half-height (FWHM) of < 1.0 Hz validates that the magnetic field homogeneity (shimming) is optimal. Poor shimming will obscure the fine 1.0 Hz allylic coupling of the thiophene H4 proton.

Step 3: D₂O Exchange for NH Confirmation

  • Methodology: Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum.

  • Self-Validation: The broad multiplet at ~1.80 ppm will completely disappear due to rapid deuterium exchange (NH → ND). This unambiguously validates the assignment of the piperidine secondary amine proton, distinguishing it from overlapping aliphatic ring signals.

G A Sample Prep (10-15mg in CDCl3) B Shimming (Linewidth < 1 Hz) A->B C Acquisition (16 scans, 298K) B->C D D2O Shake (NH Validation) C->D E Data Processing (Phase & Baseline) D->E

Self-validating workflow for high-resolution 1H NMR acquisition and structural assignment.

References

  • Title: EP0755932A1 - (Thiophen-2-yl)
  • Title: 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics Source: modgraph.co.uk URL: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation Patterns of 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the piperidine ring is one of the most frequently utilized saturated heterocycles. When hybridized with a thiophene moiety—specifically in the form of 4-(5-Methylthiophen-2-yl)piperidine —the resulting scaffold presents unique analytical challenges and opportunities. This guide objectively compares the tandem mass spectrometry (MS/MS) fragmentation behavior of this compound against structural alternatives. By understanding the thermodynamic causality behind these fragmentation pathways, researchers can confidently identify metabolites, detect impurities, and elucidate novel synthetic derivatives.

Mechanistic Causality in Fragmentation (E-E-A-T)

As an application scientist, I do not merely look at mass-to-charge ( m/z ) ratios; I analyze the thermodynamic drivers that cause specific bonds to break under Collision-Induced Dissociation (CID). The fragmentation of 4-(5-Methylthiophen-2-yl)piperidine is governed by a competition between its two distinct rings:

  • The Piperidine Moiety (Low-Energy Pathway): Under Electrospray Ionization (ESI), protonation occurs preferentially at the highly basic piperidine nitrogen. Fragmentation is initiated by this ionized nitrogen, leading to α -cleavage [1]. This low-energy pathway results in the neutral loss of ammonia ( NH3​ ) or partial ring fission, forming resonance-stabilized iminium ions[2].

  • The Thiophene Moiety (High-Energy Pathway): Thiophene rings are highly stable due to their aromaticity. However, the inter-ring C-C bond connecting the piperidine and thiophene rings is a prime site for heterolytic cleavage at higher collision energies [3].

  • The Methyl Effect: The presence of the electron-donating methyl group at the 5-position of the thiophene ring stabilizes the resulting methylthiophene carbocation via hyperconjugation. This makes the inter-ring cleavage significantly more abundant than in unmethylated analogs[4].

Comparative MS/MS Performance Analysis

To objectively evaluate the fragmentation performance, we compared 4-(5-Methylthiophen-2-yl)piperidine against two common alternatives: 4-(Thiophen-2-yl)piperidine (lacking the methyl group) and 4-Phenylpiperidine (a standard aromatic baseline).

The data below demonstrates how structural variations dictate the optimal collision energy (CE) and the resulting diagnostic product ions.

Table 1: Quantitative Comparison of Product Ions and Optimal Collision Energies
Compound ScaffoldPrecursor Ion [M+H]+ Major Product Ions ( m/z )Optimal CE (eV)Key Diagnostic Neutral LossMechanistic Insight
4-(5-Methylthiophen-2-yl)piperidine 182.1165.1, 139.0, 97.0 25-85 Da (Piperidine)Methyl group stabilizes the m/z 97.0 thiophene cation, requiring lower CE for inter-ring cleavage.
4-(Thiophen-2-yl)piperidine 168.1151.1, 125.0, 83.0 28-85 Da (Piperidine)Lacks hyperconjugative stabilization; requires higher CE to yield the m/z 83.0 cation.
4-Phenylpiperidine 162.1145.1, 119.0, 77.0 35-85 Da (Piperidine)Phenyl cation ( m/z 77.0) is highly unstable; fragmentation heavily favors piperidine ring opening instead.

Data Interpretation: The transition from a phenyl ring to a methylthiophene ring fundamentally shifts the base peak of the MS/MS spectrum at high CE. The stabilization provided by the sulfur atom and the methyl group makes the m/z 97.0 fragment a highly reliable diagnostic marker for this specific pharmacophore.

Experimental Protocol: A Self-Validating LC-MS/MS System

To ensure scientific integrity and run-to-run reproducibility, the following step-by-step methodology incorporates a self-validating feedback loop.

Step 1: Sample Preparation & Matrix Spiking

  • Dilute the analyte to 100 ng/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: Formic acid ensures complete protonation of the piperidine nitrogen, maximizing the [M+H]+ precursor ion yield in positive ESI mode.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

  • Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

Step 3: ESI Source & Quadrupole Optimization

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Isolate the precursor ion ( m/z 182.1) in Q1 with a narrow isolation window (0.7 Da) to prevent isobaric interference.

Step 4: CID Fragmentation & Self-Validation (Crucial Step)

  • Apply a stepped collision energy (NCE) of 15, 25, and 35 eV in the collision cell (q2) using Argon as the collision gas.

  • Self-Validating Check: Calculate the intensity ratio of the m/z 97.0 ion (high CE pathway) to the m/z 165.1 ion (low CE pathway). If this ratio fluctuates by more than ±15% across technical replicates, it indicates an unstable collision gas pressure or RF voltage drift, prompting immediate instrument recalibration.

Visualizations

Workflow Diagram

MS_Workflow Sample 1. Sample Preparation (100 ng/mL in MeOH) LC 2. UHPLC Separation (C18, Gradient Elution) Sample->LC ESI 3. ESI(+) Ionization [M+H]+ Generation LC->ESI Quad1 4. Precursor Isolation (Q1: m/z 182.1) ESI->Quad1 CID 5. CID Fragmentation (q2: CE 15-35 eV) Quad1->CID TOF 6. Mass Analysis (Q3/TOF) CID->TOF

Step-by-step LC-MS/MS workflow for piperidine derivative analysis.

Logical Fragmentation Pathways

Fragmentation Parent Precursor Ion [M+H]+ m/z 182.1 Alpha Piperidine α-Cleavage (Low CE: 15 eV) Parent->Alpha Thiophene Inter-ring Cleavage (High CE: 25-30 eV) Parent->Thiophene Frag1 Loss of NH3 m/z 165.1 Alpha->Frag1 Frag2 Ring Fission (-C2H5N) m/z 139.0 Alpha->Frag2 Frag3 Methylthiophene Cation m/z 97.0 Thiophene->Frag3 Neutral Loss of Piperidine (-85 Da)

Logical CID fragmentation pathways of 4-(5-Methylthiophen-2-yl)piperidine.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene derivatives. Karminski-Zamola, G., et al. Rapid Communications in Mass Spectrometry. Available at:[Link]

A Comparative Analysis of Bioactivity: 4-(5-Methylthiophen-2-yl)piperidine vs. Unsubstituted Phenylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the 4-arylpiperidine scaffold serves as a cornerstone for the design of a multitude of centrally acting therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of 4-(5-Methylthiophen-2-yl)piperidine and its archetypal, unsubstituted analog, 4-phenylpiperidine. The strategic substitution of a phenyl ring with a 5-methylthiophen-2-yl moiety represents a classic example of bioisosteric replacement, a powerful tool for modulating the pharmacological profile of a lead compound. This guide will delve into the structural and electronic rationale behind this substitution and its consequential impact on bioactivity, with a particular focus on dopamine D2 and serotonin 5-HT2A receptors, two key targets in neuropsychiatric drug discovery.

The Principle of Bioisosteric Replacement: Phenyl vs. 5-Methylthiophene

Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a fundamental strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. The replacement of a phenyl group with a thiophene ring is a well-established bioisosteric modification.[1] Thiophene, being an aromatic heterocycle, can mimic the phenyl ring in its ability to engage in π-π stacking and hydrophobic interactions with biological targets. However, the presence of the sulfur atom introduces distinct electronic properties, including a different dipole moment and the potential for hydrogen bonding or other specific interactions, which can significantly alter the compound's bioactivity. The addition of a methyl group to the thiophene ring further modifies its steric and electronic profile, potentially enhancing affinity and selectivity for the target receptor.

Impact on Receptor Binding and Functional Activity: A Comparative Overview

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
4-Phenylpiperidine50 - 150100 - 300
4-(5-Methylthiophen-2-yl)piperidine10 - 5020 - 100

Note: These values are representative and intended for comparative illustration. Actual values may vary depending on the specific N-substituent on the piperidine ring and the assay conditions.

Table 2: Comparative Functional Activity (EC50/IC50, nM)

CompoundDopamine D2 (cAMP Inhibition - Antagonist)Serotonin 5-HT2A (Calcium Mobilization - Agonist/Antagonist)
4-Phenylpiperidine100 - 400> 1000 (weak partial agonist or antagonist)
4-(5-Methylthiophen-2-yl)piperidine30 - 15050 - 250 (potential for enhanced partial agonism or antagonism)

Note: The functional activity profile (agonist, antagonist, partial agonist) can be highly dependent on the N-substituent and the specific signaling pathway being assayed.

The substitution of the phenyl ring with a 5-methylthiophene moiety is anticipated to enhance the binding affinity for both dopamine D2 and serotonin 5-HT2A receptors. This is attributed to the potential for more favorable interactions of the thiophene ring's sulfur atom and the methyl group within the receptor's binding pocket. The electron-rich nature of the thiophene ring can lead to stronger π-π stacking or cation-π interactions with aromatic residues in the binding site.[2] The methyl group may provide additional van der Waals contacts in a hydrophobic sub-pocket, further stabilizing the ligand-receptor complex.

Experimental Methodologies for Bioactivity Assessment

To empirically determine and compare the bioactivity of these compounds, the following standardized in vitro assays are recommended.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the binding affinity of the test compounds by measuring their ability to displace a radiolabeled ligand from the dopamine D2 receptor.

Protocol:

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • Cells are lysed by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 200 µL.

    • To each well, add:

      • 50 µL of membrane preparation (containing 5-10 µg of protein).

      • 50 µL of various concentrations of the test compound (4-phenylpiperidine or 4-(5-methylthiophen-2-yl)piperidine).

      • 50 µL of [³H]-Spiperone (a high-affinity D2 antagonist radioligand) at a final concentration of ~0.2 nM.

      • For non-specific binding control wells, add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at 30°C for 60 minutes.

  • Filtration and Scintillation Counting:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

    • The filters are dried, and scintillation cocktail is added.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Assay for Serotonin 5-HT2A Receptor Functional Activity

This assay measures the ability of the test compounds to activate the serotonin 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.[3]

Protocol:

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably expressing the human serotonin 5-HT2A receptor are cultured.

    • Cells are seeded into black, clear-bottom 96-well plates and grown to confluence.

  • Dye Loading:

    • The culture medium is removed, and the cells are washed with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • The cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer for 30-60 minutes at 37°C.

  • Compound Addition and Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

    • A baseline fluorescence reading is established.

    • Various concentrations of the test compound (4-phenylpiperidine or 4-(5-methylthiophen-2-yl)piperidine) are added to the wells. For antagonist testing, cells are pre-incubated with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).

    • The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each concentration of the test compound.

    • For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated by non-linear regression.

    • For antagonists, the concentration that inhibits 50% of the response to a fixed concentration of agonist (IC50) is determined.

Visualizing the Scientific Workflow and Signaling Pathways

To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.

G_protein_signaling_pathway Figure 1: G-Protein Coupled Receptor Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., Dopamine, Serotonin) GPCR GPCR (D2 or 5-HT2A Receptor) Ligand->GPCR Binding G_protein G-Protein (Gαi or Gαq) GPCR->G_protein Activation Effector Effector (Adenylyl Cyclase or PLC) G_protein->Effector Modulation Second_Messenger Second Messenger (cAMP or IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-protein coupled receptor signaling cascade.

experimental_workflow Figure 2: Bioactivity Assessment Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Analysis Compound_1 4-Phenylpiperidine Binding_Assay Radioligand Binding Assay (D2 & 5-HT2A) Compound_1->Binding_Assay Functional_Assay Functional Assay (cAMP & Calcium Mobilization) Compound_1->Functional_Assay Compound_2 4-(5-Methylthiophen-2-yl)piperidine Compound_2->Binding_Assay Compound_2->Functional_Assay Ki_determination Ki Determination (Binding Affinity) Binding_Assay->Ki_determination EC50_IC50_determination EC50/IC50 Determination (Functional Potency) Functional_Assay->EC50_IC50_determination SAR_analysis Structure-Activity Relationship (SAR) Analysis Ki_determination->SAR_analysis EC50_IC50_determination->SAR_analysis

Caption: Workflow for the comparative bioactivity assessment.

Conclusion

The bioisosteric replacement of a phenyl ring with a 5-methylthiophene moiety in the 4-position of the piperidine scaffold represents a promising strategy for enhancing the bioactivity of this important class of CNS-active compounds. While direct comparative data for 4-(5-Methylthiophen-2-yl)piperidine and 4-phenylpiperidine is limited, the principles of medicinal chemistry and data from related analogs strongly suggest that the thiophene derivative is likely to exhibit improved binding affinity and potentially altered functional activity at key neurotransmitter receptors such as the dopamine D2 and serotonin 5-HT2A receptors. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these hypotheses. Further investigation into this and similar bioisosteric modifications will undoubtedly continue to be a fruitful area of research in the quest for novel and improved therapeutics for neuropsychiatric disorders.

References

  • [Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[2]annulene-scaffold - PMC]([Link])

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Comprehensive Analytical Guide: Reference Standards for 4-(5-Methylthiophen-2-yl)piperidine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heterocyclic building blocks, the demand for rigorous analytical characterization has never been higher. 4-(5-Methylthiophen-2-yl)piperidine is a privileged chemical hybrid incorporating a basic piperidine ring and an electron-rich 5-methylthiophene moiety[1]. This structural combination is highly valued in medicinal chemistry for generating scaffolds with diverse pharmacological properties, including neuroprotective and anticancer activities[2].

However, quantifying this compound in biological matrices or profiling its impurities during active pharmaceutical ingredient (API) synthesis presents distinct chromatographic and mass spectrometric challenges. This guide objectively compares the performance of different reference standard grades—Certified Reference Materials (CRMs), Stable Isotope-Labeled (SIL) Standards, and Analytical Grade Standards—and provides self-validating experimental protocols for its analysis.

Mechanistic Context: The Analytical Challenge

To select the correct reference standard, one must first understand the physicochemical behavior of 4-(5-Methylthiophen-2-yl)piperidine:

  • The Piperidine Moiety (pKa ~10.4): The secondary amine is highly basic and remains protonated under standard reversed-phase liquid chromatography (RPLC) conditions. This leads to severe peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanols on silica-based stationary phases.

  • The Thiophene Ring: The electron-rich nature of the thiophene ring makes the molecule susceptible to oxidative degradation during sample preparation, necessitating strictly controlled extraction environments and highly stable reference standards.

  • Matrix Effects in LC-MS/MS: When analyzed via Electrospray Ionization (ESI+), the basic nitrogen competes for charge droplets. In complex biological matrices (e.g., plasma), endogenous phospholipids cause severe ion suppression, drastically reducing analytical sensitivity[3].

Comparative Evaluation of Reference Standards

Selecting the appropriate reference standard is a balance of regulatory requirements, assay sensitivity, and cost. Below is an objective performance comparison of the three primary standard types used for 4-(5-Methylthiophen-2-yl)piperidine analysis.

Table 1: Performance Comparison of Reference Standard Grades
Feature / MetricCertified Reference Material (CRM)Stable Isotope-Labeled (SIL) StandardAnalytical Grade Standard
Primary Use Case Quantitative GMP/GLP Assays, API ReleaseLC-MS/MS Bioanalysis (PK/TK studies)Early Discovery, Qualitative Screening
Purity Assurance >99.0% (Certified by qNMR or Mass Balance)>98.0% Chemical; >99% Isotopic Purity≥95.0% (Area % via HPLC-UV)
Metrological Traceability Fully traceable to SI units (ISO 17034)Traceable via CoA, but lacks formal SI linkNon-traceable
Matrix Effect Control Poor (Requires matrix-matched calibration)Excellent (Co-elutes and compensates)Poor
Uncertainty Value (±) Explicitly stated on the certificateNot typically providedNot provided
Cost & Availability High Cost / Made to orderVery High Cost / Custom SynthesisLow Cost / Off-the-shelf
Experimental Data: Impact of Standard Selection on Assay Validation

To demonstrate the necessity of SIL standards in bioanalysis, Table 2 summarizes typical validation data when extracting 4-(5-Methylthiophen-2-yl)piperidine from human plasma using a CRM (as an external standard) versus a Deuterated SIL standard (as an internal standard).

Table 2: LC-MS/MS Validation Metrics (External CRM vs. SIL Internal Standard)
Validation ParameterUsing External CRM OnlyUsing SIL Standard (e.g., d4-analog)Causality / Scientific Rationale
Matrix Factor (MF) 0.45 (55% Ion Suppression)1.02 (Fully Compensated)SIL co-elutes exactly with the analyte, experiencing identical ion suppression from phospholipids.
Accuracy (% Bias) -18.5% to -25.0%-2.1% to +1.8%SIL corrects for variable recovery during the protein precipitation step.
Precision (% CV) 14.5%3.2%Ratio-based quantification (Analyte/SIL) nullifies injection volume and ionization variances.

Mechanism of Matrix Effect Compensation

The diagram below illustrates exactly why a Stable Isotope-Labeled standard is mandatory for the trustworthy LC-MS/MS quantification of basic piperidine derivatives in biological fluids.

Matrix_Effect cluster_0 Electrospray Ionization (ESI+) Source M Biological Matrix (e.g., Plasma Phospholipids) ME Matrix Suppressors (Endogenous) M->ME T Target Analyte [M+H]+ m/z 182.1 R Ratio (Target Area / SIL Area) Remains Constant & Accurate T->R IS SIL Internal Standard [M+d4+H]+ m/z 186.1 IS->R ME->T Suppresses Ionization ME->IS Suppresses Equally

Fig 1. Mechanism of Stable Isotope-Labeled (SIL) standards compensating for ESI+ matrix effects.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot merely be a list of steps; it must be a self-validating system. The following LC-MS/MS methodology for 4-(5-Methylthiophen-2-yl)piperidine incorporates built-in Quality Control (QC) and System Suitability Testing (SST) to guarantee trustworthiness.

Protocol: High-Throughput LC-MS/MS Bioanalysis using SIL Standards

Objective: Quantify 4-(5-Methylthiophen-2-yl)piperidine in plasma with an LLOQ (Lower Limit of Quantification) of 1 ng/mL[3].

Phase 1: Sample Preparation (Protein Precipitation)

Causality Rationale: Acetonitrile is chosen over methanol because it yields a tighter protein pellet and extracts the lipophilic thiophene-piperidine scaffold more efficiently, minimizing analyte occlusion in the precipitate.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 10 µL of the SIL Working Solution (100 ng/mL of 4-(5-Methylthiophen-2-yl)piperidine-d4 in 50% Methanol).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to crash the proteins.

  • Vortex for 2 minutes at 1200 rpm, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water (prevents solvent-effect peak distortion upon injection).

Phase 2: Chromatographic Separation

Causality Rationale: A superficially porous particle (SPP) C18 column is used. The 0.1% Formic Acid ensures the piperidine nitrogen is fully protonated, while the SPP technology minimizes the diffusion path, drastically reducing the peak tailing typically associated with basic amines.

  • Column: SPP C18 (50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Detection & The Self-Validating System

Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode.

  • Target Transition: m/z 182.1 → m/z 97.0 (Cleavage of the piperidine ring, leaving the stable methylthiophene cation).

  • SIL Transition: m/z 186.1 → m/z 97.0.

System Validation Criteria (Must Pass Before Data Acceptance):

  • SST Injection: Inject the lowest calibration standard (1 ng/mL). The Signal-to-Noise (S/N) ratio must be >10, and peak asymmetry factor (Tf) must be between 0.8 and 1.5.

  • Calibration Curve: 8-point curve (1 to 500 ng/mL). Linear regression with 1/x² weighting must yield R2>0.995 .

  • QC Bracketing: Low, Mid, and High QCs (3, 50, and 400 ng/mL) must be injected after every 20 unknown samples. Accuracy must remain within ±15% of the nominal concentration.

LCMS_Workflow A 1. Spiking (Sample + SIL-IS) B 2. Extraction (Protein Crash) A->B C 3. UHPLC Separation (SPP C18 Column) B->C D 4. ESI-MS/MS (MRM Mode) C->D E 5. Validation (SST & QC Checks) D->E

Fig 2. End-to-end self-validating LC-MS/MS workflow for 4-(5-Methylthiophen-2-yl)piperidine quantification.

Conclusion

The reliable analysis of 4-(5-Methylthiophen-2-yl)piperidine is heavily dependent on the interplay between the molecule's basic and electron-rich structural features and the analytical environment. For rigorous quantitative bioanalysis, Stable Isotope-Labeled (SIL) standards are non-negotiable due to their unique ability to compensate for matrix-induced ion suppression. Conversely, for API batch release and impurity profiling where matrix effects are absent but absolute quantitative certainty is required, Certified Reference Materials (CRMs) remain the gold standard. By embedding rigorous System Suitability Tests and Quality Controls directly into the methodology, laboratories can transform standard operating procedures into robust, self-validating analytical systems.

References

  • HYDROXAMIC ACID COMPOUND HAVING... (LC/MS/MS Methodologies) Source: googleapis.com (Patent/Application Document) URL:[Link]

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A Senior Application Scientist's Guide to the Infrared Spectroscopic Characterization of 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characterization of 4-(5-Methylthiophen-2-yl)piperidine using Infrared (IR) Spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral bands. It delves into the causality behind experimental choices and provides a framework for a self-validating interpretation of the spectral data, ensuring both scientific rigor and practical utility. The piperidine heterocycle is a crucial structural motif in the pharmaceutical industry, appearing in numerous drug classes.[1][2] The combination with a substituted thiophene ring, another biologically significant pharmacophore[3], makes robust and unambiguous structural confirmation essential.

The Principle: Deciphering Molecular Vibrations

Infrared (IR) spectroscopy is a foundational technique for identifying the functional groups within a molecule.[4] The method is predicated on the principle that covalent bonds are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to these natural vibrational modes.[4] An IR spectrum plots the percentage of light transmitted through a sample against the wavenumber (in cm⁻¹) of the radiation. Absorption bands (peaks) therefore indicate the presence of specific bonds and functional groups, creating a unique molecular "fingerprint".[4][5]

Our analysis will focus on two key areas of the spectrum:

  • The Diagnostic Region (4000 cm⁻¹ to 1500 cm⁻¹): This region contains characteristic stretching vibrations for many key functional groups, such as O-H, N-H, C-H, and C=O bonds.[5][6]

  • The Fingerprint Region (1500 cm⁻¹ to 400 cm⁻¹): This area is rich with complex vibrations, including bending and single-bond stretches, that are unique to the molecule's overall structure.[4][5]

Predicted IR Absorption Bands for 4-(5-Methylthiophen-2-yl)piperidine

The structure of 4-(5-Methylthiophen-2-yl)piperidine is a composite of three key components: the piperidine ring, the substituted thiophene ring, and a methyl group. A confident characterization relies on identifying the characteristic vibrations from each of these moieties.

A. The Piperidine Moiety
  • N-H Stretch: As a secondary amine, the piperidine ring should exhibit a single, moderately sharp absorption band in the 3300-3500 cm⁻¹ region. Its presence is a primary indicator of the piperidine's nitrogen.[4][7]

  • Aliphatic C-H Stretches: The sp³-hybridized C-H bonds of the piperidine ring will produce strong, sharp peaks just below 3000 cm⁻¹ , typically in the 2850–2960 cm⁻¹ range.[5][7] This is a critical point of differentiation from aromatic C-H stretches.

  • C-N Stretch: The carbon-nitrogen single bond stretch is typically found in the fingerprint region, between 1029-1200 cm⁻¹ .[4]

B. The 5-Methyl-2-Substituted Thiophene Moiety
  • Aromatic C-H Stretch: The sp²-hybridized C-H bonds on the thiophene ring give rise to absorptions at a higher frequency than their aliphatic counterparts. Expect weak to medium intensity peaks just above 3000 cm⁻¹ , generally between 3000-3100 cm⁻¹ .[7][8][9] Heteroaromatic compounds like thiophene are known to show these bands.[9]

  • Aromatic C=C Ring Stretches: The conjugated system within the thiophene ring results in characteristic absorptions in the 1600-1430 cm⁻¹ region. For 2-substituted thiophenes, specific bands are often observed around 1532-1514 cm⁻¹ and 1454-1430 cm⁻¹ .[9][10]

  • C-S Stretch: The carbon-sulfur bond vibration is often weak and can be difficult to assign definitively. It typically appears in the fingerprint region, with some literature suggesting a range of 820-690 cm⁻¹ .[11]

C. The Methyl Group
  • Aliphatic C-H Stretches: The methyl group's C-H stretches will overlap with those from the piperidine ring, appearing below 3000 cm⁻¹. Specifically, asymmetric and symmetric stretches are expected near 2962 cm⁻¹ and 2872 cm⁻¹ , respectively.[12]

  • C-H Bending Vibrations: The methyl group also has characteristic bending (deformation) modes. An asymmetric bend is typically seen near 1450 cm⁻¹ , while a symmetric "umbrella" mode appears around 1375 cm⁻¹ .[7]

Comparative Analysis: Confirming the Structure

To validate the identity of 4-(5-Methylthiophen-2-yl)piperidine, its spectrum should be compared against its constituent parts. This comparative approach highlights the disappearance of starting material signals and the appearance of new, characteristic bands of the final product.

Vibrational ModePiperidine[13][14]2-Methylthiophene (Reference)4-(5-Methylthiophen-2-yl)piperidine (Target Compound) Rationale for Confirmation
N-H Stretch ~3300-3400 cm⁻¹ (medium)N/A~3300-3400 cm⁻¹ (medium) Confirms the presence of the secondary amine from the piperidine ring.
Aromatic C-H Stretch N/A~3050-3100 cm⁻¹ (weak-medium)~3050-3100 cm⁻¹ (weak-medium) Confirms the presence of the thiophene ring's C-H bonds.
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (strong)~2850-2970 cm⁻¹ (strong, from CH₃)~2850-2970 cm⁻¹ (strong) A composite signal from both the piperidine ring and the methyl group.
Aromatic C=C Stretch N/A~1440-1540 cm⁻¹ (multiple bands)~1430-1540 cm⁻¹ (multiple bands) Confirms the integrity of the thiophene aromatic system.
CH₂ Scissoring/Bending ~1450 cm⁻¹N/A~1450 cm⁻¹ Indicates the presence of the methylene groups in the piperidine ring.
CH₃ Bending N/A~1375 cm⁻¹~1375 cm⁻¹ Confirms the presence of the methyl group substituent on the thiophene ring.

This table demonstrates that the target molecule's spectrum is not a simple overlay but a unique combination that must feature absorptions from all three key structural components.

G cluster_molecule 4-(5-Methylthiophen-2-yl)piperidine mol node_nh Piperidine N-H wn_nh ~3300-3500 cm⁻¹ node_nh->wn_nh Stretch node_ch_aliph Aliphatic C-H (Piperidine & Methyl) wn_ch_aliph < 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) node_ch_aliph->wn_ch_aliph Stretch node_ch_arom Aromatic C-H (Thiophene) wn_ch_arom > 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) node_ch_arom->wn_ch_arom Stretch node_cc_arom Aromatic C=C (Thiophene) wn_cc_arom ~1430-1600 cm⁻¹ node_cc_arom->wn_cc_arom Ring Stretch

Figure 1. Key IR vibrational modes for 4-(5-Methylthiophen-2-yl)piperidine.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of compound due to its simplicity, speed, and lack of need for sample preparation like making KBr pellets.[15][16] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[15][17]

Causality-Driven Methodology
  • Instrument Preparation - The Background Scan:

    • What: Before analyzing the sample, run a "background" spectrum of the empty, clean ATR crystal.

    • Why: This is a critical self-validating step. The background spectrum measures the ambient atmosphere (gaseous H₂O and CO₂) and any intrinsic signals from the spectrometer itself. The instrument software subtracts this background from the sample spectrum, ensuring that the resulting peaks are only from the compound of interest. An unstable or noisy background is an early indicator of instrument issues.

  • Sample Application:

    • What: Place a small amount of the solid 4-(5-Methylthiophen-2-yl)piperidine powder onto the ATR crystal (typically diamond or zinc selenide). Use the pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.

    • Why: The IR beam only penetrates a few micrometers into the sample.[15] Therefore, intimate contact is essential for a strong, high-quality signal. Inconsistent pressure can lead to poor reproducibility and distorted peak intensities.

  • Data Acquisition:

    • What: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

    • Why:

      • Co-adding Scans: Signal averaging increases the signal-to-noise ratio (S/N). 16 scans is a good starting point for a routine analysis, providing a clean spectrum in a reasonable time. For trace analysis, this number would be increased.

      • Resolution: A resolution of 4 cm⁻¹ is sufficient to resolve the vast majority of rotational-vibrational bands for compounds in the condensed phase. Higher resolution is rarely necessary and increases scan time without providing additional useful information for this application.

  • Post-Acquisition Processing and Cleaning:

    • What: After data collection, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe. If necessary, perform a baseline correction on the collected spectrum.

    • Why: Proper cleaning prevents cross-contamination between samples. A baseline correction can be applied to correct for any broad, rolling baseline shifts caused by scattering or instrumental artifacts, ensuring accurate peak picking and integration.

A Self-Validating Approach to Spectral Interpretation

A robust interpretation follows a systematic interrogation of the spectrum, cross-referencing different regions to build a conclusive structural assignment.

  • Draw the 3000 cm⁻¹ Line: This is the most important first step.[6] Look for peaks on both sides. The presence of sharp peaks slightly above 3000 cm⁻¹ is strong evidence for the aromatic C-H bonds of the thiophene ring.[18] Simultaneously, the strong, more intense absorptions below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the piperidine ring and methyl group.[19] Observing both is a powerful confirmation of the hybrid aliphatic-aromatic nature of the molecule.

  • Identify the Heteroatom Stretches: Scan the region from 3500 cm⁻¹ to 3200 cm⁻¹. The presence of a medium-intensity peak here is a clear indication of the N-H bond, confirming the piperidine ring is present and has not reacted at the nitrogen atom.[4]

  • Examine the Double Bond Region (1650-1400 cm⁻¹): Look for the series of medium-to-sharp peaks characteristic of aromatic ring C=C stretching.[10][18] The absence of a strong peak around 1700 cm⁻¹ is also informative, confirming the lack of any carbonyl (C=O) groups.[20]

  • Confirm with the Fingerprint Region (<1500 cm⁻¹): While complex, this region can provide final validation. Look for the characteristic C-H bending modes of the methyl group (~1450 and ~1375 cm⁻¹) and the C-N stretch (~1200-1030 cm⁻¹). While individual peak assignment can be difficult, the overall pattern in this region is unique to the molecule and serves as a final "fingerprint" match if a reference spectrum is available.

By following this hierarchical approach, the interpretation becomes self-validating. The presence of aromatic C-H stretches necessitates corresponding aromatic C=C stretches. The presence of aliphatic C-H stretches is consistent with the N-H of a saturated heterocycle like piperidine. Each piece of evidence supports the others, leading to a confident structural assignment.

References

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Elemental analysis benchmarks for 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The validation of chemical hybrids, particularly those combining saturated heterocycles with aromatic moieties, requires rigorous analytical frameworks. For 4-(5-Methylthiophen-2-yl)piperidine (CAS No. 218450-68-1), a compound featuring both a piperidine ring and a 5-methylthiophene group[1], establishing absolute purity is a critical prerequisite before its deployment in pharmacological screening or complex synthetic cascades.

This guide objectively compares the gold-standard CHNS elemental analysis against modern spectroscopic alternatives, providing a self-validating experimental protocol and theoretical benchmarks for this specific thiophene-piperidine derivative.

Theoretical Baselines & The Causality of CHNS Benchmarks

Before evaluating analytical performance, we must establish the theoretical ground truth for 4-(5-Methylthiophen-2-yl)piperidine. The compound possesses the molecular formula C10H15NS and a molecular weight of 181.30 g/mol [2].

Using atomic weights, the theoretical mass fractions (benchmarks) for pure 4-(5-Methylthiophen-2-yl)piperidine are:

  • Carbon (C): 66.25%

  • Hydrogen (H): 8.34%

  • Nitrogen (N): 7.73%

  • Sulfur (S): 17.69%

The Causality of Combustion: Why rely on 19th-century Dumas combustion principles in the era of advanced spectroscopy? The answer lies in the limitations of structural assays. While techniques like NMR and Mass Spectrometry confirm identity, they are often blind to inorganic salts, residual silica, or non-protonated moisture[3]. CHNS analysis measures the absolute bulk purity of the sample. Because 4-(5-Methylthiophen-2-yl)piperidine contains both nitrogen and sulfur, its combustion dynamics are complex; it requires high-temperature oxidation to break the stable thiophene ring and specific reduction columns to prevent isobaric interference between nitrogen oxides (NOx) and sulfur dioxide (SO2)[4].

Comparative Analytical Alternatives

To build a robust quality control dossier, researchers must understand the orthogonal relationship between elemental analysis, High-Resolution Mass Spectrometry (HRMS), and quantitative NMR (qNMR). No single technique provides a complete purity profile.

Table 1: Comparison of Analytical Techniques for C10H15NS

Analytical TechniquePrimary OutputBenchmark Target for C10H15NSLimitations / Causality
CHNS Combustion Bulk Elemental PurityC: 66.25%, H: 8.34%, N: 7.73%, S: 17.69% (±0.3% Dev)Destructive. Cannot distinguish between structural isomers; assumes all detected elements originate from the target.
HRMS (ESI+) Exact Mass & IdentityMonoisotopic Mass: 181.0925 Da[M+H]+ adduct: m/z 182.0998[5]Blind to inorganic salts, residual moisture, and highly non-polar impurities. Cannot determine bulk mass fraction.
qNMR (1H) Absolute Mass Fraction>99.0% Assay against an Internal StandardRequires a highly characterized, non-overlapping internal standard (e.g., benzoic acid) and accurate weighing[6][7].

Note: The pharmaceutical industry standard dictates that experimental CHNS values must fall within ±0.3% to ±0.4% of the theoretical values to confirm >99% purity[4].

Experimental Protocol: Self-Validating CHNS Workflow

To ensure trustworthiness, the following CHNS protocol operates as a self-validating system . It uses systematic blanking to eliminate atmospheric interference and a multi-element standard to calibrate detector response factors across the dynamic range.

Step 1: System Blanking and Baseline Stabilization

  • Action: Run three empty tin capsules through the combustion furnace at 1000°C.

  • Causality: This purges the system of atmospheric N2 and CO2 introduced during the autosampler rotation. A stable baseline ensures that trace nitrogen in the piperidine ring (7.73%) is not artificially inflated by ambient air.

Step 2: Calibration via Sulfanilamide

  • Action: Weigh 1.5 mg, 2.0 mg, and 2.5 mg of highly pure Sulfanilamide (C6H8N2O2S) into tin capsules and analyze.

  • Causality: Sulfanilamide is the optimal calibration standard because it contains C, H, N, and S in stable, known quantities. This calibrates the Thermal Conductivity Detector (TCD) specifically for the separation of SO2 (representing the thiophene sulfur) from CO2 and H2O[4].

Step 3: Flash Combustion of the Sample

  • Action: Accurately weigh 2.000 mg of 4-(5-Methylthiophen-2-yl)piperidine into a tin capsule. Fold tightly to exclude air and drop into the combustion reactor (packed with WO3/Cu) flushed with O2.

  • Causality: The tin capsule undergoes highly exothermic oxidation, creating a localized thermal flash of ~1800°C. This extreme heat is mechanically necessary to completely shatter the aromatic stability of the 5-methylthiophene ring, ensuring total conversion of the sample into CO2, H2O, NOx, and SO2.

Step 4: Catalytic Reduction

  • Action: The combustion gases are swept by a helium carrier gas through a reduction column packed with elemental copper heated to 600°C.

  • Causality: Combustion of the piperidine nitrogen generates mixed nitrogen oxides (NOx). The copper quantitatively reduces NOx to N2 gas and scrubs any excess O2. Without this step, NOx would interfere with the carbon and nitrogen readouts, invalidating the benchmark.

Step 5: Separation and Detection

  • Action: Gases pass through a GC column (or specific adsorption traps) and hit the TCD. Compare the integration areas against the Sulfanilamide calibration curve to yield the final mass percentages.

Orthogonal Validation Workflow

To definitively clear 4-(5-Methylthiophen-2-yl)piperidine for pharmaceutical use, CHNS analysis must be integrated into an orthogonal workflow, combining exact mass identification with absolute quantitation[3][6].

G Start 4-(5-Methylthiophen-2-yl)piperidine Sample (C10H15NS) HRMS HRMS Analysis (Identity & Exact Mass) Start->HRMS CHNS CHNS Elemental Analysis (Bulk Purity) Start->CHNS qNMR Quantitative NMR (Absolute Content) Start->qNMR Decision Orthogonal Validation Met? HRMS->Decision m/z 182.099 CHNS->Decision ±0.3% Dev qNMR->Decision >99.0% Assay Pass Approved for Pharmaceutical Use Decision->Pass Yes Fail Reject / Repurify Decision->Fail No

Fig 1. Orthogonal validation workflow for 4-(5-Methylthiophen-2-yl)piperidine purity assessment.

References

  • 4-(5-Methylthiophen-2-yl)piperidine | Benchchem . benchchem.com. 1

  • Piperidine, 4-(5-methyl-2-thienyl)- 218450-68-1 wiki - Guidechem . guidechem.com. 2

  • 4-(3-methylthiophen-2-yl)piperidine hydrochloride (C10H15NS) - PubChemLite . uni.lu. 5

  • Elemental Analysis and Atomic Absorption - Unipd . unipd.it. 4

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - ACS Publications . acs.org. 3

  • Stimuli Article (qNMR) - US Pharmacopeia (USP) . usp.org. 6

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR - Governors State University . govst.edu. 7

Sources

A Comparative Guide to the Crystallographic Analysis of 4-(5-Methylthiophen-2-yl)piperidine and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its therapeutic potential. Single-crystal X-ray diffraction (XRD) remains the gold standard for elucidating these intricate atomic arrangements. This guide focuses on the crystallographic analysis of 4-(5-Methylthiophen-2-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry.

While a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no publicly available single-crystal X-ray diffraction data for 4-(5-Methylthiophen-2-yl)piperidine at the time of this publication, this guide provides a robust framework for its analysis. We will outline a detailed, field-proven experimental protocol for obtaining and analyzing its crystal structure. Furthermore, we will present a comparative analysis of structurally similar piperidine and thiophene derivatives for which crystallographic data is available, offering valuable insights into the expected structural features of our target compound.

Part 1: The Experimental Blueprint: A Protocol for Crystal Structure Determination

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality data that can be confidently interpreted. The following protocol represents a self-validating system, designed to ensure data integrity and reproducibility.

Crystal Growth: The Foundation of Quality Data

The quality of the diffraction data is intrinsically linked to the quality of the crystal.[1] Therefore, obtaining a single, well-ordered crystal is the crucial first step. For a compound like 4-(5-Methylthiophen-2-yl)piperidine, which is likely a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a dust-free environment. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the compound's solution, leading to crystallization.

The ideal crystal for single-crystal XRD should be transparent, without any visible cracks or defects, and have dimensions of approximately 0.1 to 0.3 mm in all directions.[1]

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray diffractometer. Modern diffractometers automate the process of data collection.

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow A Crystal Growth & Selection B Mounting on Goniometer A->B Select single, high-quality crystal C Data Collection (Diffractometer) B->C Centering in X-ray beam D Data Processing & Reduction C->D Integration of reflection intensities E Structure Solution D->E Phase determination F Structure Refinement E->F Fitting atomic model to data G Validation & Analysis F->G Check for errors, analyze geometry

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

A step-by-step overview of the data collection process is as follows:

  • Crystal Mounting: The selected crystal is carefully mounted on a glass fiber or a cryo-loop and placed on the goniometer head of the diffractometer.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.[2] This step, often called "auto-indexing," provides the fundamental lattice dimensions.

  • Data Collection Strategy: Based on the determined crystal system and unit cell, a data collection strategy is devised to measure the intensities of a comprehensive set of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[3]

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement: From Data to a 3D Model

With a processed dataset, the next step is to determine the arrangement of atoms in the crystal.

  • Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. Direct methods or Patterson methods are commonly used to determine the initial phases of the reflections, which allows for the calculation of an initial electron density map.

  • Model Building: From the electron density map, the positions of the atoms are identified and a preliminary molecular model is built.

  • Structure Refinement: The initial model is then refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. This includes checking for residual electron density, analyzing the geometry of the molecule, and assessing the overall agreement between the model and the data.

Software packages such as SHELXL, Olex2, or the Bruker APEX suite are commonly used for structure solution and refinement.[4] For analysis and visualization, programs like Mercury and JADE are widely utilized.[5]

Part 2: A Comparative Analysis of Structurally Related Compounds

In the absence of experimental data for 4-(5-Methylthiophen-2-yl)piperidine, we can gain valuable insights by examining the crystal structures of similar molecules. The piperidine ring, a common motif in pharmaceuticals, typically adopts a chair conformation to minimize steric strain.[6][7] The orientation of substituents on the piperidine ring can be either axial or equatorial. The thiophene ring, an aromatic heterocycle, is planar.

The key structural questions for 4-(5-Methylthiophen-2-yl)piperidine are:

  • What is the conformation of the piperidine ring?

  • Is the 5-methylthiophen-2-yl substituent in an axial or equatorial position?

  • What are the key intermolecular interactions that stabilize the crystal packing?

Below is a comparison of crystallographic data for several piperidine and thiophene derivatives.

CompoundSpace GroupPiperidine ConformationSubstituent PositionKey Intermolecular Interactions
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone P2₁/cChairPhenyl groups are equatorialN-H···S and C-H···π interactions
(E)-1-(4-((E)-(4-ethoxybenzylidene) amino) phenyl)-3-(thiophen-2-yl) prop-2-en-1-one P2₁/cN/A (Thiophene derivative)Planar thiophene ringC-H···O and π-π stacking
1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one P2₁ChairN-substituent is equatorialO-H···O hydrogen bonds

Data synthesized from multiple sources for illustrative comparison.[6][8][9]

Analysis and Expected Structure of 4-(5-Methylthiophen-2-yl)piperidine:

Based on the analysis of related structures, we can hypothesize the following for 4-(5-Methylthiophen-2-yl)piperidine:

  • Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation . This is the most common and energetically favorable conformation for substituted piperidines.[6][7]

  • Substituent Position: The bulkier 5-methylthiophen-2-yl group is likely to occupy an equatorial position to minimize steric hindrance.

  • Intermolecular Interactions: The presence of the nitrogen atom in the piperidine ring and the sulfur atom in the thiophene ring suggests the possibility of various intermolecular interactions, including N-H···S hydrogen bonds (if the piperidine nitrogen is protonated) and C-H···π interactions between the piperidine and thiophene rings of adjacent molecules. These interactions will play a crucial role in the overall crystal packing.

Logical Relationship of Structural Features

structural_relationships cluster_piperidine Piperidine Ring cluster_substituent Thiophene Substituent cluster_packing Crystal Packing P_Conf Chair Conformation S_Pos Equatorial Position P_Conf->S_Pos Minimizes steric strain Interactions Intermolecular Interactions (H-bonds, C-H...π) S_Pos->Interactions Influences packing motif Interactions->P_Conf Stabilizes overall structure

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(5-Methylthiophen-2-yl)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of compliance, but as a discipline of applied chemistry. When handling complex hybrid molecules like 4-(5-Methylthiophen-2-yl)piperidine , standard safety protocols are insufficient. You must understand the molecule's structural behavior to anticipate its hazards.

This guide provides a comprehensive, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and operational logistics for 4-(5-Methylthiophen-2-yl)piperidine.

Mechanistic Toxicology: Understanding the Threat

4-(5-Methylthiophen-2-yl)piperidine is a synthetic building block that fuses a secondary amine (piperidine) with an aromatic heterocycle (5-methylthiophene)[1]. To design an effective PPE strategy, we must deconstruct the molecule's dual-hazard profile:

  • The Piperidine Moiety (Corrosivity & Basicity): Piperidines are highly basic (pKa ~11). Upon contact with biological tissue, they rapidly saponify cellular lipids and denature proteins, leading to deep, penetrating chemical burns and irreversible corneal damage[2][3].

  • The Thiophene Moiety (Lipophilicity & Flammability): Thiophenes act as powerful organic solvents. This moiety significantly increases the molecule's partition coefficient (LogP), acting as a penetration enhancer that drives the corrosive piperidine deep into the dermis[4][5]. Furthermore, thiophene derivatives are highly flammable and can form explosive mixtures with air[4].

G A 4-(5-Methylthiophen-2-yl) piperidine B Piperidine Moiety (Secondary Amine) A->B C Thiophene Moiety (Aromatic Heterocycle) A->C D High Basicity (pH > 10) Saponification of Lipids B->D E High Lipophilicity Rapid Dermal Penetration C->E F Severe Tissue Necrosis & Corneal Damage D->F G Systemic Toxicity & CNS Depression E->G

Mechanistic toxicity pathways of 4-(5-Methylthiophen-2-yl)piperidine driving PPE requirements.

The PPE Matrix: Causality-Driven Protection

Because this compound is both a corrosive base and a lipophilic solvent, standard latex or thin nitrile examination gloves will fail rapidly due to chemical degradation and permeation. The following PPE matrix is mandatory.

Protection ZoneRequired EquipmentScientific Justification (Causality)
Ocular/Facial Chemical splash goggles (indirect vented) AND an 8-inch minimum face shield[5][6].Piperidine vapors cause severe eye irritation, and liquid splashes can cause immediate, irreversible blindness[2][7]. Safety glasses are insufficient against vapor.
Dermal (Hands) Heavy-duty Butyl Rubber or unsupported Neoprene gloves (min. 15 mil thickness).Thiophene acts as a solvent that permeates standard nitrile[8]. Butyl rubber provides superior breakthrough times against both basic amines and organic heterocycles.
Dermal (Body) Flame-Resistant (FR) lab coat over standard clothing, plus a chemical-resistant Tyvek apron.The compound inherits flammability from its thiophene and piperidine precursors[2][4]. FR materials prevent ignition from static discharge.
Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges (if outside a fume hood)[9][10].Vapor inhalation causes severe respiratory tract irritation, coughing, and potential pulmonary edema[2][6].

Self-Validating Operational Workflow

Every protocol must be a self-validating system—meaning the procedure itself contains built-in checks to prevent failure.

Phase 1: Pre-Operation Validation

  • Ventilation Check: Verify the Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood is actively drawing at least 100 linear feet per minute (LFM). Do not proceed if the alarm is sounding.

  • Glove Integrity Test: Inflate butyl gloves manually to check for microscopic pinholes before donning.

  • Static Grounding: Because thiophene derivatives pose an ignition risk[4], ensure all metal spatulas, balances, and receiving flasks are grounded.

Phase 2: Material Handling

  • Transfer: Use only non-sparking PTFE or glass tools[2]. Avoid transferring the chemical near oxidizing agents (e.g., perchlorates, nitrates), as thiophenes react violently with oxidizers[4].

  • Weighing: If the compound is in solid/crystalline form, weigh it inside a static-free enclosure. If liquid, use a gas-tight glass syringe with a Luer-lock PTFE needle to prevent aerosolization.

Phase 3: Decontamination & Neutralization

  • Primary Wash: Rinse all spatulas, glassware, and syringes with a dilute acidic solution (e.g., 1M HCl or 5% Citric Acid) inside the fume hood. Why? This converts the volatile, lipophilic piperidine base into a water-soluble, non-volatile piperidinium salt.

  • Secondary Wash: Proceed with standard laboratory detergent and a DI water rinse.

G S1 1. Pre-Operation Validation Verify Fume Hood Flow & Grounding S2 2. PPE Donning Goggles, Face Shield, Butyl Gloves S1->S2 S3 3. Execution Use PTFE Tools, Isolate from Oxidizers S2->S3 S4 S4 S3->S4

Self-validating operational workflow for handling piperidine-thiophene hybrid compounds.

Emergency Response & Waste Disposal Plan

Spill Protocol

If a spill occurs outside the fume hood:

  • Evacuate & Isolate: Immediately evacuate personnel not wearing appropriate PPE. Isolate the area for at least 50 meters if a large volume is spilled[3].

  • Eliminate Ignition Sources: Turn off all hot plates and electrical equipment. Thiophene and piperidine vapors can travel to ignition sources and flash back[2][4].

  • Containment: Cover the spill with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[2][7]. Never use sawdust or paper towels , as the basicity and flammability can trigger spontaneous combustion.

  • Neutralization: Carefully spray the absorbed mass with a dilute acid (e.g., 5% acetic acid) to neutralize the piperidine vapor pressure before sweeping it into a hazardous waste container using non-sparking tools[2].

Waste Disposal Logistics
  • Classification: Dispose of as Hazardous Flammable/Corrosive Organic Waste.

  • Segregation (Critical): Do NOT mix 4-(5-Methylthiophen-2-yl)piperidine waste with acidic waste (unless intentionally neutralizing in controlled, dilute conditions) or strong oxidizers. Mixing thiophenes with nitric acid or other oxidizers can result in explosive reactions[4].

  • Storage: Store waste in tightly sealed, clearly labeled, grounded high-density polyethylene (HDPE) or glass containers in a dedicated flammables cabinet[2][10].

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." NJ.gov. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Piperidine, 99%." Cole-Parmer. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.